molecular formula C21H20O11 B1678633 Quercitrin CAS No. 522-12-3

Quercitrin

Cat. No.: B1678633
CAS No.: 522-12-3
M. Wt: 448.4 g/mol
InChI Key: OXGUCUVFOIWWQJ-HQBVPOQASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quercitrin is a quercetin O-glycoside that is quercetin substituted by a alpha-L-rhamnosyl moiety at position 3 via a glycosidic linkage. It has a role as an antioxidant, an antileishmanial agent, an EC 1.1.1.184 [carbonyl reductase (NADPH)] inhibitor, an EC 1.1.1.21 (aldehyde reductase) inhibitor, an EC 1.14.18.1 (tyrosinase) inhibitor and a plant metabolite. It is a monosaccharide derivative, a tetrahydroxyflavone, an alpha-L-rhamnoside and a quercetin O-glycoside. It is a conjugate acid of a this compound-7-olate.
This compound has been reported in Persicaria muricata, Camellia sinensis, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-18,21-26,28-29H,1H3/t7-,15-,17+,18+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGUCUVFOIWWQJ-HQBVPOQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200230
Record name Quercitrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow solid; [Merck Index], Solid
Record name Quercitrin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6929
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Quercitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033751
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

PRACTICALLY INSOL IN COLD WATER, ETHER; SOL IN ALCOHOL; MODERATELY SOL IN HOT WATER; SOL IN AQ ALKALINE SOLN, 0.064 mg/mL at 16 °C
Record name QUERCITRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4339
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Quercitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033751
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

YELLOW CRYSTALS FROM DIL METHANOL OR ETHANOL

CAS No.

522-12-3
Record name Quercitrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quercitrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quercitrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.567
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUERCITRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y8906LC5P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name QUERCITRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4339
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Quercitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033751
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

176-179 °C; FROM WATER, MP 167 °C, 250 - 252 °C
Record name QUERCITRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4339
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Quercitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033751
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Quercitrin: A Comprehensive Technical Guide on its Chemical Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercitrin (Quercetin-3-O-α-L-rhamnoside) is a significant flavonoid glycoside found in a variety of plants, including Tartary buckwheat, oak species, and medicinal herbs.[1] It is the 3-O-rhamnoside of the well-studied aglycone, quercetin (B1663063).[1][2] As a potent antioxidant, anti-inflammatory, and antiviral agent, this compound and its aglycone have garnered substantial interest in the fields of pharmacology and drug development.[2][3] This technical guide provides an in-depth overview of the chemical structure of this compound, its physicochemical properties, detailed experimental protocols for its isolation and analysis, and a review of the key signaling pathways it modulates.

Chemical Identity and Structure

This compound is classified as a quercetin O-glycoside, where the flavonoid quercetin is linked to the deoxy sugar rhamnose at the C3 position via an α-L-glycosidic bond.[4][5][6] This structural feature distinguishes it from other common quercetin glycosides like isothis compound (B50326) (quercetin-3-O-glucoside).

The systematic IUPAC name for this compound is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one.[1][3][4]

Molecular Visualization

The chemical structure of this compound is composed of a central quercetin flavonoid core attached to a rhamnose sugar moiety.

Quercitrin_Structure cluster_quercetin Quercetin Moiety cluster_rhamnose Rhamnose Moiety quercetin_img quercetin_img rhamnose_img rhamnose_img quercetin_img->rhamnose_img Glycosidic Bond (Position 3)

Caption: Chemical structure of this compound.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized below, providing essential data for experimental design and drug formulation.

Table 1: Chemical Identifiers and Properties of this compound
PropertyValueReference(s)
Molecular Formula C₂₁H₂₀O₁₁[2][4][7]
Molecular Weight 448.38 g/mol [3][7][8]
CAS Number 522-12-3[1][2][4]
Appearance Yellow powder or crystalline solid[3][6][8]
Melting Point 175-178 °C[3]
Exact Mass 448.10056145 Da[4][5]
InChI Key OXGUCUVFOIWWQJ-HQBVPOQASA-N[1][2]
Table 2: Solubility Data for this compound
SolventSolubilityReference(s)
Dimethylformamide (DMF) 15 mg/mL[2]
Dimethyl sulfoxide (B87167) (DMSO) 30 mg/mL[2]
DMSO:PBS (pH 7.2) (1:4) 0.2 mg/mL[2]
Ethanol 1 mg/mL[2]
Methanol (B129727) Slightly Soluble[6]
Cold Water Hardly Soluble[6]
Ether Hardly Soluble[6]

Experimental Protocols

This section details methodologies for the isolation, purification, quantification, and functional analysis of this compound and its aglycone, quercetin.

Isolation and Purification of this compound

The following protocol is based on the successful isolation of this compound from the leaves of Dendrophthoe pentandra.

Protocol 3.1.1: Extraction and Chromatographic Purification

  • Extraction: Dried and powdered plant material is subjected to extraction using a suitable solvent such as methanol.

  • Fractionation: The crude extract is then fractionated to separate compounds based on polarity.

  • Phytochemical Testing: Fractions are tested for the presence of flavonoids. Positive fractions are selected for further purification.

  • Preparative Thin-Layer Chromatography (TLC): The flavonoid-rich fractions undergo preparative TLC to isolate the pure this compound compound. The purity is confirmed by the presence of a single spot on an analytical TLC plate.[9]

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods including UV-Vis, FT-IR, and 1D/2D Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR).[9]

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC-DAD method for the quantification of quercetin, which can be adapted for this compound.

Protocol 3.2.1: HPLC-DAD Analysis

  • Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.[10]

  • Sample Preparation: Extract this compound from the matrix (e.g., plant powder, nanoparticles) using a suitable solvent like methanol or ethanol, followed by sonication. Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.[11][12]

  • Chromatographic Conditions:

    • Instrument: HPLC system with a Diode-Array Detector (DAD).[11][12]

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]

    • Mobile Phase: An isocratic or gradient mixture of acidified water/acetonitrile/methanol. A validated condition is 1.5% acetic acid in a water/acetonitrile/methanol ratio of 55:40:5.[12]

    • Flow Rate: 1.0 - 1.3 mL/min.[12][13]

    • Detection Wavelength: 368 nm for optimal peak resolution.[12]

    • Column Temperature: 35°C.[13]

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.[10]

Assessment of Antioxidant Activity

The antioxidant capacity of this compound can be evaluated using several established in vitro assays.

Protocol 3.3.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[14]

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the this compound sample solution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[14]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance_control - Absorbance_sample) / Absorbance_control ] x 100.[14] The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined.

Key Signaling Pathways

While this compound itself is bioactive, many of its therapeutic effects are attributed to its aglycone, quercetin, which is released upon hydrolysis in the body. The following section describes key signaling pathways modulated by quercetin.

Anti-inflammatory Pathways

Quercetin exerts potent anti-inflammatory effects by targeting multiple signaling cascades.

Anti_Inflammatory_Pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_quercetin Site of Action cluster_pathways Signaling Cascades cluster_outcome Cellular Response LPS LPS MAPK MAPK Pathway LPS->MAPK Activates NFkB NF-κB Pathway LPS->NFkB Activates Akt PI3K/Akt Pathway LPS->Akt Activates Quercetin Quercetin Quercetin->MAPK Inhibits Quercetin->NFkB Inhibits Quercetin->Akt Inhibits Nrf2 Nrf2 Pathway Quercetin->Nrf2 Activates Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines Akt->NFkB Regulates Antioxidant_Enzymes ↑ Antioxidant Enzymes (HO-1) Nrf2->Antioxidant_Enzymes

Caption: Quercetin's modulation of anti-inflammatory pathways.

Quercetin has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][5] This is achieved through the inhibition of key signaling pathways including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][8] Furthermore, quercetin can inhibit the PI3K/Akt signaling pathway and activate the Nrf2/HO-1 antioxidant response element, which contributes to its anti-inflammatory and cytoprotective effects.[5][7]

Osteogenic Differentiation Pathways

Quercetin has been identified as a promoter of osteogenesis, making it a compound of interest for bone regeneration and osteoporosis research.

Osteogenic_Pathways cluster_pathways Signaling Cascades cluster_transcription Key Transcription Factors cluster_outcome Cellular Response Quercetin Quercetin Wnt Wnt/β-catenin Pathway Quercetin->Wnt Activates AMPK AMPK/SIRT1 Pathway Quercetin->AMPK Activates ERK_p38 ERK/p38 MAPK Pathways Quercetin->ERK_p38 Activates RUNX2 ↑ RUNX2 Wnt->RUNX2 Differentiation Osteoblast Differentiation AMPK->Differentiation ERK_p38->RUNX2 OSX ↑ Osterix (OSX) RUNX2->OSX OSX->Differentiation Mineralization Matrix Mineralization Differentiation->Mineralization

Caption: Key signaling pathways activated by Quercetin to promote osteogenesis.

Studies have demonstrated that quercetin promotes the osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs).[6][15] Its mechanism involves the activation of several critical signaling pathways, including the Wnt/β-catenin pathway, which leads to the upregulation of the master osteogenic transcription factor RUNX2.[15] Additionally, quercetin activates the AMPK/SIRT1 and the ERK/p38 MAPK signaling pathways, further driving the expression of osteogenic markers and enhancing bone formation.[1][16]

References

A Technical Guide to the Biosynthesis of Quercitrin in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Quercitrin (quercetin-3-O-α-L-rhamnopyranoside) is a significant flavonoid glycoside found throughout the plant kingdom, recognized for its wide range of pharmacological activities, including antioxidant and anti-inflammatory properties.[1] The addition of a rhamnose moiety to its aglycone, quercetin (B1663063), modifies its solubility and bioavailability, making its biosynthetic pathway a subject of intense research for applications in medicine and functional foods. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, regulatory networks, and quantitative data. Furthermore, it includes detailed experimental protocols and workflow visualizations essential for researchers in this field.

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-step process that begins with the general phenylpropanoid pathway, which produces the foundational precursors for all flavonoids.[2] The pathway can be segmented into two primary stages: the synthesis of the quercetin aglycone and its subsequent glycosylation to form this compound.

Stage 1: Phenylpropanoid and Flavonoid Core Biosynthesis

The pathway initiates with the amino acid L-phenylalanine. A series of enzymatic reactions converts it into 4-coumaroyl-CoA, the entry point into flavonoid synthesis.[3][4]

  • Phenylalanine Ammonia Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[2][4]

  • Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.[2]

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid into its thioester, 4-coumaroyl-CoA.[2][4]

  • Chalcone (B49325) Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[2]

  • Chalcone Isomerase (CHI): Facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin.[2]

  • Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin at the 3-position to produce dihydrokaempferol (B1209521).[4]

  • Flavonoid 3'-Hydroxylase (F3'H): Introduces a hydroxyl group at the 3'-position of the B-ring of dihydrokaempferol to yield dihydroquercetin (taxifolin).[4]

  • Flavonol Synthase (FLS): Catalyzes the desaturation of dihydroquercetin to form the flavonol quercetin, the direct precursor to this compound.[4]

Stage 2: Glycosylation of Quercetin

The final step is the transfer of a rhamnose sugar moiety to the 3-hydroxyl group of quercetin. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT).

  • UDP-rhamnose:quercetin 3-O-rhamnosyltransferase: This enzyme utilizes UDP-rhamnose as the sugar donor to glycosylate quercetin, yielding this compound. Plant UGTs are a large and diverse family of enzymes that mediate the transfer of glycosyl residues from activated nucleotide sugars to various acceptor molecules.[5]

Quercitrin_Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_glycosylation Glycosylation Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL pCoumaric_Acid p-Coumaric Acid Cinnamic_Acid->pCoumaric_Acid C4H pCoumaroyl_CoA 4-Coumaroyl-CoA pCoumaric_Acid->pCoumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone pCoumaroyl_CoA->Naringenin_Chalcone CHS Naringenin (2S)-Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin (Taxifolin) Dihydrokaempferol->Dihydroquercetin F3'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS This compound This compound (Quercetin-3-O-rhamnoside) Quercetin->this compound UDP-rhamnosyl- transferase (UGT) Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone

Caption: The core biosynthetic pathway leading to this compound.

Transcriptional Regulation of Flavonoid Biosynthesis

The biosynthesis of flavonoids, including this compound, is tightly controlled at the transcriptional level. The expression of the pathway's structural genes (e.g., CHS, F3H, FLS) is primarily regulated by a conserved protein complex known as the MBW complex.[6] This complex consists of three types of transcription factors:

  • R2R3-MYB proteins: Act as key activators or repressors.

  • basic Helix-Loop-Helix (bHLH) proteins: Partner with MYB factors.

  • WD40-repeat (WDR) proteins: Serve as a scaffold to stabilize the interaction between MYB and bHLH proteins.[6][7]

Different combinations of these transcription factors regulate specific branches of the flavonoid pathway, allowing the plant to fine-tune the production of compounds like this compound in response to developmental cues and environmental stresses such as UV light.[2][7][8]

Transcriptional_Regulation cluster_signals cluster_complex MBW Transcriptional Complex cluster_genes Target Genes UV_Light UV Light MYB R2R3-MYB UV_Light->MYB Hormones Hormones Hormones->MYB bHLH bHLH Promoter Promoter Region (DNA) MYB->Promoter Binding WD40 WD40 bHLH->Promoter Binding WD40->Promoter Binding CHS CHS Biosynthesis Flavonoid Biosynthesis CHS->Biosynthesis CHI CHI CHI->Biosynthesis F3H F3H F3H->Biosynthesis FLS FLS FLS->Biosynthesis UGT UGT UGT->Biosynthesis Promoter->CHS Gene Expression Promoter->CHI Gene Expression Promoter->F3H Gene Expression Promoter->FLS Gene Expression Promoter->UGT Gene Expression

Caption: Transcriptional regulation of flavonoid biosynthesis by the MBW complex.

Quantitative Data Summary

The production of this compound and related flavonoids can be influenced by various factors, including elicitors and culture conditions. The tables below summarize quantitative data from relevant studies.

Table 1: Flavonoid Content in Plant Callus Cultures

Plant SpeciesCulture Condition / ElicitorCompoundHighest Yield (mg/g Dry Weight)Reference
Chrysanthemum morifolium45 g/L Sucrose (B13894) (30-day harvest)This compound0.437[9]
Chrysanthemum morifolium60 g/L Sucrose (15-day harvest)This compound0.316[9]
Euphorbia hirtaEthanol Extract (Leaves)This compound27.55
Euphorbia hirtaEthanol Extract (Leaves)Myricitrin8.43
Caesalpinia pulcherrima45 g/L SucroseQuercetin16.5[10]
Phyllanthus niruri0.8mg/L kinetin (B1673648) + 0.2mg/L 2,4-DQuercetin1.72%[11]

Table 2: Enzyme Kinetic Parameters for Related Reactions

Note: Specific kinetic data for the this compound-forming UGT is scarce. The data below is for related enzymes acting on quercetin or its glycosides to provide context.

EnzymeSubstrateKm (mM)Vmax (ΔA/min or other)Organism/SystemReference
Horseradish PeroxidaseQuercetin (Nitration)0.08330.02629 ΔA/mMArmoracia rusticana[12]
Lactase-phlorizin hydrolaseIsothis compound (Hydrolysis)0.046Not specifiedMammalian intestine[13]
Urease (Inhibition by Quercetin)UreaKi = 25.1 µMNot applicableHelicobacter pylori[14]

Experimental Protocols

Protocol for Flavonoid Extraction and HPLC Analysis

This protocol outlines a general method for the extraction and quantification of this compound from plant material.[15][16]

1. Sample Preparation:

  • Harvest and air-dry the plant material (e.g., leaves, flowers) at room temperature or in an oven at 40°C.
  • Grind the dried material into a fine powder using a mortar and pestle or a mechanical grinder.

2. Extraction:

  • Accurately weigh approximately 1.0 g of the powdered plant material.
  • Transfer the powder to a conical flask and add 20 mL of 80% methanol.
  • Place the flask in an ultrasonic water bath for 60 minutes at 50°C to maximize extraction efficiency.

3. Filtration and Concentration:

  • Filter the extract through Whatman No. 1 filter paper to remove solid debris.
  • Evaporate the solvent from the filtrate using a rotary evaporator under vacuum at a controlled temperature (e.g., 40°C).

4. Reconstitution and Final Preparation:

  • Reconstitute the dried extract in a precise volume (e.g., 2.0 mL) of the HPLC mobile phase.
  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

5. HPLC Conditions:

  • System: HPLC system equipped with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]

  • Mobile Phase: A gradient elution is typically used.

  • Solvent A: Water with 0.1% formic acid (to ensure sharp peaks).[15]

  • Solvent B: Acetonitrile or Methanol.[18]

  • Gradient Example: Start with 5% B, ramp to 70% B over 40 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[19]

  • Column Temperature: 30-35°C.[16][19]

  • Detection: UV-Vis or Diode Array Detector (DAD). Monitor at wavelengths optimal for flavonols, typically around 360 nm.[15]

  • Quantification: Create a calibration curve using a pure this compound standard at several concentrations (e.g., 5, 10, 20, 50, 100 µg/mL).[18] Compare the peak area of the sample to the standard curve to determine the concentration.

    HPLC_Workflow Start Start: Plant Material Grind 1. Grind to Fine Powder Start->Grind Extract 2. Ultrasonic Extraction (e.g., 80% Methanol) Grind->Extract Filter 3. Filter Extract Extract->Filter Evaporate 4. Evaporate Solvent (Rotary Evaporator) Filter->Evaporate Reconstitute 5. Reconstitute in Mobile Phase Evaporate->Reconstitute SyringeFilter 6. Syringe Filter (0.45 µm) Reconstitute->SyringeFilter HPLC 7. HPLC Analysis SyringeFilter->HPLC End End: Data Quantification HPLC->End

    Caption: A typical workflow for flavonoid extraction and HPLC analysis.
    Protocol for UDP-Glycosyltransferase (UGT) Enzyme Activity Assay

This protocol describes a method to measure the activity of the UGT responsible for converting quercetin to this compound, based on detecting the formation of the product UDP.[20][21][22] A common approach is to use a commercial bioluminescent assay like the UDP-Glo™ Assay.

1. Preparation of Reagents:

  • Enzyme Source: Purified recombinant UGT or a protein extract from plant tissue.
  • Substrates: Quercetin (acceptor) and UDP-rhamnose (sugar donor). Prepare stock solutions in an appropriate solvent (e.g., DMSO for quercetin).
  • Reaction Buffer: A suitable buffer, e.g., 100 mM HEPES (pH 7.0), containing necessary cofactors like 5 mM MnCl₂.[22][23]
  • UDP Detection Reagent: Prepare as per the manufacturer's instructions (e.g., UDP-Glo™ kit). This reagent typically contains an enzyme that converts UDP to ATP and a luciferase/luciferin pair to detect the ATP.[20][21]

2. Glycosyltransferase Reaction:

  • In a white, opaque 96-well plate (suitable for luminescence), prepare a master mix containing the reaction buffer, quercetin, and UDP-rhamnose.
  • Initiate the reaction by adding the enzyme source to the wells. The final reaction volume is typically small (e.g., 25 µL).[22]
  • Include negative controls:
  • No enzyme control (to check for non-enzymatic conversion).
  • No acceptor (quercetin) control (to measure any background UDP release).
  • Incubate the plate at the optimal temperature for the enzyme (e.g., 30-37°C) for a set time (e.g., 60 minutes).

3. UDP Detection:

  • Terminate the glycosyltransferase reaction by adding an equal volume (e.g., 25 µL) of the UDP Detection Reagent to each well. This reagent also stops the initial reaction.[22]
  • Mix gently and incubate at room temperature for 60 minutes to allow the conversion of UDP to ATP and the subsequent luciferase reaction to stabilize.[20]

4. Measurement and Analysis:

  • Measure the luminescence using a plate-reading luminometer.

  • To quantify the UDP produced, create a standard curve using known concentrations of UDP in the same reaction buffer.

  • Calculate the enzyme activity, typically expressed as pmol or nmol of UDP produced per minute per mg of protein.

    UGT_Assay_Workflow Start Start: Prepare Reagents Mix 1. Combine Buffer, Quercetin, and UDP-Rhamnose in 96-well plate Start->Mix AddEnzyme 2. Initiate Reaction by adding UGT Enzyme Mix->AddEnzyme IncubateGT 3. Incubate at 37°C (e.g., 60 min) AddEnzyme->IncubateGT AddUDP_DR 4. Add UDP Detection Reagent (Terminates Reaction) IncubateGT->AddUDP_DR IncubateLumi 5. Incubate at Room Temp (e.g., 60 min) AddUDP_DR->IncubateLumi Measure 6. Measure Luminescence IncubateLumi->Measure Analyze 7. Analyze Data vs. UDP Standard Curve Measure->Analyze End End: Determine Enzyme Activity Analyze->End

    Caption: Workflow for a bioluminescent UGT enzyme activity assay.

References

Quercitrin: A Technical Guide to its Natural Sources, Isolation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercitrin (quercetin-3-O-rhamnoside) is a naturally occurring flavonoid glycoside found in a variety of plants. As a glycoside of the well-researched flavonol, quercetin, this compound is garnering increasing interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interactions with key cellular signaling pathways relevant to drug development. Quantitative data on this compound content in various plant species are presented in a structured format to aid in the selection of source materials. Furthermore, experimental workflows and the molecular pathways influenced by this compound are visualized to provide a clear and comprehensive understanding of this promising bioactive compound.

Natural Sources of this compound

This compound is distributed throughout the plant kingdom, with notable concentrations found in various medicinal and edible plants. The content of this compound can vary significantly depending on the plant species, the part of the plant utilized, and the growing conditions. The following tables summarize the quantitative data available for this compound content in a range of natural sources.

Table 1: this compound Content in Various Plant Species
Plant SpeciesFamilyPlant PartThis compound Content (mg/g of dry weight)Reference
Euphorbia hirta L.EuphorbiaceaeLeaves6.87[1]
Flowers< 3.23 (estimated from graph)[1]
Stems< 3.23 (estimated from graph)[1]
Bauhinia malabarica Roxb.FabaceaeLeaves3.8[2]
Capsicum annuum L. cv. DangjoSolanaceaeFruit0.4097 - 0.7[3]
Zanthoxylum bungeanum Maxim.RutaceaeLeaves44.8 (in purified extract)[4]
Dendrophthoe pentandra (L.) Miq.LoranthaceaeLeavesPresent (quantification not specified)
Hypericum triquetrifolium TurraHypericaceaeAerial PartsVaries with light intensity[1]

Isolation and Purification of this compound

The isolation of this compound from plant matrices typically involves extraction with a polar solvent, followed by chromatographic purification to separate it from other phytochemicals.

General Experimental Protocol for this compound Isolation

This protocol outlines a general procedure for the extraction and purification of this compound from dried plant material. Optimization of solvent systems and chromatographic conditions may be necessary depending on the specific plant source.

2.1.1. Materials and Reagents

2.1.2. Extraction Procedure

  • Defatting (Optional but Recommended): To remove nonpolar compounds that may interfere with subsequent steps, the dried plant powder is first macerated or extracted with a nonpolar solvent such as n-hexane or petroleum ether. This is particularly important for seeds or other fatty plant materials.

  • Maceration or Soxhlet Extraction: The defatted plant material is then extracted with a polar solvent to solubilize the flavonoid glycosides. 70-80% methanol or ethanol are commonly used.[5][6] The extraction can be performed by maceration (soaking the plant material in the solvent for 24-72 hours at room temperature with occasional agitation) or by using a Soxhlet apparatus for a more exhaustive extraction.[6]

  • Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

2.1.3. Purification by Column Chromatography

  • Column Packing: A glass column is packed with a slurry of silica gel in a nonpolar solvent (e.g., n-hexane or chloroform).

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

  • Elution: The column is eluted with a solvent gradient of increasing polarity. A common gradient starts with chloroform or ethyl acetate and gradually increases the proportion of methanol.[7][8]

  • Fraction Collection and Analysis: Fractions of the eluate are collected and monitored by TLC. The TLC plates are developed in a suitable solvent system (e.g., ethyl acetate:formic acid:water) and visualized under UV light (254 nm and 366 nm). Fractions showing a spot corresponding to the Rf value of a this compound standard are pooled.

  • Further Purification (Optional): For higher purity, the pooled fractions can be subjected to a second column chromatography step, often using Sephadex LH-20 with methanol as the eluent.[7]

  • Final Product: The solvent from the purified fractions is evaporated to yield isolated this compound. The purity can be confirmed by High-Performance Liquid Chromatography (HPLC).

Visualization of the Isolation Workflow

Isolation_Workflow Plant_Material Dried, Powdered Plant Material Extraction Extraction (e.g., 80% Methanol) Plant_Material->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Purified_Fractions Pooled this compound Fractions Fraction_Collection->Purified_Fractions Final_Purification Sephadex LH-20 Chromatography (Optional) Purified_Fractions->Final_Purification Pure_this compound Pure this compound Purified_Fractions->Pure_this compound Final_Purification->Pure_this compound Quercitrin_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound Quercetin Quercetin This compound->Quercetin Hydrolysis IKK IKK Quercetin->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB_IkB NF-κB-IκBα Complex NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB_IkB->NFkB Translocation to Nucleus (Blocked) DNA DNA NFkB_n->DNA Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) DNA->Inflammatory_Genes

References

Quercitrin vs. Quercetin: A Core Chemical Distinction for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This guide provides a detailed examination of the fundamental chemical differences between quercetin (B1663063) and its glycoside derivative, quercitrin. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural, physicochemical, and spectroscopic distinctions that underpin their unique biological properties and analytical profiles.

Introduction: The Aglycone and Its Glycoside

Quercetin is a highly prevalent flavonoid, specifically a pentahydroxyflavone, found in a wide array of plant-based foods.[1][2] It is recognized for its potent antioxidant and anti-inflammatory properties.[3][4] this compound, on the other hand, is a glycoside of quercetin.[5][6][7] This means it is a molecule where quercetin (the aglycone) is attached to a sugar moiety. Specifically, this compound is formed when a rhamnose sugar molecule is linked to the quercetin structure.[5][6][8] This seemingly simple addition of a sugar unit introduces significant changes to the molecule's chemical and physical properties, impacting everything from solubility to bioavailability.[9][10]

Core Structural Differences

The primary chemical distinction between quercetin and this compound lies in the presence of a rhamnose sugar unit. In this compound, an α-L-rhamnosyl group is attached to the hydroxyl group at the C3 position of the quercetin backbone via an O-glycosidic bond.[5][8] Quercetin, as the aglycone, possesses a free hydroxyl group at this C3 position.[2] This structural difference is the foundation for all other variations in their chemical behavior.

Caption: Chemical structures of Quercetin and this compound.

Comparative Physicochemical Properties

The addition of the polar rhamnose group significantly alters the physicochemical properties of the molecule. This compound has a higher molecular weight and a different elemental composition. A key distinction is their solubility. While quercetin itself has low water solubility, the glycosylation in this compound can modify this property.[1][11][12] this compound is practically insoluble in cold water but moderately soluble in hot water, whereas quercetin is only slightly soluble in water.[1][5] Both are soluble in alkaline aqueous solutions and alcohols like ethanol.[1][5][8]

PropertyQuercetinThis compound
IUPAC Name 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one[2]2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one[5]
Molecular Formula C₁₅H₁₀O₇[2][4]C₂₁H₂₀O₁₁[5][7]
Molecular Weight 302.24 g/mol [4][13]448.38 g/mol [5]
Melting Point 314-317 °C[1][13]176-179 °C[5]
Appearance Yellow needle-like crystalline powder[1]Yellow crystalline powder[5][8]
Solubility in Water Slightly soluble[1]Practically insoluble in cold water, moderately soluble in hot water[5]
Solubility in Ethanol Soluble[1]Soluble[5][8]

Spectroscopic Differentiation

The structural differences between quercetin and this compound give rise to distinct spectroscopic signatures, which are crucial for their identification and quantification.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR: The most apparent difference in the proton NMR spectrum is the appearance of signals corresponding to the rhamnose moiety in this compound, typically between 3.0 and 5.5 ppm, including a characteristic doublet for the anomeric proton and a doublet for the methyl group around 0.8-1.2 ppm.[14] Quercetin's spectrum lacks these signals but shows distinct aromatic and hydroxyl proton signals.[15][16]

  • ¹³C-NMR: The carbon spectrum of this compound includes additional signals from the six carbons of the rhamnose sugar, typically in the 60-105 ppm range.[5] The attachment of the rhamnose at the C3 position also causes a shift in the signal for this carbon compared to that in the quercetin spectrum.[17]

4.2 Mass Spectrometry (MS)

Mass spectrometry clearly distinguishes the two compounds based on their molecular weights. Quercetin will show a molecular ion peak corresponding to its mass (e.g., [M-H]⁻ at m/z 301), while this compound will have a peak corresponding to its higher mass ([M-H]⁻ at m/z 447). Fragmentation in MS/MS experiments on this compound will typically show a loss of the rhamnose moiety (a neutral loss of 146 Da), resulting in a fragment ion with the mass of quercetin (m/z 301).[17]

4.3 UV-Vis Spectroscopy

Both compounds exhibit characteristic UV absorption spectra due to their flavonoid structure, with two major absorption bands. However, the substitution at the 3-OH position in this compound can lead to slight shifts in the absorption maxima compared to quercetin.[7][18]

Spectroscopic DataQuercetinThis compound
Key ¹H-NMR Signals (DMSO-d₆) Aromatic protons: ~6.0-7.7 ppm; Hydroxyl protons: ~9.0-12.5 ppm[15][19]Rhamnose protons: ~3.1-5.3 ppm; Rhamnose methyl group: ~0.83 ppm[14]
Key ¹³C-NMR Signals (DMSO-d₆) No signals in the 60-105 ppm range (sugar region)[19]Rhamnose carbons: ~70-102 ppm; Rhamnose methyl carbon: ~17.4 ppm[5]
UV λmax (Ethanol/Methanol) ~255, 370 nm~254, 351 nm[7]

Chemical Conversion and Relationship

This compound can be chemically converted to quercetin through acid hydrolysis. This reaction breaks the O-glycosidic bond, releasing the quercetin aglycone and the rhamnose sugar. This process is a common laboratory method for obtaining quercetin from its naturally occurring glycosides.[20] The enzyme quercitrinase can also catalyze this specific hydrolysis.[6]

G This compound This compound (C₂₁H₂₀O₁₁) Quercetin Quercetin (C₁₅H₁₀O₇) This compound->Quercetin  Hydrolysis  (H₂O, H⁺ or Enzyme) Rhamnose L-Rhamnose (C₆H₁₂O₅)

Caption: Hydrolysis of this compound to Quercetin and L-Rhamnose.

Experimental Protocols

6.1 Protocol: Acid Hydrolysis of this compound

This protocol describes a general method for converting this compound to quercetin for analytical or preparative purposes.

  • Dissolution: Dissolve a known quantity of this compound in an aqueous alcohol solution (e.g., 50% ethanol).

  • Acidification: Add a strong acid, such as 2M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to the solution.[20]

  • Heating: Heat the mixture under reflux for approximately 1-2 hours. The temperature is typically maintained near the boiling point of the solvent.[20]

  • Extraction: After cooling, the resulting aglycone (quercetin), which is less water-soluble, may precipitate. The product can be extracted from the aqueous solution using a less polar organic solvent like ethyl acetate.

  • Purification & Analysis: The extracted quercetin can be purified using techniques like column chromatography or recrystallization. The identity and purity of the product should be confirmed by HPLC, MS, and NMR.

6.2 Protocol: HPLC-UV Method for Separation and Quantification

This protocol outlines a typical Reverse-Phase HPLC (RP-HPLC) method for separating and quantifying quercetin and this compound in a sample matrix.

  • Sample Preparation: Extract the compounds from the sample matrix (e.g., plant material) using a suitable solvent like methanol (B129727) or ethanol. The extract should be filtered through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used.

      • Solvent A: Water with 0.1% formic acid or phosphoric acid.

      • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: Start with a high percentage of Solvent A, and gradually increase the percentage of Solvent B over 20-40 minutes to elute the compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

  • Detection: UV detector set at a wavelength where both compounds have strong absorbance, typically around 350-370 nm.[9]

  • Analysis: Due to its higher polarity from the sugar moiety, this compound will have a shorter retention time than the more lipophilic quercetin aglycone. Quantification is achieved by comparing the peak areas of the analytes to those of known concentration standards.

G cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis cluster_results Data Interpretation Start Plant Material / Sample Extract Solvent Extraction (e.g., Methanol) Start->Extract Filter Filtration (0.45 µm) Extract->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect UV Detection (~360 nm) Separate->Detect Chromatogram Chromatogram Detect->Chromatogram Peak1 Peak 1: this compound (Earlier Retention Time) Chromatogram->Peak1 Peak2 Peak 2: Quercetin (Later Retention Time) Chromatogram->Peak2 Quantify Quantification vs. Standards Peak1->Quantify Peak2->Quantify

References

Mechanism of Action of Quercitrin in Human Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quercitrin (quercetin-3-O-rhamnoside) is a flavonoid glycoside found in a variety of plants, including Tartary buckwheat, and the leaves of Toona sinensis.[1] It is a glycosidic form of quercetin (B1663063), one of the most abundant and well-studied dietary flavonoids.[2] In the body, particularly in the digestive tract, this compound can be hydrolyzed to its aglycone form, quercetin.[1][3] Consequently, much of the research investigating the cellular effects of this compound is often discussed in the context of quercetin's activity. Both compounds have garnered significant attention from the scientific community for their potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][4]

This technical guide provides an in-depth overview of the molecular mechanisms through which this compound and its aglycone, quercetin, exert their effects on human cells. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound. The guide details the key signaling pathways modulated by this compound, summarizes quantitative data from various studies, and outlines the experimental protocols used to elucidate these mechanisms.

Core Molecular Mechanisms of Action

This compound and quercetin impact a multitude of cellular processes, primarily through the induction of apoptosis, cell cycle arrest, modulation of inflammatory responses, and exertion of antioxidant effects. These actions are a result of their ability to interact with and modulate numerous intracellular signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. This compound and quercetin have been shown to be potent inducers of apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic (Mitochondrial) Pathway: This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential. Quercetin has been observed to induce the loss of mitochondrial membrane potential, triggering the release of cytochrome c from the mitochondria into the cytoplasm.[5] This, in turn, activates a cascade of caspase enzymes. Key events include:

    • Modulation of Bcl-2 Family Proteins: Quercetin down-regulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while up-regulating pro-apoptotic proteins such as Bax.[6][7][8] The altered Bax/Bcl-2 ratio is a critical factor in initiating mitochondrial dysfunction.[8]

    • Caspase Activation: The release of cytochrome c leads to the activation of caspase-9, an initiator caspase, which then activates effector caspases like caspase-3.[5][6][7][9] Activated caspase-3 is responsible for the execution phase of apoptosis, cleaving various cellular substrates and leading to cell death.[6]

  • Extrinsic (Death Receptor) Pathway: This pathway is activated by the binding of extracellular death ligands (e.g., TNF-α, FASL) to their corresponding receptors on the cell surface. Studies have shown that quercetin can up-regulate the expression of these receptors and ligands, leading to the activation of the initiator caspase-8, which subsequently activates caspase-3.[9] In some cell lines, such as cervical cancer cells, the extrinsic pathway appears to be the stronger effector of quercetin-induced apoptosis.[9]

Cell Cycle Arrest

This compound and quercetin can inhibit cancer cell proliferation by inducing cell cycle arrest at various phases, including G1, S, or G2/M, depending on the cell type and concentration.[10] This prevents cancer cells from replicating their DNA and dividing.

  • G1 and S Phase Arrest: Quercetin can induce G1 arrest by up-regulating the expression of cyclin-dependent kinase inhibitors (CKIs) like p21, p27, and the tumor suppressor protein p53.[10] These proteins inhibit the activity of cyclin-CDK complexes (e.g., CDK2-cyclin E, CDK4/6-cyclin D) that are necessary for the G1/S transition.[10] In some cases, such as in MCF-7 breast cancer cells, quercetin causes a significant increase in the S phase population.[11]

  • G2/M Phase Arrest: Arrest at the G2/M checkpoint is also a common mechanism. This compound has been shown to induce G2/M arrest in colorectal cancer cells, accompanied by increased expression of p53 and p21.[5] Quercetin can also decrease the expression of cyclin B1 and CDK1, which are essential for the G2 to M phase transition.[10][12]

Anti-inflammatory Effects

Chronic inflammation is a key factor in the development of many diseases, including cancer. This compound and quercetin exhibit significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

  • Inhibition of Pro-inflammatory Cytokines: Quercetin has been shown to suppress the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4][13][14][15]

  • Modulation of Signaling Pathways: The anti-inflammatory effects are mediated through the inhibition of key signaling pathways, including:

    • NF-κB Pathway: Quercetin can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation, by preventing the phosphorylation of its inhibitor, IκBα.[2][4]

    • MAPK Pathway: It also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a crucial role in inflammation.[4]

Antioxidant Properties

This compound acts as a potent antioxidant by scavenging free radicals and enhancing the body's endogenous antioxidant defense systems.[1][16]

  • Direct Radical Scavenging: this compound and quercetin can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to cellular components like DNA, lipids, and proteins.[4][16][17]

  • Enhancement of Antioxidant Enzymes: Quercetin can increase the levels and activity of antioxidant enzymes by up-regulating the Nrf2 signaling pathway.[18] This includes increasing the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[17][19]

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound and quercetin have been quantified in numerous studies, often reported as the half-maximal inhibitory concentration (IC50). These values vary depending on the cell line, treatment duration, and assay used.

Table 1: IC50 Values of Quercetin in Various Human Cancer Cell Lines

Cell LineCancer TypeTreatment DurationIC50 (µM)Reference
HL-60Promyelocytic Leukemia96 hours~7.7[20]
HeLaCervical Cancer24 hours100[9]
MCF-7Breast Cancer48 hours73[21]
MDA-MB-231Breast Cancer48 hours85[21]
CT-26Colon Carcinoma24, 48, 72 hoursVaries (See Table II in source)[22]
LNCaPProstate Adenocarcinoma24, 48, 72 hoursVaries (See Table II in source)[22]
PC3Human Prostate24, 48, 72 hoursVaries (See Table II in source)[22]

Table 2: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeTreatment DurationIC50 (µg/mL)Reference
HeLaCervical Cancer24 hours46.67[23]

Table 3: Effects of Quercetin on Cell Cycle Distribution and Apoptosis

Cell LineConcentrationDurationEffectReference
HeLa25 & 50 µM24 & 48 hoursG2-M phase arrest; increased sub-G0 population (apoptosis)[9]
MCF-7150 µM6-48 hoursS phase arrest (14.56% to 61.35%); increased sub-G1 population (apoptosis from 0.1% to 8.32%)[11]
HL-60100 µM48 hours19.29% early apoptosis, 40.68% late apoptosis/necrosis[6]
SW620VariousNot specifiedG2/M phase arrest[5]

Table 4: Effects of Quercetin on Gene and Protein Expression

Cell LineTreatmentTargetRegulationEffectReference
HL-60QuercetinBcl-2Down-regulatedPro-apoptotic[6]
HL-60QuercetinBaxUp-regulatedPro-apoptotic[6]
HeLa50 µM Quercetin, 48hCaspase-8Up-regulated (RQ of 3.6)Pro-apoptotic[9]
BGC-823QuercetinBcl-2/Bax ratioDecreasedPro-apoptotic[8]
BGC-823QuercetinCaspase-3IncreasedPro-apoptotic[8]
SW620This compound (QTL)p53, p21IncreasedCell cycle arrest[5]
SW620This compound (QTL)Bax, Cytochrome c, Caspase-9, Caspase-3Up-regulatedPro-apoptotic[5]
HEK293115 µM QuercetinOrnithine Decarboxylase 1 (ODC)Increased (1.225-fold)Altered arginine metabolism[24]
HEK29357.5 µM QuercetinAgmatinase (AGMAT)Increased (1.92-fold)Altered arginine metabolism[24]

Signaling Pathways and Experimental Workflows

The multifaceted effects of this compound are best understood by visualizing the signaling cascades it modulates.

Signaling Pathway Diagrams

Quercitrin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway Quercitrin_ext This compound/ Quercetin DeathReceptors Death Receptors (e.g., FAS, TNFR) Quercitrin_ext->DeathReceptors Upregulates Caspase8 Caspase-8 DeathReceptors->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Quercitrin_int This compound/ Quercetin Bcl2 Bcl-2 (Anti-apoptotic) Quercitrin_int->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Quercitrin_int->Bax Promotes Mito Mitochondrion Bcl2->Mito Stabilizes membrane Bax->Mito Disrupts membrane CytoC Cytochrome c Mito->CytoC Releases Caspase9 Caspase-9 CytoC->Caspase9 Activates Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling pathways.

Quercitrin_CellCycle_Pathway cluster_g1s G1/S Transition cluster_g2m G2/M Transition This compound This compound/ Quercetin p53 p53 This compound->p53 Upregulates CyclinB_CDK1 Cyclin B1/ CDK1 This compound->CyclinB_CDK1 Inhibits p21 p21 p53->p21 Activates CyclinD_CDK46 Cyclin D/ CDK4/6 p21->CyclinD_CDK46 CyclinE_CDK2 Cyclin E/ CDK2 p21->CyclinE_CDK2 G1_S_Arrest G1/S Arrest CyclinD_CDK46->G1_S_Arrest CyclinE_CDK2->G1_S_Arrest G2_M_Arrest G2/M Arrest CyclinB_CDK1->G2_M_Arrest

Caption: this compound's effect on cell cycle regulation.

Quercitrin_AntiInflammatory_Pathway This compound This compound/ Quercetin IKK IKK This compound->IKK Inhibits LPS LPS (Inflammatory Stimulus) LPS->IKK IkBa p-IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription

Caption: this compound's anti-inflammatory mechanism via NF-κB.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Cellular & Molecular Assays start Start: Human Cell Line Culture treatment Treat cells with this compound (various concentrations and durations) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (Flow Cytometry - Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry - PI) treatment->cell_cycle protein_exp Protein Expression (Western Blot) treatment->protein_exp gene_exp Gene Expression (RT-qPCR) treatment->gene_exp analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis cell_cycle->analysis protein_exp->analysis gene_exp->analysis

Caption: General workflow for in vitro this compound studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to study the effects of this compound and quercetin.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) crystals are solubilized and quantified by spectrophotometry.

  • Protocol:

    • Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 12-24 hours to allow for attachment.[25]

    • Treatment: Treat the cells with various concentrations of this compound or quercetin (e.g., 0, 5, 10, 20, 40, 80, 100 µM) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).[9][25]

    • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

    • Measurement: Measure the absorbance (optical density) at a wavelength of 450-570 nm using a microplate reader.[25]

    • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to quantify the percentage of cells in different phases of the cell cycle and to detect apoptotic cells.

  • Principle:

    • Apoptosis: Cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells).

    • Cell Cycle: Cells are fixed and stained with a DNA-binding dye like PI. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for discrimination between G0/G1, S, and G2/M phases.

  • Protocol:

    • Cell Culture and Treatment: Culture cells and treat with this compound/quercetin as described above.

    • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

    • Staining for Apoptosis:

      • Resuspend cells in 1X Annexin V binding buffer.

      • Add FITC-conjugated Annexin V and PI.

      • Incubate for 15 minutes at room temperature in the dark.

      • Analyze immediately by flow cytometry.[22]

    • Staining for Cell Cycle:

      • Fix cells in cold 70% ethanol (B145695) overnight at -20°C.

      • Wash cells with PBS and resuspend in a staining solution containing PI and RNase A.

      • Incubate for 30 minutes at 37°C in the dark.

      • Analyze by flow cytometry.[9]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein.

  • Protocol:

    • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Electrophoresis: Load equal amounts of protein (e.g., 50 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[26]

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., Caspase-3, Bcl-2, p-Akt) overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.[26]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to measure the concentration of secreted proteins, such as cytokines, in the cell culture supernatant.

  • Principle: A specific capture antibody is immobilized on a microplate. The sample containing the antigen (e.g., TNF-α) is added, followed by a detection antibody conjugated to an enzyme. A substrate is then added, which is converted by the enzyme to produce a colored product, the intensity of which is proportional to the amount of antigen.

  • Protocol:

    • Sample Collection: Culture cells (e.g., RAW264.7 macrophages) and treat with this compound/quercetin, followed by stimulation with an inflammatory agent like LPS.[25]

    • Supernatant Collection: Collect the cell culture supernatant.

    • ELISA Procedure: Perform the ELISA for specific cytokines (e.g., TNF-α, IL-6) using commercially available kits according to the manufacturer's protocol.[15][25]

    • Measurement: Read the absorbance on a microplate reader and calculate the cytokine concentration based on a standard curve.

Conclusion

This compound, and its widely studied aglycone quercetin, are natural flavonoids with significant therapeutic potential, particularly in oncology and inflammatory diseases. Their mechanism of action in human cells is pleiotropic, involving the modulation of multiple critical signaling pathways. By inducing apoptosis through both intrinsic and extrinsic pathways, causing cell cycle arrest at key checkpoints, suppressing inflammatory responses via the NF-κB and MAPK pathways, and mitigating oxidative stress, this compound demonstrates a multi-targeted approach to combating cellular dysfunction. The quantitative data and detailed experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the beneficial properties of this promising natural compound. Future research should continue to focus on improving its bioavailability and conducting rigorous clinical trials to translate these profound cellular effects into effective human therapies.

References

The Biological Activities of Quercitrin: A Technical Review for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quercitrin, a glycoside of the flavonoid quercetin, is a natural compound found in numerous plants and has garnered significant interest for its diverse pharmacological properties. This technical guide provides a comprehensive review of the existing literature on the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and anticancer effects. This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to support further research and development.

Antioxidant Activities

This compound demonstrates notable antioxidant properties through various mechanisms, including free radical scavenging and metal ion chelation. The antioxidant capacity of this compound has been evaluated using several in vitro assays.

Quantitative Data on Antioxidant Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various antioxidant assays as reported in the literature.

AssayTest SystemIC50 of this compoundReference CompoundIC50 of Reference
DPPH Radical ScavengingMethanolic solution19.17 µg/mLAscorbic AcidNot specified
Superoxide Anion ScavengingNot specified87.99 ± 5.43 µMTroloxNot specified
H2O2 ScavengingNot specified36.22 µg/mLAscorbic Acid16.26 µg/mL
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the free radical scavenging activity of this compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored by the decrease in absorbance at approximately 517 nm.[1]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or other suitable solvent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Sample preparation: Prepare a stock solution of this compound in methanol. From the stock solution, create a series of dilutions to obtain various concentrations for testing.

  • Assay: a. In a 96-well plate, add 100 µL of different concentrations of the this compound solution to individual wells. b. Add 100 µL of the 0.1 mM DPPH solution to each well containing the sample. c. For the blank, use 100 µL of methanol instead of the sample solution. d. For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value, the concentration of this compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

Experimental Workflow: Antioxidant Capacity Assessment

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits Quercetin Quercetin (from this compound) Quercetin->PI3K inhibits Quercetin->Akt inhibits Quercetin->mTOR inhibits

References

Quercitrin's Interaction with Cellular Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercitrin, a glycoside of the flavonoid quercetin, is a natural compound found in numerous plants and has garnered significant interest for its diverse pharmacological activities. While much research has focused on its aglycone form, quercetin, emerging evidence highlights the direct and indirect interactions of this compound with a variety of cellular proteins, thereby modulating critical signaling pathways implicated in health and disease. This technical guide provides a comprehensive overview of the current understanding of this compound's engagement with cellular proteins, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key molecular pathways.

Core Interactions and Signaling Pathways

This compound's biological effects are largely attributed to its influence on key cellular signaling cascades. While some effects are mediated by its in vivo conversion to quercetin, studies have begun to elucidate the direct interactions of this compound with cellular machinery. The primary pathways affected include the Wnt/β-catenin signaling pathway, inflammatory pathways such as NF-κB, and the intrinsic apoptosis pathway.

Wnt/β-Catenin Signaling Pathway

This compound has been identified as a potentiator of the Wnt/β-catenin signaling pathway. This potentiation is achieved through the inhibition of Glycogen Synthase Kinase 3β (GSK3β), a key negative regulator of this pathway. Inhibition of GSK3β by this compound leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.

Wnt_this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Frizzled->LRP5_6 activates Axin Axin LRP5_6->Axin inhibits Beta_Catenin β-catenin Axin->Beta_Catenin phosphorylates for degradation APC APC APC->Beta_Catenin phosphorylates for degradation GSK3B GSK3β GSK3B->Beta_Catenin phosphorylates for degradation CK1 CK1 CK1->Beta_Catenin phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc translocates This compound This compound This compound->GSK3B inhibits TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates

This compound potentiates the Wnt/β-catenin signaling pathway by inhibiting GSK3β.
Inflammatory Signaling: The NF-κB Pathway

The anti-inflammatory effects of this compound are often attributed to its conversion to quercetin, which is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] this compound administration has been shown to reduce the expression of pro-inflammatory cytokines.[2] The mechanism involves the inhibition of IκBα degradation, which prevents the nuclear translocation of the NF-κB p65 subunit and subsequent transcription of inflammatory genes.

NFkB_this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus_NFkB Nucleus Receptor Inflammatory Receptor (e.g., TLR) IKK IKK Complex Receptor->IKK activates Stimulus Inflammatory Stimulus Stimulus->Receptor IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Proteasome_NFkB Proteasome IkB->Proteasome_NFkB degradation NFkB_Nuc NF-κB NFkB->NFkB_Nuc translocates Quercitrin_Q This compound (via Quercetin) Quercitrin_Q->IKK inhibits DNA DNA NFkB_Nuc->DNA binds Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes activates IkB_NFkB_complex IκBα NF-κB IkB_NFkB_complex->IKK

This compound inhibits the NF-κB pathway, primarily through its metabolite quercetin.
Apoptosis Induction

This compound has demonstrated pro-apoptotic effects in various cancer cell lines. This process is often mediated through the intrinsic or mitochondrial pathway of apoptosis. Key events include the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases, such as caspase-3.[2]

Apoptosis_this compound cluster_mito Mitochondrion Quercitrin_Apop This compound Bax Bax Quercitrin_Apop->Bax upregulates Bcl2 Bcl-2 Quercitrin_Apop->Bcl2 downregulates Mito_Membrane Mitochondrial Membrane Bax->Mito_Membrane translocates to Bcl2->Bax inhibits Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 activates Mito_Membrane->Cytochrome_c releases Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

This compound induces apoptosis via the mitochondrial pathway.

Quantitative Data on this compound-Protein Interactions

The following tables summarize the available quantitative data for the interaction of this compound and its aglycone, quercetin, with various cellular proteins.

Table 1: Binding Affinity and Inhibition Constants of this compound

Target ProteinMethodParameterValueCell/SystemReference
Glycogen Synthase Kinase 3β (GSK3β)Western BlotpGSK3β (S9) levels2.1-fold increase (at 50-75 µM)RKO cells[3]
Monoamine Oxidase-A (MAO-A)Molecular DockingBinding Energy-8.5182 kcal/molIn silico[4]
B-RAF KinaseMolecular DockingBinding Affinity-7.14 kcal/molIn silico[5]
sPLA₂IIaIn vitro assayIC₅₀8.77 ± 0.9 µMPurified enzyme[6]
PC3 cell viabilityMTT AssayIC₅₀12.26 ± 0.9 µMPC3 cells[6]

Table 2: Binding Affinity and Inhibition Constants of Quercetin (Aglycone of this compound)

Target ProteinMethodParameterValueCell/SystemReference
Human Serum Albumin (HSA)Surface Plasmon ResonanceK_D63 ± 0.03 nMPurified protein[7]
Bovine Serum Albumin (BSA)Fluorescence SpectroscopyK_A4.94 x 10⁵ M⁻¹Purified protein[8]
Glycogen Synthase Kinase-3β (GSK-3β)Luminescence AssayIC₅₀2.0 µMPurified enzyme[9]
Protein Kinase C (PKC) (cytosolic)In vitro kinase assayIC₅₀30.9 µMHL-60 cells[5]
Tyrosine Protein Kinase (TPK) (membrane)In vitro kinase assayIC₅₀20.1 µMHL-60 cells[5]
Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22)In vitro phosphatase assayIC₅₀29.59 µMPurified enzyme[10]
Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22)In vitro phosphatase assayK_i550 µMPurified enzyme[10]
Cyclin-dependent kinase 6 (CDK6)In vitro kinase assayIC₅₀5.89 µMPurified enzyme[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound-protein interactions. Below are protocols for key experiments.

Experimental Workflow: Investigating this compound's Effect on a Signaling Pathway

Experimental_Workflow start Start: Hypothesis Formulation cell_culture 1. Cell Culture and Treatment - Select appropriate cell line - Culture cells to desired confluency - Treat with various concentrations of this compound start->cell_culture protein_extraction 2. Protein Extraction - Lyse cells to release proteins - Quantify protein concentration cell_culture->protein_extraction apoptosis_assay 4. Apoptosis Assay (Flow Cytometry) - Stain cells with Annexin V and PI - Analyze cell populations to quantify apoptosis cell_culture->apoptosis_assay western_blot 3. Western Blot Analysis - Separate proteins by SDS-PAGE - Transfer to membrane - Probe with primary and secondary antibodies - Detect protein expression and phosphorylation protein_extraction->western_blot data_analysis 5. Data Analysis and Interpretation - Densitometry for Western blots - Statistical analysis of apoptosis data - Correlate findings with signaling pathway western_blot->data_analysis apoptosis_assay->data_analysis conclusion Conclusion data_analysis->conclusion

A general workflow for studying the effects of this compound on cellular signaling.
Western Blot Analysis of MAPK Pathway Proteins

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway (e.g., ERK, JNK, p38).

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of ERK, JNK, p38)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment: Seed cells and treat with desired concentrations of this compound for the appropriate duration. Include a vehicle control.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer. Collect the lysate and quantify the protein concentration.

  • SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the ECL substrate. Visualize the protein bands using an imaging system.

  • Analysis: Perform densitometry to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic cells after treatment with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the Western blot protocol.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend in binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Conclusion

This compound demonstrates significant interactions with cellular proteins, leading to the modulation of key signaling pathways such as Wnt/β-catenin, NF-κB, and apoptosis. While many of its in vivo effects are mediated through its conversion to quercetin, direct interactions of this compound are also being uncovered. The quantitative data, though still emerging for this compound itself, combined with the established effects of its aglycone, provide a strong foundation for its potential as a therapeutic agent. The experimental protocols outlined in this guide offer a robust framework for researchers to further investigate the intricate molecular mechanisms underlying the biological activities of this compound. Future studies employing techniques such as surface plasmon resonance and isothermal titration calorimetry will be invaluable in precisely quantifying the binding kinetics and thermodynamics of this compound with its protein targets, further elucidating its therapeutic potential.

References

Quercitrin: A Linchpin in Plant Secondary Metabolism and Stress Response

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Quercitrin (quercetin-3-O-rhamnoside), a glycosylated form of the flavonoid quercetin (B1663063), plays a multifaceted and critical role in the secondary metabolism of plants. This technical guide provides an in-depth exploration of this compound's biosynthesis, its function in plant defense and stress signaling, and its regulation. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Biosynthesis of this compound: A Branch of the Phenylpropanoid Pathway

This compound biosynthesis originates from the general phenylpropanoid pathway, a central route for the production of a wide array of plant secondary metabolites. The pathway commences with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core flavonoid structure, which is then glycosylated to form this compound.

The biosynthesis can be broadly divided into three stages:

  • Phenylpropanoid Pathway Core: Phenylalanine is converted to p-coumaroyl-CoA.

  • Flavonoid Core Biosynthesis: p-coumaroyl-CoA enters the flavonoid biosynthesis pathway, leading to the formation of the flavonol quercetin. Key enzymes in this stage include Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-hydroxylase (F3H), and Flavonol Synthase (FLS).

  • Glycosylation: The final step involves the attachment of a rhamnose sugar moiety to the 3-hydroxyl group of quercetin, a reaction catalyzed by a specific UDP-rhamnose:flavonol-3-O-rhamnosyltransferase.

Quercitrin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Naringenin Naringenin Chalcone->Naringenin CHI Dihydroquercetin Dihydroquercetin Naringenin->Dihydroquercetin F3H Quercetin Quercetin Dihydroquercetin->Quercetin FLS This compound This compound Quercetin->this compound Rhamnosyl- transferase

This compound Biosynthesis Pathway

Quantitative Data on this compound

The concentration of this compound can vary significantly between plant species and even within different tissues of the same plant. Environmental factors and developmental stage also play a crucial role in its accumulation.

Table 1: this compound Content in Various Plant Materials

Plant SpeciesPlant PartThis compound Content (mg/g dry weight)Reference
Fagopyrum esculentum (Buckwheat)RootsVaries, significant inhibitory effects observed
Euphorbia hirtaLeaves27.55
Flowers< 13
Stems< 13
Chrysanthemum morifoliumCallus Culture (with sucrose (B13894) elicitor)Increased production observed

Table 2: Allelopathic Effects of this compound

Target SpeciesEffectConcentrationReference
Phelipanche ramosa (Broomrape)Inhibition of radicle growthNot specified
Microcystis aeruginosa (Cyanobacteria)Inhibition of growthIC50 not specified for this compound

Role in Plant Defense and Stress Signaling

This compound is a key player in plant defense, exhibiting both direct and indirect protective mechanisms.

Antioxidant Activity

As a potent antioxidant, this compound helps to mitigate the damaging effects of reactive oxygen species (ROS) that are produced during various stress conditions, including pathogen attack, UV radiation, and osmotic stress. Its antioxidant capacity is attributed to its ability to donate hydrogen atoms and chelate metal ions.

The antioxidant activity of this compound involves several mechanisms:

  • Direct ROS Scavenging: this compound can directly neutralize free radicals such as superoxide (B77818) anions and hydroxyl radicals.

  • Modulation of Antioxidant Enzymes: It can enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).

  • Inhibition of Pro-oxidant Enzymes: this compound can inhibit the activity of enzymes that generate ROS, such as xanthine (B1682287) oxidase.

Allelopathic Activity

This compound exhibits allelopathic properties, meaning it can influence the growth and development of neighboring plants and microorganisms. This is a crucial aspect of plant-plant and plant-microbe interactions, contributing to the plant's competitive ability. For instance, root exudates containing this compound from buckwheat have been shown to inhibit the radicle growth of the parasitic weed Phelipanche ramosa.

Role in Pathogen Defense and Signaling

This compound is involved in the plant's defense response against pathogens. It can act as a signaling molecule, modulating defense-related pathways. One of the key pathways influenced by quercetin (the aglycone of this compound) is the salicylic (B10762653) acid (SA) signaling pathway, which is crucial for inducing systemic acquired resistance (SAR).

Quercitrin_Defense_Signaling cluster_stress Biotic/Abiotic Stress cluster_response Plant Cell Stress Stress ROS ROS Stress->ROS This compound This compound This compound->ROS Scavenges Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT) This compound->Antioxidant_Enzymes Activates SA_Pathway Salicylic Acid Signaling Pathway This compound->SA_Pathway Modulates Defense_Genes Defense Gene Expression SA_Pathway->Defense_Genes Induces Pathogen_Resistance Pathogen_Resistance Defense_Genes->Pathogen_Resistance

Role of this compound in Stress Response

Experimental Protocols

Extraction and Quantification of this compound using HPLC

This protocol provides a general framework for the extraction and quantification of this compound from plant material. Optimization may be required for specific plant tissues.

Materials:

  • Dried and powdered plant material

  • Methanol (B129727) (HPLC grade)

  • This compound standard

  • Deionized water

  • Formic acid (or other suitable modifier)

  • Syringe filters (0.45 µm)

  • HPLC system with a C18 column and a UV-Vis or DAD detector

Procedure:

  • Extraction:

    • Accurately weigh approximately 100 mg of the dried plant powder into a centrifuge tube.

    • Add 10 mL of methanol.

    • Sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Pool the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in a known volume of methanol (e.g., 2 mL).

  • Sample Preparation for HPLC:

    • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover a suitable concentration range (e.g., 5, 10, 25, 50, 100 µg/mL).

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (methanol or acetonitrile). A typical gradient might be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm or 350 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.

HPLC_Workflow Plant_Material Dried Plant Material Extraction Extraction with Methanol Plant_Material->Extraction Filtration Filtration Extraction->Filtration HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis Data_Analysis Data Analysis & Quantification HPLC_Analysis->Data_Analysis

Workflow for this compound Quantification
Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for analyzing the expression of genes involved in this compound biosynthesis or its downstream signaling pathways.

Materials:

  • Plant tissue treated with an elicitor or stressor (and untreated control)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR primers for target genes and a reference gene

  • SYBR Green qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Harvest plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

    • Run the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using the ΔΔCt method.

Conclusion

This compound stands as a pivotal secondary metabolite in plants, with significant implications for their survival and interaction with the environment. Its roles as an antioxidant, allelopathic agent, and signaling molecule underscore its importance in plant defense and stress response. For researchers and drug development professionals, a thorough understanding of this compound's biosynthesis, regulation, and multifaceted functions provides a foundation for its potential exploitation in agriculture and medicine. The methodologies and data presented in this guide offer a starting point for further investigation into the intricate world of this valuable flavonoid glycoside.

Quercitrin's Journey Through the Body: An In-depth Technical Guide to its Metabolism and Detoxification In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercitrin, a glycoside of the flavonoid quercetin (B1663063), is a natural compound found in numerous plants and dietary sources. Its potential therapeutic properties have garnered significant interest in the scientific community. However, the in vivo efficacy of this compound is intrinsically linked to its complex metabolism and subsequent detoxification pathways. This technical guide provides a comprehensive overview of the absorption, biotransformation, and elimination of this compound within a biological system, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the key processes.

This compound Metabolism: From Ingestion to Circulation

The metabolic fate of this compound is a multi-step process initiated in the gastrointestinal tract and culminating in the liver. The initial and most critical step is the enzymatic hydrolysis of the rhamnose sugar moiety, liberating its aglycone, quercetin.

Intestinal Metabolism: The Role of the Microbiota

Upon oral ingestion, this compound transits to the small and large intestines, where it encounters a diverse population of microorganisms. The gut microbiota plays a pivotal role in the initial deglycosylation of this compound. Bacteria such as Fusobacterium K-60 have been identified to transform this compound into quercetin[1][2]. This enzymatic cleavage is essential for the subsequent absorption of the flavonoid, as the aglycone form is more readily absorbed across the intestinal epithelium[3].

Beyond simple hydrolysis, the gut microbiota can further metabolize quercetin into smaller phenolic compounds, such as 3,4-dihydroxyphenylacetic acid and 4-hydroxybenzoic acid[1][2]. These metabolites can also be absorbed and contribute to the overall biological activity.

Absorption and First-Pass Metabolism

Quercetin, once liberated from its glycosidic bond, is absorbed in the small intestine. Following absorption, it undergoes extensive first-pass metabolism in the enterocytes and subsequently in the liver[4][5][6]. This biotransformation involves Phase I and predominantly Phase II enzymatic reactions, which aim to increase the water solubility of the compound to facilitate its excretion.

The primary Phase II metabolic pathways for quercetin are:

  • Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process conjugates glucuronic acid to the hydroxyl groups of quercetin.

  • Sulfation: Sulfotransferases (SULTs) mediate the addition of a sulfonate group.

  • Methylation: Catechol-O-methyltransferase (COMT) is responsible for the methylation of the catechol group of quercetin.

These reactions result in a variety of conjugated metabolites, including quercetin-3-O-glucuronide, quercetin-3'-O-sulfate, and isorhamnetin (B1672294) (3'-O-methylquercetin), which are the major forms found circulating in the plasma[5][7][8].

Quantitative Analysis of this compound and its Metabolites

The quantification of this compound and its metabolites in biological matrices is crucial for understanding its pharmacokinetics and bioavailability. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.

Table 1: Pharmacokinetic Parameters of Quercetin and its Metabolites in Rats after Oral Administration

CompoundDose (mg/kg)Cmax (µg/mL)Tmax (min)AUC (mg/L*min)Reference
Quercetin507.47 ± 2.6354.0 ± 25.12590.5 ± 987.9[7]
Isothis compound500.35 ± 0.1127.0 ± 6.717.2 ± 7.3[7]
Quercetin-3-O-β-D-glucuronide50--962.7 ± 602.3[7]

Note: Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. The study also detected the interconversion of these compounds in vivo.[7]

Table 2: Plasma Concentrations of Quercetin Metabolites in Rats after a Quercetin-Enriched Diet

MetaboliteConcentration (µM)
Isorhamnetin glucuronide sulphate conjugate(s)4.2 ± 0.24
Quercetin sulphate0.26 ± 0.01
Quercetin glucuronide sulphate conjugate(s)0.24 ± 0.02

Note: Data from rats on a low-dose quercetin regimen for 3 weeks.[9]

Detoxification Pathways

The Phase II metabolism of quercetin is a critical detoxification process. The conjugation of glucuronic acid, sulfate, and methyl groups significantly increases the polarity of the molecule, thereby facilitating its elimination from the body via urine and bile. These modifications also generally reduce the biological activity and potential toxicity of the parent compound.

The formation of a 2'-glutathionyl quercetin conjugate has been identified as a specific detoxification step, particularly in response to oxidative metabolism of quercetin[10]. This suggests that glutathione (B108866) conjugation plays a protective role against potential quinone/quinone methide intermediates formed during quercetin's antioxidant activity.

Experimental Protocols

In Vivo Animal Model for this compound Metabolism Studies

Objective: To investigate the metabolism and pharmacokinetics of this compound in a rodent model.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound (purity >95%)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (12 h light/dark cycle, 22 ± 2°C) with free access to standard chow and water for at least one week prior to the experiment.

  • Dosing: Fast the rats overnight. Administer a single oral dose of this compound (e.g., 50 mg/kg) suspended in the vehicle via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Analyze the plasma samples for this compound and its metabolites using a validated HPLC-MS/MS method.

HPLC-MS/MS Method for Quercetin and Metabolite Quantification

Objective: To quantify quercetin and its major metabolites in plasma samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A time-programmed gradient from 5% to 95% Mobile Phase B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for quercetin and each of its metabolites.

  • Data Analysis: Quantify the analytes using a calibration curve prepared with authentic standards.

Visualizing the Pathways

This compound Metabolism Workflow

Quercitrin_Metabolism_Workflow cluster_ingestion Oral Ingestion cluster_gut Gastrointestinal Tract cluster_absorption Absorption & First-Pass Metabolism cluster_circulation Systemic Circulation cluster_excretion Excretion This compound This compound Quercetin_Aglycone Quercetin (Aglycone) This compound->Quercetin_Aglycone Gut Microbiota (Hydrolysis) Phenolic_Acids Phenolic Acids Quercetin_Aglycone->Phenolic_Acids Microbiota Degradation Conjugated_Metabolites Conjugated Metabolites (Glucuronides, Sulfates, Methylated) Quercetin_Aglycone->Conjugated_Metabolites Enterocytes & Liver (Phase II Enzymes) Circulating_Metabolites Circulating Metabolites Conjugated_Metabolites->Circulating_Metabolites Urine_Bile Urine & Bile Circulating_Metabolites->Urine_Bile

Caption: Workflow of this compound metabolism from ingestion to excretion.

Quercetin Detoxification Signaling Pathway

Quercetin_Detoxification_Pathway cluster_phase_II Phase II Metabolism cluster_conjugation Glutathione Conjugation cluster_excretion Excretion Quercetin Quercetin Glucuronidation Glucuronidation (UGTs) Quercetin->Glucuronidation Sulfation Sulfation (SULTs) Quercetin->Sulfation Methylation Methylation (COMT) Quercetin->Methylation Oxidative_Metabolism Oxidative Metabolism Quercetin->Oxidative_Metabolism Excretion Increased Water Solubility & Excretion Glucuronidation->Excretion Sulfation->Excretion Methylation->Excretion Quinone Quinone/Quinone Methide Oxidative_Metabolism->Quinone GST Glutathione S-Transferase (GST) Quinone->GST + Glutathione GSH_Conjugate Glutathione Conjugate GST->GSH_Conjugate GSH_Conjugate->Excretion

Caption: Key detoxification pathways of quercetin.

Conclusion

The in vivo metabolism of this compound is a complex and efficient process primarily driven by the gut microbiota and hepatic enzymes. The initial hydrolysis to quercetin is the rate-limiting step for its absorption, after which it undergoes extensive Phase II metabolism to form various conjugated metabolites. These detoxification pathways are crucial for its safe elimination from the body. Understanding these metabolic and detoxification processes is paramount for the rational design of this compound-based therapeutics and for accurately interpreting the outcomes of in vivo studies. Further research focusing on the specific biological activities of the individual metabolites will provide a more complete picture of the pharmacological effects of this compound.

References

The Antioxidant Mechanism of Quercitrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercitrin (Quercetin-3-O-rhamnoside), a flavonoid glycoside found in numerous plant species, is recognized for its potent antioxidant properties. This technical guide provides an in-depth exploration of the multifaceted antioxidant mechanisms of this compound. It delves into its direct radical scavenging activities, its influence on endogenous antioxidant enzyme systems, and its modulation of cellular signaling pathways, primarily the Nrf2-ARE pathway. This document synthesizes quantitative data from various in vitro and in vivo studies, presents detailed experimental protocols for key antioxidant assays, and visualizes complex biological processes through signaling pathway and workflow diagrams to facilitate a comprehensive understanding for research and drug development applications.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential in small amounts for cell signaling, their overproduction leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Antioxidants are crucial for mitigating oxidative stress by neutralizing ROS. This compound, a glycosidic form of the flavonol quercetin (B1663063), has demonstrated significant antioxidant potential. Its chemical structure, featuring multiple hydroxyl groups, endows it with the ability to donate hydrogen atoms and electrons, thereby effectively scavenging free radicals. This guide elucidates the core mechanisms through which this compound exerts its protective effects.

Direct Antioxidant Mechanisms

This compound exhibits direct antioxidant effects through two primary mechanisms: radical scavenging and metal chelation.

Radical Scavenging Activity

This compound can directly neutralize a variety of free radicals, including the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the superoxide (B77818) anion radical (O₂⁻). This activity is primarily attributed to its ability to donate a hydrogen atom from its hydroxyl groups, thereby stabilizing the radical. The rhamnose moiety at the 3-position influences its scavenging capacity compared to its aglycone, quercetin.

Metal Chelating Activity

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. This compound can chelate these metal ions, rendering them inactive and thus preventing the generation of these damaging radicals.

Indirect Antioxidant Mechanisms: Modulation of Endogenous Antioxidant Systems

Beyond its direct scavenging capabilities, this compound enhances the cellular antioxidant defense system by modulating the activity and expression of key antioxidant enzymes.

Superoxide Dismutase (SOD)

SODs are a class of enzymes that catalyze the dismutation of superoxide anions into molecular oxygen and hydrogen peroxide. Studies have shown that treatment with quercetin, the aglycone of this compound, can increase SOD activity, thereby reducing the levels of superoxide radicals.[1][2]

Catalase (CAT)

Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. Evidence suggests that quercetin can modulate catalase activity. In some instances, it has been shown to increase CAT activity, while other studies report an inhibitory effect at higher concentrations.[2][3][4]

Glutathione (B108866) Peroxidase (GPx)

GPx enzymes catalyze the reduction of hydrogen peroxide and lipid hydroperoxides to water and their corresponding alcohols, respectively, using glutathione (GSH) as a reductant. Quercetin has been observed to increase the activity of GPx, contributing to the detoxification of harmful peroxides.[1][5]

Regulation of Cellular Signaling Pathways: The Nrf2-ARE Axis

A pivotal mechanism underlying this compound's antioxidant effect is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of inducers like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes. This leads to the upregulation of a battery of cytoprotective enzymes and proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis.[6] this compound's activation of the Nrf2 pathway is thought to be mediated, at least in part, through the modulation of upstream Mitogen-Activated Protein Kinases (MAPKs) such as ERK, p38, and JNK.[6][7][8]

Quantitative Data on Antioxidant Activity

The antioxidant capacity of this compound and its aglycone, Quercetin, has been quantified in numerous studies using various assays. The following tables summarize key findings.

Table 1: Radical Scavenging Activity of this compound and Quercetin (IC₅₀ Values)

CompoundAssayIC₅₀ ValueReference
This compound DPPH9.93 ± 0.38 µM[9]
This compound Superoxide Anion87.99 ± 5.43 µM[9][10]
Quercetin DPPH11.0 ± 2.6 µM[11]
Quercetin DPPH19.17 µg/mL
Quercetin Superoxide Anion10.4 ± 2.2 µM[11]

IC₅₀ (half maximal inhibitory concentration) is the concentration of the compound required to scavenge 50% of the radicals. A lower IC₅₀ value indicates higher antioxidant activity.

Table 2: Effect of Quercetin on Antioxidant Enzyme Activity

EnzymeEffectModel SystemReference
Superoxide Dismutase (SOD) Increased activityRat model of periodontitis[2]
Catalase (CAT) Increased activityRat model of periodontitis[2]
Catalase (CAT) Inhibitory effect (at 27.5 µM)In vitro (bovine liver catalase)[3]
Glutathione Peroxidase (GPx) Increased activity3T3-L1 preadipocytes[5]
Glutathione Peroxidase (GPx) Corrected reduction in activityCirrhotic rats[1]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of antioxidant activity. The following sections provide protocols for key in vitro assays.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

    • This compound/Quercetin stock solution (in methanol (B129727) or DMSO)

    • Methanol

    • Positive control (e.g., Ascorbic acid, Trolox)

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control.

    • In a 96-well plate, add 100 µL of each dilution to respective wells.

    • Add 100 µL of DPPH solution to each well.

    • For the blank, mix 100 µL of methanol with 100 µL of DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Determine the IC₅₀ value from a plot of inhibition percentage against concentration.

Superoxide Anion Radical Scavenging Assay

This assay is often based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a non-enzymatic (e.g., phenazine (B1670421) methosulfate-NADH) or enzymatic (e.g., xanthine-xanthine oxidase) system.

  • Reagents:

    • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

    • NADH solution

    • Phenazine methosulfate (PMS) solution

    • Nitroblue tetrazolium (NBT) solution

    • This compound/Quercetin stock solution

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the test compound dilutions, NADH, and NBT to the wells.

    • Initiate the reaction by adding PMS.

    • Incubate at room temperature for a specified time (e.g., 5 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 560 nm).

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Catalase Activity Assay

Catalase activity can be determined by monitoring the decomposition of hydrogen peroxide (H₂O₂).

  • Reagents:

    • Phosphate buffer (e.g., 50 mM, pH 7.0)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)

    • Cell or tissue lysate containing catalase

  • Procedure:

    • Pre-incubate the cell/tissue lysate with or without this compound.

    • In a UV-transparent cuvette, add the phosphate buffer and the lysate.

    • Initiate the reaction by adding the H₂O₂ solution.

    • Immediately monitor the decrease in absorbance at 240 nm for a set period (e.g., 1-3 minutes) using a spectrophotometer.

    • The rate of decrease in absorbance is proportional to the catalase activity.

Visualizations

Signaling Pathway Diagram

Quercitrin_Nrf2_Pathway This compound This compound MAPKs MAPKs (ERK, p38, JNK) This compound->MAPKs modulates Keap1 Keap1 This compound->Keap1 inhibits binding to Nrf2 ROS Oxidative Stress (ROS) ROS->MAPKs activates Nrf2 Nrf2 MAPKs->Nrf2 phosphorylates Keap1->Nrf2 sequesters Proteasomal_Degradation Proteasomal Degradation Keap1->Proteasomal_Degradation promotes Nrf2->Proteasomal_Degradation Nrf2_n Nrf2 (Nucleus) Nrf2->Nrf2_n translocates ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (HO-1, NQO1, GCLC, etc.) ARE->Antioxidant_Genes activates transcription Cellular_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Protection leads to

Caption: Nrf2-ARE signaling pathway activation by this compound.

Experimental Workflow Diagram

DPPH_Assay_Workflow start Start prep_sample Prepare Serial Dilutions of this compound/Control start->prep_sample add_to_plate Add Dilutions to 96-Well Plate prep_sample->add_to_plate add_dpph Add DPPH Solution to each well add_to_plate->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Inhibition and IC₅₀ Value measure_abs->calculate end End calculate->end

Caption: Workflow for DPPH radical scavenging assay.

Logical Relationship Diagram

Antioxidant_Mechanisms This compound This compound Direct Direct Mechanisms This compound->Direct Indirect Indirect Mechanisms This compound->Indirect Radical_Scavenging Radical Scavenging (DPPH, O₂⁻) Direct->Radical_Scavenging Metal_Chelation Metal Chelation (Fe²⁺, Cu²⁺) Direct->Metal_Chelation Enzyme_Modulation Antioxidant Enzyme Modulation Indirect->Enzyme_Modulation Signaling_Pathway Signaling Pathway Activation Indirect->Signaling_Pathway Oxidative_Stress Reduced Oxidative Stress Radical_Scavenging->Oxidative_Stress Metal_Chelation->Oxidative_Stress SOD_CAT_GPx ↑ SOD, CAT, GPx activity Enzyme_Modulation->SOD_CAT_GPx Nrf2_ARE ↑ Nrf2-ARE Pathway Signaling_Pathway->Nrf2_ARE SOD_CAT_GPx->Oxidative_Stress Nrf2_ARE->Oxidative_Stress

Caption: Core antioxidant mechanisms of this compound.

Conclusion

This compound employs a sophisticated and multi-pronged approach to combat oxidative stress. Its antioxidant efficacy stems from a combination of direct radical scavenging and metal chelation, as well as indirect mechanisms involving the upregulation of endogenous antioxidant enzymes and the activation of the pivotal Nrf2 signaling pathway. This comprehensive mechanism of action makes this compound a compelling candidate for further research and development as a therapeutic agent for the prevention and treatment of diseases associated with oxidative stress. This guide provides a foundational understanding for scientists and researchers to explore the full potential of this natural compound.

References

Quercitrin's Effect on Inflammatory Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Quercitrin, a glycosidic form of the flavonoid quercetin (B1663063), is a natural compound found in numerous plants and is recognized for its significant anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory signaling pathways, which are critical in the pathogenesis of various chronic diseases. In many biological systems, particularly in vivo, this compound is hydrolyzed to its aglycone, quercetin, which is often responsible for the observed therapeutic effects.[1][2] This guide provides an in-depth technical overview of the molecular mechanisms through which this compound and its active metabolite, quercetin, exert their anti-inflammatory effects, with a focus on the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. This document is intended for researchers, scientists, and professionals in drug development, offering a summary of quantitative data, detailed experimental protocols, and visual diagrams of the core signaling cascades.

Core Inflammatory Signaling Pathways Modulated by this compound

This compound and quercetin mediate their anti-inflammatory effects by targeting multiple signaling cascades that regulate the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][4][5]

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.[6][7]

This compound, and more potently quercetin, have been shown to inhibit this pathway. The mechanism involves preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[1][3][7] This inhibitory action has been observed in various cell types, including hepatic cells, macrophages, and intestinal epithelial cells.[6][7][8] By suppressing NF-κB activation, this compound effectively reduces the expression of downstream targets like iNOS, COX-2, and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][9][10]

NF_kappa_B_Pathway cluster_complex cluster_nucleus stimulus Inflammatory Stimuli (LPS, TNF-α) receptor Receptor (TLR4, TNFR) stimulus->receptor IKK IKK Complex receptor->IKK NFkB_complex NF-κB/IκBα (Inactive) IkBa IκBα IKK->IkBa P NFkB_p65 NF-κB (p65) IkBa->NFkB_complex nucleus Nucleus NFkB_p65->nucleus Translocation NFkB_p65_nuc NF-κB (p65) transcription Gene Transcription (TNF-α, IL-6, iNOS, COX-2) This compound This compound / Quercetin This compound->IKK Inhibits This compound->IkBa Prevents Degradation NFkB_p65_nuc->transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.
The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[7] Activation of these kinases leads to the phosphorylation of transcription factors like Activator Protein-1 (AP-1), which in turn promotes the expression of inflammatory genes.[11][12]

Studies have demonstrated that quercetin strongly suppresses the phosphorylation of p38 and ERK, while its effect on JNK can vary.[7] This inhibition of MAPK activation prevents the subsequent activation of AP-1, contributing to the downregulation of inflammatory mediators.[11] This mechanism has been identified in various cell lines, including macrophages and retinal pigment epithelial cells.[7][13]

MAPK_Pathway cluster_nucleus stimulus Inflammatory Stimuli upstream Upstream Kinases stimulus->upstream p38 p38 upstream->p38 P ERK ERK upstream->ERK P JNK JNK upstream->JNK P AP1 AP-1 p38->AP1 Activation ERK->AP1 Activation JNK->AP1 Activation nucleus Nucleus AP1->nucleus Translocation AP1_nuc AP-1 transcription Gene Transcription (Cytokines, Chemokines) This compound This compound / Quercetin This compound->p38 Inhibits This compound->ERK Inhibits AP1_nuc->transcription

Caption: this compound's inhibition of the MAPK signaling pathway.
The JAK-STAT Signaling Pathway

The JAK-STAT pathway is essential for signaling initiated by cytokines and growth factors. Ligand binding to a receptor induces the activation of associated Janus kinases (JAKs), which then phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression.[14][15] Dysregulation of this pathway is linked to various inflammatory diseases.

Quercetin has been identified as an inhibitor of the JAK-STAT pathway.[14][15] It can attenuate the phosphorylation of both JAKs (specifically JAK2) and STATs (specifically STAT3), thereby blocking the downstream signaling cascade.[16] This inhibition prevents the expression of STAT-dependent inflammatory genes and has been implicated in the anti-inflammatory and anti-proliferative effects of quercetin in conditions like angiotensin II-induced vascular smooth muscle cell proliferation.[16]

JAK_STAT_Pathway cluster_nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor JAK JAK receptor->JAK Activates STAT STAT JAK->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization nucleus Nucleus STAT_dimer->nucleus Translocation STAT_dimer_nuc STAT Dimer transcription Inflammatory Gene Transcription This compound This compound / Quercetin This compound->JAK Inhibits This compound->STAT Inhibits STAT_dimer_nuc->transcription Experimental_Workflow start 1. Cell Culture (e.g., RAW 264.7 Macrophages) pretreatment 2. Pre-treatment (this compound/Quercetin) start->pretreatment stimulation 3. Inflammatory Stimulation (e.g., LPS) pretreatment->stimulation incubation 4. Incubation (6-24 hours) stimulation->incubation collection 5. Sample Collection incubation->collection supernatant Supernatant collection->supernatant cell_lysate Cell Lysate collection->cell_lysate elisa ELISA (Cytokine Quantification) supernatant->elisa griess Griess Assay (NO Quantification) supernatant->griess western Western Blot (Protein Expression) cell_lysate->western qpcr RT-qPCR (mRNA Expression) cell_lysate->qpcr analysis 6. Analysis elisa->analysis griess->analysis western->analysis qpcr->analysis

References

Quercitrin's Bioactivity: An In-Depth Technical Guide from Preliminary In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro bioactivities of Quercitrin, a flavonoid glycoside found in numerous plants. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to support further research and development efforts. While much of the available in vitro research has focused on its aglycone form, Quercetin (B1663063), this guide will focus on the data available for this compound and use data from Quercetin studies for comparative and contextual purposes.

Antioxidant Activity

This compound has demonstrated notable antioxidant properties in various in vitro assays. Its ability to scavenge free radicals and chelate metal ions contributes to its protective effects against oxidative stress.

Data Summary: Antioxidant Activity of this compound
Assay TypePro-oxidant AgentMetricResult for this compoundResult for Isothis compound (for comparison)Reference Compound
DPPH Radical ScavengingDPPHIC50> Isothis compoundLess effective than this compoundTrolox
Ferric Reducing Antioxidant Power (FRAP)-ActivityLower than Isothis compoundHigher than this compound-
Superoxide Anion Scavenging-ActivityLower than Isothis compoundHigher than this compound-
Fe2+-binding Assay-ActivityLower than Isothis compoundHigher than this compound-
Lipid Peroxidation InhibitionPotassium FerricyanideIC502.5 µg/mL--
Lipid Peroxidation InhibitionQuinolinic AcidIC506 µg/mL--
Lipid Peroxidation InhibitionSodium NitroprussideIC505.88 µg/mL--
Lipid Peroxidation InhibitionFe2+IC5014.81 µg/mL--
Lipid Peroxidation InhibitionFe2+ plus EDTAIC5048.15 µg/mL--

Note: A comparison between this compound (quercetin-3-O-rhamnoside) and Isothis compound (quercetin-3-O-glucoside) suggests that the sugar moiety influences the antioxidant mechanism. Isothis compound showed higher activity in assays based on electron transfer and Fe2+-binding, while this compound was a more effective hydrogen-donating antioxidant in the DPPH assay.[1]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • A solution of DPPH in methanol (B129727) is prepared.

  • Various concentrations of this compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature.

  • The absorbance is measured at a specific wavelength (typically around 517 nm).

  • The percentage of scavenging activity is calculated relative to a control.

Lipid Peroxidation Inhibition Assay (TBARS Method):

This method assesses the inhibition of lipid peroxidation by measuring the formation of thiobarbituric acid reactive substances (TBARS).

  • A tissue homogenate (e.g., mouse brain) is used as a source of lipids.

  • Lipid peroxidation is induced by adding a pro-oxidant agent (e.g., FeSO4).

  • Different concentrations of this compound are added to the mixture.

  • The reaction is incubated, and then stopped by adding a solution of trichloroacetic acid and thiobarbituric acid.

  • The mixture is heated, cooled, and centrifuged.

  • The absorbance of the supernatant is measured (typically around 535 nm) to quantify TBARS formation.[2]

G cluster_workflow Experimental Workflow: DPPH Assay Prepare DPPH Solution Prepare DPPH Solution Add this compound Add this compound Prepare DPPH Solution->Add this compound Incubate Incubate Add this compound->Incubate Measure Absorbance Measure Absorbance Incubate->Measure Absorbance Calculate Scavenging Activity Calculate Scavenging Activity Measure Absorbance->Calculate Scavenging Activity

Caption: Workflow for DPPH radical scavenging assay.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Data Summary: Anti-inflammatory Effects of this compound and Quercetin
Cell LineInducerParameter MeasuredEffect of this compound/QuercetinConcentration
RINm5F β-cellsCytokines (TNF-α, IL-1β, IFN-γ)iNOS expressionReducedNot specified
3D4/2 cellsPorcine circovirus type 2 (PCV2)iNOS, p-p65, IL-8 protein levelsDownregulated25, 50, 100 µmol/L
3D4/2 cellsPCV2HO-1, NQO1 protein levelsUpregulated25, 50, 100 µmol/L
3D4/2 cellsPCV2IL-6, IL-8 mRNA expressionInhibited25, 50, 100 µmol/L
3D4/2 cellsPCV2IL-10 mRNA expressionPromoted25, 50, 100 µmol/L
RAW264.7 macrophagesLipopolysaccharide (LPS)TNF-α, IL-6, IL-1β productionReduced (Quercetin)Not specified
Human whole bloodLPSTNF-α productionInhibited (Quercetin)1 µM (23% reduction)
Vascular Smooth Muscle Cells (VSMCs)Calcifying mediumIL-6, TNF-α releaseSignificantly decreased (Quercetin)Not specified
Peripheral Blood Mononuclear Cells (PBMCs)LPSInflammatory mediator expression and secretionAttenuated (Quercetin)Not specified
Experimental Protocols

Measurement of Inflammatory Cytokines (ELISA):

  • Cells (e.g., RAW264.7 macrophages) are cultured in appropriate media.

  • Cells are pre-treated with various concentrations of this compound for a specified time.

  • Inflammation is induced by adding an inflammatory agent like LPS.

  • The cell culture supernatant is collected after incubation.

  • The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[3][4]

Western Blot Analysis for NF-κB Pathway Proteins:

  • Cells are treated as described for the ELISA protocol.

  • Total protein is extracted from the cells.

  • Protein concentration is determined using a suitable method (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • The membrane is blocked and then incubated with primary antibodies against proteins of the NF-κB pathway (e.g., p-p65, IκB).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate.[3][5]

G Inflammatory Stimulus (e.g., LPS, PCV2) Inflammatory Stimulus (e.g., LPS, PCV2) NF-κB Pathway NF-κB Pathway Inflammatory Stimulus (e.g., LPS, PCV2)->NF-κB Pathway Activates p38 MAPK Pathway p38 MAPK Pathway Inflammatory Stimulus (e.g., LPS, PCV2)->p38 MAPK Pathway Activates This compound This compound This compound->NF-κB Pathway Inhibits This compound->p38 MAPK Pathway Inhibits Nrf2/HO-1 Pathway Nrf2/HO-1 Pathway This compound->Nrf2/HO-1 Pathway Activates Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) Upregulates p38 MAPK Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) Upregulates Antioxidant Enzymes (HO-1, NQO1) Antioxidant Enzymes (HO-1, NQO1) Nrf2/HO-1 Pathway->Antioxidant Enzymes (HO-1, NQO1) Upregulates

Caption: this compound's anti-inflammatory signaling pathways.

Anticancer Activity

Preliminary in vitro studies suggest that this compound and its aglycone, Quercetin, possess anticancer properties, including the inhibition of cell proliferation and induction of apoptosis.

Data Summary: Anticancer Effects of Quercetin and its Derivatives
Cell LineCompoundMetricResult
Glioblastoma (U-87/H.Fine)QuercetinIC505.03 µM
Renal Cell Carcinoma (TK-10)QuercetinIC505780.61 µM
Breast Cancer (MCF-7)QuercetinIC504.9 µM - 17.2 µM
Colon Cancer (HT-29)QuercetinIC50~15 µM - 50 µM
Liver Cancer (HepG2)Quercetin-3-O-glucoside (Isothis compound)EffectCell growth inhibition, S and G2/M phase arrest
Liver Cancer CellsQuercetin thiourea (B124793) derivativeIC50300 µg/mL (24h), 224 µg/mL (48h), 31.5 µg/mL (72h)

Note: The anticancer activity of Quercetin is highly dependent on the cancer cell line, with some lines showing high sensitivity and others being relatively resistant.[6]

Experimental Protocols

MTT Cell Viability Assay:

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Cells are treated with various concentrations of this compound or Quercetin for a specified period (e.g., 24, 48, 72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader (typically around 570 nm).

  • Cell viability is expressed as a percentage of the untreated control.

G cluster_workflow Experimental Workflow: MTT Assay Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Add MTT Add MTT Treat with this compound->Add MTT Incubate Incubate Add MTT->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: Workflow for MTT cell viability assay.

Apoptosis Induction Pathways:

Quercetin has been shown to induce apoptosis through various mechanisms, including the modulation of the PI3K/Akt/mTOR pathway and the activation of caspases.[7] It can also increase the expression of the pro-apoptotic protein BAX while decreasing the expression of anti-apoptotic proteins.[7]

G Quercetin Quercetin PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Quercetin->PI3K/Akt/mTOR Pathway Inhibits Wnt/β-catenin Pathway Wnt/β-catenin Pathway Quercetin->Wnt/β-catenin Pathway Modulates Caspase Activation Caspase Activation Quercetin->Caspase Activation Induces Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt/mTOR Pathway->Cell Proliferation & Survival Promotes Wnt/β-catenin Pathway->Cell Proliferation & Survival Promotes Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Quercetin's anticancer signaling pathways.

Antimicrobial Activity

This compound and Quercetin have demonstrated activity against a range of microorganisms, including bacteria and fungi. Their mechanisms of action are multifaceted, involving damage to cell membranes, inhibition of nucleic acid synthesis, and prevention of biofilm formation.[8]

Data Summary: Antimicrobial Effects of Quercetin and its Derivatives
MicroorganismCompoundMetricResult
Bacillus cereusQuercetin thiourea derivativeMIC1 mg/mL
Burkholderia spp.Quercetin thiourea derivativeMIC15 mg/mL
Staphylococcus aureusQuercetin thiourea derivativeMIC10 mg/mL
Enterococcus faecalisQuercetin thiourea derivativeMIC0.8 mg/mL
Candida kruseiQuercetin thiourea derivativeMIC5 mg/mL
Candida tropicalisQuercetin thiourea derivativeMIC5 mg/mL
Candida albicansQuercetin thiourea derivativeMIC1 mg/mL
Candida glabrataQuercetin thiourea derivativeMIC30 mg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)Quercetin in combination with CurcuminSynergyEnhanced killing at lower concentrations
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination:

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • A standardized inoculum of the test microorganism is prepared.

  • Serial dilutions of the test compound (e.g., Quercetin derivative) are made in a liquid growth medium in a 96-well plate.

  • The microbial inoculum is added to each well.

  • The plate is incubated under appropriate conditions for the microorganism.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[9]

Conclusion

The preliminary in vitro studies summarized in this guide highlight the diverse bioactive potential of this compound. Its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties make it a compelling candidate for further investigation in drug discovery and development. The provided data, experimental protocols, and pathway diagrams offer a foundational resource for researchers in this field. Future studies should focus on elucidating the precise mechanisms of action of this compound, its structure-activity relationships, and its efficacy in more complex biological systems.

References

Quercitrin: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Quercitrin (Quercetin-3-O-rhamnoside) is a naturally occurring flavonoid glycoside found in a variety of plants, including Tartary buckwheat, and certain fruits and vegetables. As a glycosidic form of the well-researched flavonol, Quercetin (B1663063), this compound serves as a significant dietary precursor. Emerging evidence suggests that this compound's therapeutic effects are largely mediated by its aglycone, Quercetin, which is released upon cleavage of the rhamnose group by intestinal microbiota.[1][2] This bioconversion is critical to its bioavailability and subsequent pharmacological activity. This document provides a comprehensive overview of this compound's therapeutic potential, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Action & Signaling Pathways

This compound, primarily through its metabolite Quercetin, modulates a multitude of intracellular signaling pathways implicated in inflammation, carcinogenesis, and neurodegeneration.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are prominently linked to the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] In inflammatory conditions, such as experimental colitis, orally administered this compound is metabolized to Quercetin, which then inhibits the NF-κB pathway.[1] This inhibition prevents the transcription of pro-inflammatory genes, leading to a reduction in the expression of cytokines like TNF-α and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS).[1][2][3]

G cluster_0 LPS Inflammatory Stimuli (e.g., LPS, DSS) TLR4 TLR4 LPS->TLR4 Quercetin This compound (metabolized to Quercetin) IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation ProInflammatory Pro-inflammatory Gene Transcription (TNF-α, IL-1β, iNOS) NFkB_nucleus->ProInflammatory Quercetin->IKK Inhibition

This compound's Anti-inflammatory Mechanism via NF-κB Inhibition.
Anticancer Potential

Quercetin, the active metabolite of this compound, demonstrates multi-targeted anticancer effects by modulating key signaling pathways that control cell proliferation, apoptosis, and metabolism.[4][5][6]

  • PI3K/Akt/mTOR Pathway: Quercetin inhibits the PI3K/Akt/mTOR pathway, which is frequently overactivated in cancer.[6][7][8] By inhibiting this pathway, it suppresses cell growth, proliferation, and survival in various cancer cell lines.[6][9]

  • Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is also downregulated by Quercetin, leading to decreased cancer cell proliferation and invasion.[6][7][9]

  • MAPK/ERK Pathway: Quercetin has been shown to suppress the MAPK/ERK signaling cascade, contributing to its anti-proliferative effects.[6][7]

  • Induction of Apoptosis: Quercetin induces apoptosis (programmed cell death) in cancer cells by increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2.[6][10] This is often mediated through the generation of intracellular Reactive Oxygen Species (ROS) and activation of caspases.[6][11]

G Quercetin This compound (metabolized to Quercetin) PI3K PI3K/Akt/mTOR Pathway Quercetin->PI3K Inhibition Wnt Wnt/β-catenin Pathway Quercetin->Wnt Inhibition MAPK MAPK/ERK Pathway Quercetin->MAPK Inhibition Bax ↑ Bax Quercetin->Bax Bcl2 ↓ Bcl-2 Quercetin->Bcl2 Caspases ↑ Caspase Activation Quercetin->Caspases Proliferation Cell Proliferation & Survival PI3K->Proliferation Wnt->Proliferation MAPK->Proliferation Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Caspases->Apoptosis

This compound's Multi-Targeted Anticancer Mechanisms.
Neuroprotective Effects

This compound has demonstrated potential in neuroprotection, particularly in the context of Alzheimer's disease.[12] It acts as a potentiator of the Wnt/β-catenin signaling pathway by inhibiting Glycogen Synthase Kinase 3 (GSK3) activity.[12] The deregulation and downregulation of Wnt signaling are associated with neurodegenerative conditions. By potentiating this pathway, this compound may help rescue memory impairment and synapse loss.[12] Furthermore, its strong antioxidant properties help protect neurons from oxidative damage, a key factor in neurodegeneration.[13][14][15]

G This compound This compound GSK3b GSK3β This compound->GSK3b Inhibition bCatenin β-catenin GSK3b->bCatenin Degradation Wnt Wnt/β-catenin Signaling bCatenin->Wnt Neuroprotection Synaptic Plasticity & Neuroprotection Wnt->Neuroprotection

This compound's Neuroprotective Effect via Wnt/β-catenin Pathway.

Quantitative Data Summary

The therapeutic efficacy of this compound and its active metabolite Quercetin has been quantified in numerous in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory & Antiproliferative Activity
CompoundCell LineAssayEffectConcentration / IC50Reference
This compound RAW264.7 MacrophagesNO ProductionInhibition of LPS-induced NO0.045 - 4.5 µg/mL[16]
Quercetin RAW264.7 MacrophagesNO ProductionInhibition of LPS-induced NO0.03 - 3.0 µg/mL[16]
Quercetin HCT116 Colon CancerCell Viability (MTT)Induced apoptosis25 - 50 µM[11]
Quercetin Various Cancer Lines¹Cell Viability (MMT)Induced apoptosis10 - 120 µM[8]
Quercetin HL60 LeukemiaApoptosis InductionDecreased PI3K, Bcl2; Increased BaxN/A (Dose-dependent)[6]

¹ CT-26, LNCaP, PC3, PC12, MCF-7, MOLT-4, U266B1, Raji, CHO cells

Table 2: In Vivo Anti-inflammatory & Antitumor Activity
CompoundAnimal ModelConditionDosageKey FindingsReference
This compound Wistar RatsDSS-induced Colitis1 or 5 mg/kg/day (oral)Ameliorated inflammation, reduced Disease Activity Index (DAI).[3][17]
Quercetin MiceBreast Cancer Xenograft50 mg/kgReduced tumor growth, decreased VEGF, PKM2, and p-Akt levels.[9]
Quercetin RatsHepatocellular Carcinoma>50 mg/kg (oral)Tumor growth inhibition.[18]
Quercetin RodentsNeurotoxicity0.5 - 50 mg/kg (oral)Protected from oxidative stress and neurotoxicity.[13]
Table 3: Antioxidant Activity
CompoundAssayEffectIC50Reference
This compound TBARS (Fe²⁺ induced)Lipid peroxidation inhibition14.81 µg/mL[19]
This compound TBARS (SNP induced)Lipid peroxidation inhibition5.88 µg/mL[19]
This compound TBARS (QA induced)Lipid peroxidation inhibition6 µg/mL[19]
This compound TBARS ([Fe(CN)₆]³⁻ induced)Lipid peroxidation inhibition2.5 µg/mL[19]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound.

In Vivo Model: Dextran Sodium Sulfate (DSS)-Induced Colitis

This protocol details the induction and assessment of intestinal inflammation in rats to evaluate the anti-inflammatory effects of this compound.[3][17]

  • Animal Model: Female Wistar rats.

  • Induction of Colitis:

    • Provide rats with a 5% (w/v) solution of Dextran Sodium Sulfate (DSS, molecular weight 40 kDa) in their drinking water ad libitum for a period of 8 days to induce acute colitis.

    • Monitor animals daily for weight loss, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).

  • Treatment Protocol:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer this compound orally via gavage at doses of 1 mg/kg/day or 5 mg/kg/day.

    • Treatment can be administered preventatively (starting on the same day as DSS) or therapeutically (after colitis is established).

  • Endpoint Analysis:

    • At the end of the experimental period, euthanize the animals and collect the colon.

    • Macroscopic Assessment: Measure colon length and weight.

    • Histological Analysis: Fix colon tissue in 10% buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage and inflammatory cell infiltration.

    • Biochemical Analysis: Homogenize colonic tissue to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), and levels of inflammatory mediators like TNF-α, IL-1β, and nitric oxide (NO) using ELISA and Griess reagent, respectively.

    • Western Blot/ELISA for NF-κB: Determine the activation of NF-κB in colonic tissue homogenates.[1][20]

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Quercitrin and its Aglycone, Quercetin, in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Quercitrin (quercetin-3-O-rhamnoside) and its aglycone, quercetin (B1663063), are flavonoid compounds widely distributed in the plant kingdom, known for their significant antioxidant and pharmacological properties. Accurate quantification of these compounds in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological research. High-Performance Liquid Chromatography (HPLC) is a precise, sensitive, and reliable technique for this purpose.

This document provides detailed protocols for the HPLC analysis of these compounds. It is important to distinguish between two primary analytical approaches:

  • Direct quantification of this compound: This measures the amount of the glycoside compound itself.

  • Quantification of total quercetin: This involves an acid hydrolysis step to convert all quercetin glycosides (including this compound) into their common aglycone, quercetin, before measurement. This method is useful for determining the total potential quercetin content.

This note provides detailed methodologies for both approaches, along with summarized validation data from various studies to aid in method selection and implementation.

Section 1: Experimental Protocols

Protocol 1: Direct Analysis of this compound Glycosides

This method is adapted for the direct measurement of quercetin glycosides without a hydrolysis step, preserving the original form of the analyte in the extract.

Principle Reverse-phase HPLC separates compounds based on their polarity. This compound, being a glycoside, is more polar than its aglycone, quercetin. A gradient elution is often employed to achieve good separation from other compounds in a complex plant extract.

Methodology

1. Sample Preparation (Aqueous Extraction & Fractionation) [1]

  • Maceration: Macerate 20g of dried and powdered plant material for 24 hours with 200mL of distilled water. Repeat this process three times to ensure complete extraction.

  • Filtration: Pool the aqueous extracts and filter to remove solid plant debris.

  • Fractionation:

    • Perform liquid-liquid extraction on the aqueous extract with petroleum ether (3 x 50 mL) to remove non-polar compounds and lipids. Discard the petroleum ether layer.

    • Subsequently, extract the remaining aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). The quercetin glycosides will partition into the ethyl acetate phase.

  • Drying and Concentration: Dry the collected ethyl acetate fractions over anhydrous sodium sulfate (B86663) and evaporate to dryness using a rotary evaporator at 40°C.

  • Final Sample: Reconstitute the dried extract in a known volume of methanol (B129727) or mobile phase. Filter the final solution through a 0.45 µm syringe filter prior to HPLC injection.

2. Standard Solution Preparation

  • Stock Solution: Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL[1].

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve a concentration range appropriate for the analysis (e.g., 2.5 - 15.0 µg/mL[2]).

3. Chromatographic Conditions The following conditions are based on a validated method for a quercetin glycoside[1].

ParameterSpecification
HPLC System Agilent 1200 HPLC system or equivalent with a DAD/UV detector
Column YMC Pac Pro C18 (50 mm × 4.6 mm, 5 µm)[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in water[1]
Mobile Phase B 0.1% TFA in Acetonitrile (50:50, v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 25°C[1]
Detection 255 nm[1]
Injection Volume 2-20 µL
Gradient Program Time 0 min: 100% A; Time 1.67 min: 75% A; Time 11.67 min: 70% A; Time 15 min: 20% A; Time 20 min: 100% A[1]
Protocol 2: Analysis of Total Quercetin (Aglycone) after Acid Hydrolysis

This protocol is designed to measure the total amount of quercetin by first converting its glycoside forms into the aglycone.

Principle Acid hydrolysis cleaves the glycosidic bond, releasing the sugar moiety and the quercetin aglycone. The subsequent HPLC analysis then quantifies the total amount of quercetin, providing a measure of all related compounds in the original extract.

Methodology

1. Sample Preparation (Extraction with Hydrolysis) [3]

  • Extraction: Accurately weigh about 1.0 g of the dried plant powder into a flask. Add 50 mL of methanol and reflux for 1 hour.

  • Filtration: Cool the mixture and filter. Wash the residue with additional methanol.

  • Hydrolysis: Take 20 mL of the filtrate, add 5 mL of 25% hydrochloric acid, and reflux for 30 minutes[3].

  • Cooling and Dilution: Immediately cool the solution and transfer it to a 50 mL volumetric flask. Make up to the volume with methanol[3].

  • Final Sample: Shake the solution well and filter it through a 0.45 µm syringe filter prior to HPLC analysis[3].

2. Standard Solution Preparation

  • Stock Solution: Accurately weigh 10 mg of quercetin standard and dissolve in 100 mL of methanol to prepare a 100 µg/mL stock solution[3].

  • Calibration Standards: Prepare a series of working standards by diluting the stock solution with methanol to cover the desired concentration range (e.g., 5-50 µg/mL)[4][5].

3. Chromatographic Conditions The following isocratic method represents a compilation of commonly used, robust conditions for quercetin analysis.

ParameterSpecification
HPLC System HPLC with a UV/DAD detector
Column C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)[3][4][6]
Mobile Phase Acetonitrile and 2% v/v acetic acid (40:60 v/v)[6] OR Methanol and 0.40% phosphoric acid (49:51, V/V)[3]
Flow Rate 1.0 - 1.3 mL/min[3][6]
Column Temperature 25 - 35°C[3][6]
Detection 368 nm or 370 nm (provides higher signal intensity for quercetin)[6][7]
Injection Volume 20 µL[3][6]

Section 2: Data Presentation

The performance of HPLC methods for this compound and quercetin has been validated across numerous studies. The tables below summarize typical chromatographic conditions and validation parameters.

Table 1: Summary of HPLC Methods for Quercetin and its Glycosides

AnalyteColumnMobile PhaseDetection λFlow RateReference
Quercetin-3-O-β-D-glucosideYMC Pac Pro C18 (50x4.6mm, 5µm)Gradient: A) 0.1% TFA, B) 0.1% TFA:ACN (50:50)255 nm1.0 mL/min[1]
QuercetinC18 (250x4.6mm, 5µm)Methanol : 0.40% Phosphoric Acid (49:51)Not Specified1.0 mL/min[3]
QuercetinC18Water:ACN:Methanol (55:40:5) + 1.5% Acetic Acid368 nm1.0-1.3 mL/min[7]
QuercetinThermo Hypersil Gold C18 (250x4.6mm, 5µm)Acetonitrile : 2% Acetic Acid (40:60)370 nm1.3 mL/min[6]
QuercetinC18Acetonitrile : Methanol (50:50)256 nm1.0 mL/min[5][8]

Table 2: Summary of Method Validation Data

ParameterReported Range / ValueReferences
Linearity Range (µg/mL) 2.5 - 412.0[2][3][6]
Correlation Coefficient (R²) > 0.995[2][3][4][9]
Limit of Detection (LOD) (µg/mL) 0.00488 - 0.12[4][6][7]
Limit of Quantification (LOQ) (µg/mL) 0.039 - 0.32[4][6][7]
Accuracy / Recovery (%) 88.6 - 110.7[2][3][7][10]
Precision (RSD %) 0.3 - 9.42[3][6][7][10]

Section 3: Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols.

G Workflow for Plant Sample Preparation plant Plant Material (Dried, Powdered) extract Solvent Extraction (e.g., Maceration, Reflux) plant->extract filter1 Filtration extract->filter1 split Choose Analysis Path filter1->split fraction Liquid-Liquid Fractionation (Optional) split->fraction  Direct Analysis hydrolysis Acid Hydrolysis (e.g., HCl, Reflux) split->hydrolysis  Hydrolysis for Total Quercetin evap1 Evaporation & Reconstitution fraction->evap1 filter_final1 0.45 µm Syringe Filtration evap1->filter_final1 out1 Sample for Direct This compound Analysis filter_final1->out1 neutralize Cooling & Dilution hydrolysis->neutralize filter_final2 0.45 µm Syringe Filtration neutralize->filter_final2 out2 Sample for Total Quercetin Analysis filter_final2->out2

Caption: Workflow for Plant Sample Preparation.

G Workflow for HPLC Analysis and Data Processing sample Prepared Sample / Standards hplc HPLC System (Autosampler, Pump) sample->hplc column C18 Column (Separation) hplc->column detector UV/DAD Detector (Detection) column->detector chromatogram Chromatogram Generation detector->chromatogram integrate Peak Integration (Area Under Curve) chromatogram->integrate calculate Concentration Calculation integrate->calculate calibrate Calibration Curve Generation (from Standards) calibrate->calculate report Final Report (e.g., mg/g of extract) calculate->report

Caption: Workflow for HPLC Analysis and Data Processing.

References

Application Notes and Protocols for the ¹H-NMR and ¹³C-NMR Analysis of Quercitrin

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Quercitrin (quercetin-3-O-α-L-rhamnopyranoside) is a flavonoid glycoside found in numerous plant species, exhibiting a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. A thorough structural elucidation and purity assessment are paramount for its development as a therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of this compound. This document provides a detailed application note and protocol for the ¹H-NMR and ¹³C-NMR analysis of this compound, including comprehensive data tables and experimental workflows to aid researchers in its identification and quality control.

Introduction

This compound consists of the flavonoid aglycone, quercetin, linked to a rhamnose sugar moiety. Its chemical structure presents a complex array of proton and carbon environments, which can be definitively assigned using one- and two-dimensional NMR techniques. This guide outlines the standardized procedures for acquiring and interpreting high-quality ¹H-NMR and ¹³C-NMR spectra of this compound, crucial for academic research and pharmaceutical development.

Chemical Structure of this compound

The structural formula of this compound with the standardized numbering of the carbon and proton atoms is presented below. This numbering is essential for the correct assignment of NMR signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh this compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.5-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr Place sample in NMR Spectrometer transfer->nmr setup Set up 1D and 2D NMR experiments nmr->setup acquire Acquire Spectra (1H, 13C, COSY, HSQC, HMBC) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate assign Assign Signals integrate->assign structure Structural Elucidation assign->structure purity Purity Assessment structure->purity

Application Note: Determination of Quercitrin Antioxidant Activity using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quercitrin is a flavonoid glycoside found in various plants and is known for its potential antioxidant properties. Oxidative stress, caused by an imbalance between free radicals and antioxidants in the body, is implicated in numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to evaluate the free radical scavenging capacity of antioxidant compounds.[1][2][3] This application note provides a detailed protocol for determining the antioxidant activity of this compound using the DPPH assay.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[4] In its radical form, DPPH absorbs strongly at approximately 517 nm and has a deep violet color in solution.[3][5] When an antioxidant, such as this compound, reduces the DPPH radical by donating a hydrogen atom, the violet color of the solution fades to a pale yellow, corresponding to the formation of the non-radical form, DPPH-H.[2][6] This change in absorbance is proportional to the radical scavenging activity of the antioxidant.[4][5]

Mechanism of this compound Antioxidant Activity

This compound, a flavonoid, exerts its antioxidant effects primarily through hydrogen atom donation from its hydroxyl (-OH) groups to neutralize free radicals.[7] The stability of the resulting this compound radical and its ability to terminate radical chain reactions contribute to its potent antioxidant capacity.

G DPPH_Radical DPPH• (Stable Free Radical, Purple) DPPH_H DPPH-H (Reduced Form, Yellow) DPPH_Radical->DPPH_H Reduction This compound This compound-OH (Antioxidant) Quercitrin_Radical This compound-O• (Less Reactive Radical) This compound->Quercitrin_Radical Oxidation

Caption: DPPH radical scavenging by this compound.

Experimental Protocol

This protocol is designed for a 96-well microplate format, which is suitable for screening multiple concentrations.

Materials and Reagents
  • Chemicals:

    • This compound (high purity)

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)[1]

    • Ascorbic acid or Trolox (as a positive control)

    • Methanol (B129727) (spectrophotometric grade)[2]

  • Equipment:

    • UV-Vis microplate reader capable of reading at 517 nm[1]

    • 96-well microplates[5]

    • Adjustable micropipettes and tips[1]

    • Vortex mixer

    • Analytical balance

Solution Preparation
  • DPPH Working Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol.

    • Store this solution in an amber bottle or wrapped in aluminum foil and kept at 4°C to protect it from light.[8]

    • This solution should be prepared fresh daily.[2]

  • This compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • This compound Serial Dilutions:

    • From the stock solution, prepare a series of dilutions in methanol to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Positive Control Stock Solution (e.g., 1 mg/mL Ascorbic Acid):

    • Prepare a stock solution of the positive control (e.g., Ascorbic Acid) in methanol and perform serial dilutions in the same manner as for this compound.

Assay Procedure

The entire procedure should be performed with minimal exposure to light.[5]

  • Plate Setup:

    • Blank: Add 200 µL of methanol to a well. This is used to zero the spectrophotometer.

    • Control (A_control): Add 100 µL of methanol and 100 µL of the DPPH working solution to separate wells.

    • Sample/Standard (A_sample): Add 100 µL of each this compound dilution or positive control dilution to separate wells.

  • Reaction Initiation:

    • To each well containing the sample or standard, add 100 µL of the DPPH working solution.

  • Incubation:

    • Gently mix the contents of the plate.

    • Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[1][8]

    • Perform each measurement in triplicate to ensure reproducibility.[1]

G cluster_prep 1. Solution Preparation cluster_assay 2. Assay Procedure cluster_analysis 3. Data Analysis P1 Prepare 0.1 mM DPPH Solution P2 Prepare this compound Stock & Dilutions A2 Add DPPH Solution to all wells P1->A2 P3 Prepare Standard (e.g., Ascorbic Acid) Stock & Dilutions A1 Pipette Samples/ Standards into 96-well plate P2->A1 P3->A1 A1->A2 A3 Incubate in Dark (30 min) A2->A3 A4 Measure Absorbance at 517 nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Plot % Inhibition vs. Concentration D1->D2 D3 Determine IC50 Value (Linear Regression) D2->D3

Caption: Experimental workflow for the DPPH assay.

Data Analysis and Presentation

Calculation of Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] x 100 [1][4]

Where:

  • A_control is the absorbance of the control (DPPH solution without the sample).

  • A_sample is the absorbance of the sample with the DPPH solution.

Determination of IC50 Value

The IC50 (Inhibitory Concentration 50%) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

  • Plot a graph of the percentage of inhibition (%) versus the corresponding concentrations of this compound.

  • The IC50 value can be determined from the graph, typically by using linear regression analysis to find the concentration that corresponds to 50% inhibition.[9]

  • A lower IC50 value indicates a higher antioxidant activity.[4]

Data Presentation Tables

The following tables illustrate how to structure the collected and calculated data.

Table 1: Raw Absorbance Data (517 nm) and Percentage Inhibition

Concentration (µg/mL)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Average AbsorbanceStd. Dev.% Inhibition
Control (0) 0.9850.9910.9880.9880.0030.0%
This compound 6.25 0.8120.8050.8180.8120.00717.8%
This compound 12.5 0.6410.6550.6480.6480.00734.4%
This compound 25 0.4890.4990.4920.4930.00550.1%
This compound 50 0.2610.2550.2580.2580.00373.9%
This compound 100 0.1020.0980.1050.1020.00489.7%
Ascorbic Acid 5 0.4510.4620.4580.4570.00653.7%

Note: Data shown is for illustrative purposes only.

Table 2: Summary of Antioxidant Activity (IC50 Values)

CompoundIC50 Value (µg/mL)
This compound 24.9 ± 1.2
Ascorbic Acid (Standard) 4.6 ± 0.3

Note: IC50 values are typically reported as mean ± standard deviation from multiple independent experiments.

References

Application Notes and Protocols for Evaluating the ABTS Radical Scavenging Activity of Quercitrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercitrin (quercetin-3-O-rhamnoside) is a flavonoid glycoside found in numerous plants and has garnered significant interest for its potential health benefits, which are largely attributed to its antioxidant properties.[1] Flavonoids are a class of polyphenolic compounds widely recognized for their ability to scavenge free radicals, thereby mitigating oxidative stress implicated in various diseases.[2] The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay is a widely adopted method for determining the in vitro antioxidant capacity of natural and synthetic compounds. This document provides a comprehensive guide, including detailed protocols and data presentation, for assessing the ABTS radical scavenging activity of this compound.

The principle of the ABTS assay is centered on the ability of an antioxidant to neutralize the stable ABTS radical cation (ABTS•+). This radical is generated through the oxidation of ABTS with potassium persulfate and exhibits a characteristic blue-green color. The addition of an antioxidant compound leads to a reduction of the ABTS•+, resulting in a decolorization that is measured spectrophotometrically. The extent of color change is proportional to the antioxidant's radical scavenging capacity.

Quantitative Data on ABTS Radical Scavenging Activity

The antioxidant capacity of this compound and its aglycone, Quercetin, has been evaluated in various studies. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a compound required to scavenge 50% of the initial radicals. A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 Value (µM)IC50 Value (µg/mL)Reference CompoundReference IC50 (µM)Reference IC50 (µg/mL)
This compound •O₂⁻-scavenging87.99 ± 5.4339.42 ± 2.43Trolox--
Quercetin ABTS48.0 ± 4.414.5 ± 1.3---
Quercetin ABTS-1.89 ± 0.33---
Quercetin DPPH-0.74Ascorbic Acid-9.53
Quercetin H₂O₂ scavenging-36.22Ascorbic Acid-16.26

Experimental Protocol: ABTS Radical Scavenging Assay

This protocol outlines the necessary steps to determine the ABTS radical scavenging activity of this compound.

Materials and Reagents
  • This compound

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS) or an appropriate buffer (e.g., ethanol)

  • Reference antioxidant standard (e.g., Trolox or Ascorbic Acid)

  • Suitable solvent for dissolving this compound (e.g., DMSO or ethanol)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions
  • ABTS Stock Solution (7 mM): Dissolve a calculated amount of ABTS in deionized water to achieve a final concentration of 7 mM.

  • Potassium Persulfate Stock Solution (2.45 mM): Dissolve a calculated amount of potassium persulfate in deionized water to achieve a final concentration of 2.45 mM.

  • ABTS Radical Cation (ABTS•+) Working Solution:

    • Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate stock solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours. This incubation period is crucial for the complete generation of the ABTS radical cation.

    • On the day of the assay, dilute the ABTS•+ solution with the appropriate buffer (e.g., PBS or ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a known high concentration.

  • This compound Working Solutions: Perform serial dilutions of the this compound stock solution with the assay buffer to create a range of concentrations for testing.

  • Reference Standard Solutions: Prepare a series of dilutions of the reference antioxidant (e.g., Trolox) in the assay buffer.

Assay Procedure
  • Add a small volume (e.g., 10-20 µL) of the this compound working solutions or the reference standard solutions to the wells of a 96-well microplate.

  • Add a larger volume (e.g., 180-190 µL) of the diluted ABTS•+ working solution to each well.

  • Include control wells containing the solvent and the ABTS•+ solution (blank).

  • Incubate the microplate at room temperature in the dark for a predetermined period (e.g., 6-30 minutes). The optimal incubation time may need to be determined empirically.

  • After incubation, measure the absorbance of each well at 734 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of ABTS radical scavenging activity for each concentration of this compound and the reference standard using the following formula:

    % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    Where:

    • Abs_control is the absorbance of the control (ABTS•+ solution without the sample).

    • Abs_sample is the absorbance of the sample (this compound or reference standard + ABTS•+ solution).

  • Plot the percentage of inhibition against the concentration of this compound and the reference standard.

  • Determine the IC50 value for this compound and the reference standard from the dose-response curve. The IC50 is the concentration of the sample that causes 50% inhibition of the ABTS radical.

Visualizations

Experimental Workflow

ABTS_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_abts Prepare 7 mM ABTS Stock Solution prep_radical Mix ABTS & K₂S₂O₈ Incubate 12-16h (dark) prep_abts->prep_radical prep_kps Prepare 2.45 mM K₂S₂O₈ Stock Solution prep_kps->prep_radical prep_working Dilute ABTS•+ to Absorbance 0.70 @ 734 nm prep_radical->prep_working add_abts Add ABTS•+ Working Solution prep_working->add_abts prep_this compound Prepare this compound Stock & Working Solutions add_sample Add this compound/Standard to 96-well plate prep_this compound->add_sample prep_standard Prepare Reference Standard Working Solutions prep_standard->add_sample add_sample->add_abts incubate Incubate in Dark (e.g., 6-30 min) add_abts->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Workflow for the ABTS Radical Scavenging Assay of this compound.

Mechanism of ABTS Radical Scavenging

ABTS_Scavenging_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products This compound This compound (Q-OH) reaction Hydrogen Atom Donation This compound->reaction abts_radical ABTS•+ (Blue-Green) abts_radical->reaction quercitrin_radical This compound Radical (Q-O•) reaction->quercitrin_radical abts_reduced ABTS (Colorless) reaction->abts_reduced

Caption: this compound donates a hydrogen atom to neutralize the ABTS radical.

Modulation of Signaling Pathways

While the ABTS assay directly measures the chemical radical scavenging ability of this compound, the broader antioxidant effects of its aglycone, Quercetin, in a biological context are also mediated through the modulation of intracellular signaling pathways. It is plausible that this compound, following in vivo hydrolysis to Quercetin, could exert similar effects. Quercetin has been shown to enhance the body's antioxidant defense system by influencing pathways such as:

  • Nrf2-Keap1 Pathway: Quercetin can promote the nuclear translocation of Nrf2, a transcription factor that upregulates the expression of various antioxidant and detoxifying enzymes.[5]

  • NF-κB Pathway: Quercetin can inhibit the activation of NF-κB, a key regulator of inflammation and oxidative stress.[5]

  • MAPK and PI3K/AKT Pathways: Quercetin has been observed to modulate the activity of MAPKs and the PI3K/AKT pathway, which are involved in cellular responses to oxidative stress.[6]

Signaling_Pathways cluster_stimulus Stimulus cluster_quercetin Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response oxidative_stress Oxidative Stress (e.g., ROS) nrf2 Nrf2-Keap1 Pathway oxidative_stress->nrf2 nfkb NF-κB Pathway oxidative_stress->nfkb mapk MAPK Pathway oxidative_stress->mapk pi3k PI3K/AKT Pathway oxidative_stress->pi3k quercetin Quercetin (from this compound) quercetin->nrf2 activates quercetin->nfkb inhibits quercetin->mapk modulates quercetin->pi3k modulates antioxidant_enzymes Upregulation of Antioxidant Enzymes nrf2->antioxidant_enzymes inflammation Decreased Inflammation nfkb->inflammation cell_survival Enhanced Cell Survival mapk->cell_survival pi3k->cell_survival

References

Application Note: FRAP Assay for Measuring the Reducing Power of Quercitrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercitrin (quercetin-3-O-rhamnoside) is a flavonoid glycoside found in various plants and has garnered significant interest for its potential antioxidant properties. The evaluation of the antioxidant capacity of such compounds is crucial in the fields of pharmacology, food science, and drug development. The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used, simple, and reliable colorimetric method to assess the total antioxidant capacity of a substance.[1][2] This application note provides a detailed protocol for utilizing the FRAP assay to determine the reducing power of this compound.

Principle of the FRAP Assay

The FRAP assay is based on the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[1][3] The assay utilizes a colorless ferric complex, typically with 2,4,6-tripyridyl-s-triazine (TPTZ), which is reduced by the antioxidant to a blue-colored ferrous complex. The intensity of the blue color, measured spectrophotometrically at approximately 593 nm, is directly proportional to the reducing power of the antioxidant present in the sample.[1][4] The reaction is non-specific, meaning any compound with a lower redox potential than the Fe³⁺/Fe²⁺ couple will drive the reduction.

Data Presentation

The reducing power of this compound can be expressed in various ways, often relative to a standard antioxidant like Trolox or Ferrous Sulfate (FeSO₄). Below is a summary of comparative data for this compound and related compounds.

CompoundAssay Concentration Range (µg/mL)ObservationReference
This compound0.0 - 10.0Showed dose-dependent Fe³⁺ reducing activity.[5]
Isothis compound0.0 - 10.0Exhibited higher Fe³⁺ reducing activity in the FRAP assay compared to this compound.[5]
QuercetinNot specifiedDemonstrated to be a highly active compound in the FRAP assay, approximately 3.02 times more active than Trolox.[6][7]
This compoundNot specifiedPossesses antioxidant abilities, as suggested by its inclusion in studies evaluating flavonoid antioxidant capacity.[8]

Experimental Protocols

This section details the necessary reagents and the step-by-step procedure for performing the FRAP assay on this compound.

Materials and Reagents
  • This compound (sample)

  • Trolox or FeSO₄·7H₂O (standard)

  • Acetate (B1210297) buffer (0.3 M, pH 3.6)

  • 2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Distilled or deionized water

  • Methanol or another suitable solvent for dissolving this compound

  • Spectrophotometer (plate reader or cuvette-based)

  • 96-well microplate or cuvettes

  • Incubator or water bath at 37°C

Preparation of FRAP Reagent

The FRAP reagent should be prepared fresh before use.

  • Acetate Buffer (0.3 M, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in approximately 800 mL of distilled water. Adjust the pH to 3.6 using glacial acetic acid. Bring the final volume to 1 L with distilled water.

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

  • Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.

  • Working FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). For example, mix 25 mL of acetate buffer with 2.5 mL of TPTZ solution and 2.5 mL of FeCl₃ solution.[4] The freshly prepared reagent should be warmed to 37°C before use.[9]

Sample and Standard Preparation
  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution to create a dose-response curve.

  • Standard Stock Solution (Trolox or FeSO₄): Prepare a stock solution of the standard antioxidant.

  • Standard Working Solutions: Prepare a series of dilutions of the standard stock solution to create a standard curve.

Assay Procedure (96-well plate format)
  • Add a small volume (e.g., 10-50 µL) of the blank (solvent), standard solutions, and this compound sample solutions to separate wells of the 96-well plate.[5]

  • Add the working FRAP reagent (e.g., 150-200 µL) to each well.[10][11]

  • Mix the contents of the wells thoroughly.

  • Incubate the plate at 37°C for a specified time, typically ranging from 4 to 30 minutes.[1][5]

  • Measure the absorbance at 593 nm using a microplate reader.[1][4]

Data Analysis
  • Subtract the absorbance of the blank from the absorbance of the standards and samples.

  • Plot a standard curve of absorbance versus the concentration of the standard (e.g., Trolox or FeSO₄).

  • Determine the FRAP value of the this compound samples by interpolating their absorbance values from the standard curve. The results are typically expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.

Visualizations

Chemical Reaction in FRAP Assay

FRAP_Reaction Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ Reduction Antioxidant This compound (Antioxidant) Oxidized_Antioxidant Oxidized this compound Antioxidant->Oxidized_Antioxidant Oxidation

Caption: Principle of the FRAP assay chemical reaction.

Experimental Workflow for FRAP Assay

FRAP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagent Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl₃) add_reagent Add FRAP Reagent to all wells prep_reagent->add_reagent prep_samples Prepare this compound and Standard Dilutions add_samples Add Samples/Standards to Microplate prep_samples->add_samples add_samples->add_reagent incubate Incubate at 37°C add_reagent->incubate measure Measure Absorbance at 593 nm incubate->measure std_curve Generate Standard Curve measure->std_curve calc_frap Calculate FRAP Value of this compound std_curve->calc_frap

Caption: Experimental workflow of the FRAP assay.

References

Application Notes and Protocols: In Vitro Anti-inflammatory Assay of Quercitrin using RAW 264.7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quercitrin, a flavonoid glycoside found in various plants, has demonstrated significant anti-inflammatory properties. This document provides detailed application notes and protocols for assessing the in vitro anti-inflammatory effects of this compound using the RAW 264.7 murine macrophage cell line. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response in these cells, characterized by the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines. These protocols will guide researchers in evaluating this compound's potential as an anti-inflammatory agent.

Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In LPS-stimulated RAW 264.7 cells, this compound has been shown to inhibit the production of pro-inflammatory mediators by suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1] Specifically, this compound can reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of NO and prostaglandins, respectively.[1] Furthermore, it can attenuate the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[2][3]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the reported quantitative effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 cells.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

This compound Concentration% Inhibition of NO Production (relative to LPS control)Reference
Various ConcentrationsSignificant dose-dependent reduction[1][2]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

CytokineThis compound Concentration% Inhibition of Cytokine Production (relative to LPS control)Reference
TNF-αVarious ConcentrationsSignificant reduction[2][3]
IL-6Various ConcentrationsSignificant reduction[2][3]
IL-1βVarious ConcentrationsSignificant reduction[2][3]

Table 3: Effect of this compound on Cell Viability

This compound ConcentrationCell Viability (%)Reference
Up to 22.4 µg/mLNo significant cytotoxicity[2][3][4]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1 x 10^5 cells/mL and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µg/mL) for 1-2 hours.

    • Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.

    • Include appropriate controls: a negative control (cells with media only), a vehicle control (cells with the solvent used to dissolve this compound), and a positive control (cells with LPS only).

Cell Viability Assay (MTT Assay)
  • Purpose: To determine the cytotoxic effect of this compound on RAW 264.7 cells.

  • Procedure:

    • After the 24-hour treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Purpose: To quantify the production of nitric oxide, an inflammatory mediator.

  • Procedure:

    • After the 24-hour incubation period, collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite (B80452) standard curve to determine the nitrite concentration in the samples.

Pro-inflammatory Cytokine Quantification (ELISA)
  • Purpose: To measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after the 24-hour treatment period.

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

    • Briefly, the supernatant is added to antibody-coated plates, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

Visualizations

Experimental_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays (24h Post-LPS) cluster_analysis Data Analysis start Start culture Culture RAW 264.7 Cells start->culture seed Seed Cells in Plates culture->seed pretreat Pre-treat with this compound seed->pretreat lps Stimulate with LPS (1 µg/mL) pretreat->lps viability Cell Viability Assay (MTT) lps->viability no_assay Nitric Oxide Assay (Griess) lps->no_assay cytokine_assay Cytokine Assay (ELISA) lps->cytokine_assay analyze Analyze & Compare Data viability->analyze no_assay->analyze cytokine_assay->analyze end End analyze->end

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway (p38, ERK, JNK) MyD88->MAPK IKK IKK Complex MyD88->IKK Nucleus Nucleus MAPK->Nucleus IkB IκB IKK->IkB degrades NFkB_p65 NF-κB (p65) NFkB_p65->Nucleus translocates Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) Nucleus->Inflammation This compound This compound This compound->MAPK inhibits This compound->IKK inhibits

Caption: LPS-induced inflammatory signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for Quercitrin Stock Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercitrin (Quercetin-3-rhamnoside) is a flavonoid glycoside found in various plants. It is recognized for its potent antioxidant, anti-inflammatory, and potential therapeutic properties, making it a compound of significant interest in biomedical research and drug development. Proper preparation of a stable, sterile stock solution is paramount for obtaining reproducible and reliable results in cell-based assays. These application notes provide a detailed protocol for the preparation of this compound stock solutions suitable for use in cell culture experiments.

Quantitative Data Summary

For ease of reference, key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 448.4 g/mol [N/A]
Solubility
   DMSOSoluble (exact concentration may vary)[1]
   EthanolSoluble (exact concentration may vary)[1]
   WaterSparingly soluble[1]
Storage of Stock Solution -20°C or -80°C, protected from light[2][3]
Working Concentration Typically in the range of 5-20 µM. Safe concentrations have been noted to be lower than 22.4 µg/mL.[4][5]
DMSO Cytotoxicity Final concentration in culture medium should not exceed 0.5% (v/v), with many studies recommending ≤ 0.1%.[2][6]

Experimental Protocol: Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder (MW: 448.4 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes

  • Sterile, light-protecting cryovials for aliquoting

Procedure:

  • Calculation of Mass:

    • To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:

      • Mass (mg) = 10 mmol/L * 0.001 L * 448.4 g/mol * 1000 mg/g = 4.484 mg

  • Weighing:

    • Under sterile conditions (e.g., in a laminar flow hood), accurately weigh approximately 4.5 mg of this compound powder into a sterile microcentrifuge tube. Record the exact weight.

  • Dissolution:

    • Add the appropriate volume of sterile DMSO to the microcentrifuge tube to achieve a final concentration of 10 mM.

      • Volume (mL) = [Mass (mg) / 448.4 ( g/mol )] / 10 (mmol/L)

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be employed.

  • Sterilization:

    • For cell culture applications, sterilization of the stock solution is crucial. Draw the this compound-DMSO solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter-sterilize the solution into a new sterile microcentrifuge tube.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can lead to degradation, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protecting cryovials.[2]

    • Store the aliquots at -20°C or -80°C for long-term storage.[2][3] Stock solutions in DMSO are generally stable for up to one month at -20°C and up to one year at -80°C.[3]

Preparation of Working Solution:

  • Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.

  • Dilute the stock solution to the desired final working concentration in pre-warmed (37°C) cell culture medium. It is critical to add the stock solution to the medium and mix immediately to prevent precipitation.

  • Important: Always prepare fresh working solutions immediately before each experiment. Do not store aqueous working solutions of this compound as it is unstable in aqueous environments.[3]

Vehicle Control:

  • It is essential to include a vehicle control in all experiments. This control should consist of cells treated with the same final concentration of DMSO as the this compound-treated cells.

Signaling Pathway and Workflow Diagrams

experimental_workflow Experimental Workflow for this compound Stock Solution Preparation cluster_prep Stock Solution Preparation cluster_exp Experiment Preparation weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO weigh->dissolve sterilize 3. Filter Sterilize (0.22 µm) dissolve->sterilize aliquot 4. Aliquot into Cryovials sterilize->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw dilute 7. Dilute in Culture Medium thaw->dilute treat 8. Treat Cells dilute->treat control Vehicle Control (DMSO) dilute->control

Caption: Workflow for preparing this compound stock and working solutions.

logical_relationship Key Considerations for this compound Handling cluster_stability Stability Factors This compound This compound Powder StockSolution DMSO Stock Solution (Concentrated) This compound->StockSolution Dissolve in DMSO WorkingSolution Aqueous Working Solution (Diluted) StockSolution->WorkingSolution Dilute in Medium Light Protect from Light StockSolution->Light FreezeThaw Avoid Freeze-Thaw StockSolution->FreezeThaw CellCulture Cell Culture Experiment WorkingSolution->CellCulture Immediate Use Aqueous Unstable in Aqueous Solution WorkingSolution->Aqueous

Caption: Logical relationships in this compound solution preparation.

References

Application Notes and Protocols for Quercitrin Neuroprotection Assay in SH-SY5Y Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the neuroprotective effects of Quercitrin, a flavonoid glycoside, using the human neuroblastoma SH-SY5Y cell line. This compound and its aglycone, Quercetin (B1663063), have demonstrated significant antioxidant, anti-inflammatory, and anti-apoptotic properties, making them promising candidates for neuroprotective therapies.[1][2][3] This document outlines the key signaling pathways involved, experimental workflows, and specific methodologies for conducting robust and reproducible neuroprotection assays.

Introduction to this compound's Neuroprotective Potential

This compound (Quercetin-3-O-rhamnoside) is a naturally occurring flavonoid found in numerous plants. Its neuroprotective effects are largely attributed to its potent antioxidant and anti-inflammatory activities.[3] In cellular models of neurodegeneration, this compound and its active metabolite Quercetin have been shown to protect neuronal cells from various insults, including oxidative stress, excitotoxicity, and apoptosis.[4][5][6] The SH-SY5Y cell line, a human-derived neuroblastoma line, is a widely used in vitro model for studying neurodegenerative diseases like Parkinson's and Alzheimer's due to its ability to differentiate into a neuronal phenotype and express key neuronal markers.[7][8]

The primary mechanisms underlying the neuroprotective effects of this compound involve the modulation of several key signaling pathways:

  • Nrf2-ARE Pathway: Quercetin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[9][10] This leads to the upregulation of a battery of antioxidant and detoxification enzymes.

  • PI3K/Akt Signaling: Activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway by Quercetin promotes cell survival and inhibits apoptosis.[1][2][11]

  • NF-κB Pathway: Quercetin can inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines.[2][3][11]

  • MAPK Pathway: Modulation of Mitogen-Activated Protein Kinase (MAPK) signaling cascades by Quercetin can influence cell survival and death pathways.[11][12]

  • Mitochondrial Protection: Quercetin helps maintain mitochondrial integrity and function, reducing the release of pro-apoptotic factors.[11][12]

  • Autophagy Induction: Quercetin has been shown to induce autophagy, a cellular process for degrading and recycling damaged components, which can be protective in neurodegenerative conditions.[4][5][9]

Data Presentation: Quantitative Effects of this compound/Quercetin

The following tables summarize key quantitative data on the neuroprotective and antioxidant effects of this compound and its aglycone, Quercetin.

Assay Cell Line/System Treatment Concentration Observed Effect Reference
Cell Viability (MTT Assay) SH-SY5YQuercetin + 6-OHDA50 nMSignificantly protected against 100 µM and 150 µM 6-OHDA-induced toxicity[13]
Cell Viability (MTT Assay) SH-SY5YQuercetin + Rotenone50 nMExhibited protection against 100 nM and 1000 nM rotenone-induced toxicity[14]
Cell Viability (CCK-8 Assay) SH-SY5YQuercetin + MPP+10 µM, 20 µMSignificantly reduced cell death in a dose-dependent manner[15]
ROS Reduction SH-SY5YQuercetin + 6-OHDA50 nMReduced 6-OHDA-induced Reactive Oxygen Species (ROS) generation[13]
ROS Reduction HT22 CellsQuercetin + Glutamate10 µMSignificantly inhibited ROS formation by about 77.89%[12]
Lipid Peroxidation Inhibition (HNE) Primary NeuronsQuercetin + Aβ(1-42)5 µM, 10 µMSignificantly decreased 4-Hydroxynonenal (HNE) levels[6]
Antioxidant Assay Compound IC50 Value Reference
DPPH Radical Scavenging This compound-[16]
DPPH Radical Scavenging Quercetin19.17 µg/ml
H2O2 Scavenging Quercetin36.22 µg/ml

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the neuroprotective effects of this compound in SH-SY5Y cells.

SH-SY5Y Cell Culture and Differentiation

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Retinoic Acid (RA)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[13]

  • Passaging: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge. Resuspend the cell pellet in fresh medium and seed into new flasks.[17]

  • Differentiation (Optional but Recommended): To induce a more mature neuronal phenotype, treat the cells with 10 µM retinoic acid in a low-serum medium for 5-7 days. This enhances their susceptibility to neurotoxins and makes them a more relevant model for neuroprotection studies.[18]

Neurotoxin-Induced Cytotoxicity Model

Materials:

  • Differentiated or undifferentiated SH-SY5Y cells

  • Neurotoxin of choice (e.g., 6-hydroxydopamine (6-OHDA), rotenone, MPP+, H2O2)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Cell culture medium

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.[13][19]

  • This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 4 hours).[13][14] Include a vehicle control (medium with the solvent used to dissolve this compound).

  • Neurotoxin Exposure: After pre-treatment, add the neurotoxin to the wells at a pre-determined toxic concentration.

  • Incubation: Incubate the cells for the desired duration (e.g., 24-48 hours).

Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[20]

Protocol:

  • Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.[19][21]

  • Incubate the plate for 4 hours at 37°C.[19][21]

  • Carefully remove the medium containing MTT.

  • Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[19]

  • Calculate cell viability as a percentage of the control (untreated) cells.

Cytotoxicity Assessment (LDH Assay)

Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[22][23]

Protocol:

  • After the treatment period, carefully collect the cell culture supernatant from each well.

  • Follow the instructions of a commercial LDH cytotoxicity assay kit.[22][24] Typically, this involves mixing the supernatant with a reaction mixture containing a substrate and a tetrazolium salt.

  • Incubate the mixture for the time specified in the kit's protocol.

  • Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.[23]

  • The amount of color change is proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The dichlorofluorescein (DCF) assay is commonly used to measure intracellular ROS levels. The non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.

Protocol:

  • After treatment, wash the cells with PBS.

  • Load the cells with DCFH-DA solution (typically 10 µM) in serum-free medium and incubate for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Visualizations

The following diagrams illustrate the key signaling pathways involved in this compound's neuroprotection and a typical experimental workflow.

Quercitrin_Neuroprotection_Pathways This compound This compound Inflammation Inflammation (e.g., NF-κB) This compound->Inflammation Inhibits Nrf2 Nrf2 Activation This compound->Nrf2 Activates PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Activates Oxidative_Stress Oxidative Stress (e.g., ROS) Neuronal_Protection Neuronal Protection Oxidative_Stress->Neuronal_Protection Induces Damage Inflammation->Neuronal_Protection Induces Damage Apoptosis Apoptosis Apoptosis->Neuronal_Protection Induces Damage Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) Nrf2->Antioxidant_Enzymes Upregulates Nrf2->Neuronal_Protection Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Promotes PI3K_Akt->Neuronal_Protection Antioxidant_Enzymes->Oxidative_Stress Reduces Cell_Survival->Apoptosis Inhibits

Caption: Key signaling pathways modulated by this compound for neuroprotection.

Experimental_Workflow Start Start: SH-SY5Y Cell Culture Seed_Cells Seed SH-SY5Y Cells in 96-well plate Start->Seed_Cells Pre_treatment Pre-treat with this compound (various concentrations) Seed_Cells->Pre_treatment Induce_Toxicity Induce Neurotoxicity (e.g., 6-OHDA, H2O2) Pre_treatment->Induce_Toxicity Incubation Incubate for 24-48h Induce_Toxicity->Incubation MTT_Assay MTT Assay (Cell Viability) Incubation->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Incubation->LDH_Assay ROS_Assay ROS Assay (Oxidative Stress) Incubation->ROS_Assay Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis ROS_Assay->Data_Analysis

References

Application Notes and Protocols: Anti-cancer Activity of Quercetin in MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Quercitrin vs. Quercetin: this compound is a glycoside of Quercetin. In biological systems, this compound is often hydrolyzed to its aglycone form, Quercetin, which is considered the more bioactive compound. The vast majority of in-vitro research on MCF-7 breast cancer cells has been conducted using Quercetin. Therefore, these application notes focus on the well-documented anti-cancer activities of Quercetin.

Introduction

Quercetin, a natural flavonoid found in many fruits, vegetables, and grains, has garnered significant attention for its potential anti-cancer properties. In the context of breast cancer, particularly the estrogen receptor-positive (ER+) MCF-7 cell line, Quercetin has been shown to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis through the modulation of various signaling pathways. These notes provide a summary of the quantitative effects of Quercetin on MCF-7 cells and detailed protocols for key experimental assays.

Data Presentation: Quantitative Effects of Quercetin on MCF-7 Cells

The anti-proliferative and pro-apoptotic effects of Quercetin on MCF-7 cells have been quantified across numerous studies. The following tables summarize key findings.

Table 1: Cytotoxicity of Quercetin in MCF-7 Cells

IC50 Value (µM)Treatment DurationReference
3724 hours[1][2]
7348 hours[3]
23.148 hours[4]
20096 hours[5]
17.2Not Specified[6]
48Not Specified[6]

Table 2: Effect of Quercetin on Cell Cycle Distribution in MCF-7 Cells [1]

Treatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (8h) 44.7936.1419.07
40µM Quercetin (8h) 47.6632.4819.86
Control (16h) 46.2935.4918.22
40µM Quercetin (16h) 50.1229.5320.35
Control (24h) 47.2135.0117.78
40µM Quercetin (24h) 53.3526.5420.11

Data shows Quercetin induces a time-dependent G1 phase arrest in MCF-7 cells.[1]

Table 3: Induction of Apoptosis by Quercetin in MCF-7 Cells

Treatment% Apoptotic CellsAssay MethodReference
100µM Quercetin (48h)70.8 (Early Apoptosis)Flow Cytometry (Annexin V/PI)[4]
40µM Quercetin (48h)16.1Flow Cytometry (Annexin V/PI)[3]
25-100µM Quercetin (24h)Dose-dependent increaseFlow Cytometry (Annexin V)[7]
200µM Quercetin (96h)13.7-fold increaseFlow Cytometry (Annexin V/PI)[5]

Mechanism of Action & Signaling Pathways

Quercetin exerts its anti-cancer effects in MCF-7 cells by modulating several key signaling pathways. A prominent mechanism involves the suppression of the p38 Mitogen-Activated Protein Kinase (p38MAPK) pathway.[1] By reducing the phosphorylation of p38MAPK, Quercetin downregulates the expression of the transcription factor Twist.[1] This, in turn, leads to the upregulation of cell cycle inhibitors like p16 and p21 and the downregulation of Cyclin D1, resulting in G1 cell cycle arrest and subsequent apoptosis.[1] Additionally, Quercetin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell survival and proliferation.[8][9][10]

Quercetin_Signaling_Pathway Quercetin Quercetin p38MAPK p-p38MAPK (Phosphorylation ↓) Quercetin->p38MAPK PI3K_Akt PI3K/Akt/mTOR Pathway (Inhibition) Quercetin->PI3K_Akt Twist Twist (Expression ↓) p38MAPK->Twist stabilizes CyclinD1 Cyclin D1 (Expression ↓) Twist->CyclinD1 promotes p16_p21 p16 / p21 (Expression ↑) Twist->p16_p21 represses G1_Arrest G1 Phase Cell Cycle Arrest CyclinD1->G1_Arrest promotes progression past G1 p16_p21->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis PI3K_Akt->Apoptosis inhibits

Quercetin-induced signaling cascade in MCF-7 cells.

Experimental Workflow & Protocols

A typical workflow for investigating the anti-cancer effects of a compound like Quercetin on MCF-7 cells involves a series of assays to determine cytotoxicity, effects on the cell cycle, and the induction of apoptosis.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Primary Assays cluster_3 Mechanistic Assays Culture MCF-7 Cell Culture Treatment Treat with Quercetin (Various Concentrations & Times) Culture->Treatment MTT MTT Assay (Cytotoxicity / Viability) Treatment->MTT FACS_Apoptosis Flow Cytometry (Annexin V/PI for Apoptosis) Treatment->FACS_Apoptosis FACS_Cycle Flow Cytometry (PI for Cell Cycle) Treatment->FACS_Cycle WB Western Blot (Protein Expression) Treatment->WB

General experimental workflow for studying Quercetin.
Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MCF-7 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Quercetin stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Quercetin in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of Quercetin. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

AnnexinV_PI_Assay cluster_0 Cell Populations cluster_1 Membrane Integrity Viable Viable Cells Annexin V (-) PI (-) PS Phosphatidylserine (PS) (Outer Leaflet) EarlyApop Early Apoptotic Annexin V (+) PI (-) EarlyApop->PS LateApop Late Apoptotic / Necrotic Annexin V (+) PI (+) LateApop->PS Membrane Membrane Permeability LateApop->Membrane Necrotic Primary Necrotic Annexin V (-) PI (+) Necrotic->Membrane

References

Application Notes and Protocols for In Vivo Experimental Design of Quercitrin Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quercitrin (quercetin-3-O-rhamnoside) is a flavonoid glycoside found in numerous plants and has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. It is important to note that following oral administration, this compound can be hydrolyzed by the intestinal microbiota to its aglycone form, quercetin (B1663063).[1][2] Quercetin is often considered the primary bioactive compound, and as such, much of the existing in vivo research has been conducted using quercetin. These application notes will provide a comprehensive guide for designing and executing in vivo studies in mice to investigate the bioactivity of this compound, drawing upon data from both this compound and quercetin research.

I. Experimental Design Considerations

A successful in vivo study hinges on a well-thought-out experimental design, encompassing the appropriate animal model, dosage, administration route, and duration of treatment.

Animal Model Selection

The choice of the mouse model is dictated by the specific research question and the pathological condition under investigation.

  • For Anti-inflammatory and Allergy Studies: BALB/c mice are frequently used to establish models of allergic asthma.[3] For systemic inflammation, C57BL/6J mice can be challenged with lipopolysaccharide (LPS).[4]

  • For Cancer Studies: Nude mice are commonly employed for xenograft models to assess tumor growth.[5] For chemically-induced cancer models, such as hepatocellular carcinoma, BALB/c mice can be utilized with inducing agents like diethylnitrosamine (DEN).[6] The C3(1)/SV40Tag transgenic mouse model is a suitable option for breast cancer research.[7]

  • For Metabolic and Toxicity Studies: CD2F1 mice have been used in sub-chronic toxicity studies of quercetin.[8][9]

  • For Neurological Studies: Mouse models of Alzheimer's disease and Parkinson's disease are available to study the neuroprotective effects of this compound.[10]

Dosage, Administration, and Duration

These three parameters are critical and can significantly influence the experimental outcomes.

Dosage: The optimal dosage of this compound should be determined through pilot studies. Based on the available literature for quercetin, a wide range of doses has been explored in mice. It is crucial to consider that the bioavailability of this compound may differ from that of quercetin.

Administration Route:

  • Oral Gavage: This is a common method for precise dose administration.[5][11]

  • Dietary Admixture: Incorporating this compound into the rodent chow allows for continuous, long-term administration.[7][8][9]

  • Intraperitoneal (IP) Injection: This route bypasses first-pass metabolism in the liver and can lead to higher systemic exposure to the active compound.[4][12]

Duration: The treatment duration will vary depending on the study's objectives. Acute studies may last for a few hours to a few days, while chronic studies can extend over several weeks or months.[7][8][9]

II. Data Presentation: Quantitative Summary

The following tables summarize key quantitative data from in vivo studies with quercetin in mice, which can serve as a starting point for designing this compound experiments.

Table 1: Dosage and Administration of Quercetin in Mice

Animal ModelDosageAdministration RouteDurationKey FindingsReference
CD2F1 Mice~12.5, 25, or 50 mg/kg BW dailyDietary Admixture98 daysNo discernible toxic effects on body composition, organ function, or metabolism.[8][9][13]
C3(1)/SV40Tag Mice27.9, 269.5, or 2899.9 mg/kg BW dailyDietary Admixture16 weeksDose-dependent reduction in tumor number and volume.[7]
Nude Mice with A549 cell xenografts20 and 100 mg/kg BW (oral), 2 and 10 mg/kg BW (IP)Oral Gavage and IP Injection16 weeksDecreased lymphocyte DNA damage and plasma lipid peroxidation.[12]
Septic Mice (LPS-induced)0.06 or 0.15 µmol/mouseIP InjectionProphylactic and therapeuticIncreased anti-inflammatory IL-10 secretion by peritoneal macrophages.[4]
C57BL/6J Mice50 mg/kg dailyOral Gavage2 and 4 weeksPrevented liver steatosis, inflammation, and fibrosis in a NASH model.[14]

Table 2: Pharmacokinetic Parameters of Quercetin and its Metabolites in Rodents

CompoundAnimal ModelDose and RouteCmax (µg/mL)Tmax (min)AUC0-t (mg/L*min)Reference
QuercetinRats50 mg/kg (oral)7.47 ± 2.6354.0 ± 25.12590.5 ± 987.9[14][15]
Isothis compoundRats50 mg/kg (oral)0.44 ± 0.1124.0 ± 13.455.4 ± 20.3[14][15]
Quercetin-3-O-β-D-glucuronideRats50 mg/kg (oral)2.04 ± 0.85222.0 ± 119.2962.7 ± 602.3[14][15]

III. Experimental Protocols

Below are detailed methodologies for key experiments relevant to this compound studies.

Protocol for Induction of Systemic Inflammation in Mice
  • Animal Model: Male C57BL/6J mice, 8-10 weeks old.

  • Acclimatization: House mice for at least one week under controlled conditions (22 ± 1°C, 50 ± 10% humidity, 12h light/dark cycle) with free access to standard chow and water.

  • Grouping (n=8-10 per group):

    • Group 1: Vehicle control (e.g., saline or appropriate vehicle for this compound).

    • Group 2: LPS control (LPS injection + vehicle).

    • Group 3: this compound (low dose) + LPS.

    • Group 4: this compound (high dose) + LPS.

    • Group 5: Dexamethasone (positive control) + LPS.

  • Treatment: Administer this compound or vehicle via the chosen route (e.g., oral gavage) for a predetermined period (e.g., 7 days) before LPS challenge.

  • LPS Challenge: Inject mice intraperitoneally with LPS (e.g., 1 mg/kg body weight).

  • Sample Collection: At a specified time post-LPS injection (e.g., 6 hours), collect blood via cardiac puncture for serum cytokine analysis. Euthanize mice and collect relevant tissues (e.g., lung, liver) for histological and biochemical analysis.

  • Analysis:

    • Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using ELISA kits.

    • Assess tissue inflammation through histological staining (e.g., H&E).

    • Measure markers of oxidative stress in tissue homogenates (e.g., MDA, SOD, CAT).

Protocol for Antioxidant Activity Assessment
  • Animal Model: BALB/c mice.

  • Induction of Oxidative Stress (Optional): Induce oxidative stress using agents like carbon tetrachloride (CCl4) or diethylnitrosamine (DEN), depending on the research focus.[6]

  • Grouping and Treatment: Similar to the inflammation protocol, establish control and treatment groups. Administer this compound for the desired duration.

  • Sample Collection: Collect blood and tissues (e.g., liver, kidney, brain).

  • Biochemical Assays on Tissue Homogenates:

    • Lipid Peroxidation Assay (MDA): Measure malondialdehyde (MDA) levels as an indicator of lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay.

    • Superoxide Dismutase (SOD) Activity: Assay SOD activity using a commercial kit based on the inhibition of a chromogen reduction.

    • Catalase (CAT) Activity: Measure CAT activity by monitoring the decomposition of hydrogen peroxide.

    • Glutathione (B108866) (GSH) Content: Determine the levels of reduced glutathione (GSH) using a colorimetric assay.

Protocol for Pharmacokinetic Study
  • Animal Model: Sprague-Dawley rats or BALB/c mice.[15]

  • Administration: Administer a single dose of this compound via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480, and 1440 minutes) post-administration.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive analytical method, such as HPLC-MS, for the quantification of this compound and its major metabolites (e.g., quercetin, quercetin-3-glucuronide) in plasma.[14][15]

  • Pharmacokinetic Parameter Calculation: Use appropriate software to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.[14][15]

IV. Visualization of Signaling Pathways and Workflows

Signaling Pathways Modulated by this compound/Quercetin

This compound, primarily through its conversion to quercetin, has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation.

Quercitrin_Signaling_Pathways cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 This compound -> Quercetin cluster_2 NF-κB Signaling Pathway cluster_3 Wnt/β-catenin Signaling Pathway LPS LPS IKK IKK LPS->IKK This compound This compound Quercetin Quercetin This compound->Quercetin Hydrolysis by intestinal microbiota Quercetin->IKK inhibits GSK3β GSK3β Quercetin->GSK3β inhibits IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus_NFkB NF-κB (in Nucleus) NFκB->Nucleus_NFkB translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus_NFkB->Inflammatory_Genes activates transcription Wnt Wnt Frizzled Frizzled Wnt->Frizzled Frizzled->GSK3β inhibits β_catenin β-catenin GSK3β->β_catenin phosphorylates for degradation β_catenin_nucleus β-catenin (in Nucleus) β_catenin->β_catenin_nucleus translocates Target_Genes Target Genes (Cell Proliferation) β_catenin_nucleus->Target_Genes activates transcription

Caption: Key signaling pathways modulated by this compound (via Quercetin).

General Experimental Workflow for In Vivo this compound Studies

Experimental_Workflow Planning Experimental Planning - Hypothesis - Model Selection - Dosage Regimen Acclimatization Animal Acclimatization (≥ 1 week) Planning->Acclimatization Grouping Randomization and Grouping Acclimatization->Grouping Treatment This compound Administration (Oral, IP, etc.) Grouping->Treatment Induction Induction of Disease Model (e.g., LPS, DEN, Xenograft) Treatment->Induction Pre-treatment or Co-treatment Monitoring Monitoring - Body Weight - Clinical Signs Treatment->Monitoring Induction->Monitoring Sample_Collection Sample Collection - Blood - Tissues Monitoring->Sample_Collection Analysis Data Analysis - Biochemical Assays - Histology - Gene Expression Sample_Collection->Analysis Interpretation Interpretation and Conclusion Analysis->Interpretation

Caption: General workflow for in vivo studies of this compound in mice.

References

Application Notes and Protocols for Quercitrin Administration in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of quercitrin, a flavonoid glycoside, in various animal models of inflammation. It includes a summary of its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols to guide researchers in their study design.

Introduction and Mechanism of Action

This compound (quercetin-3-O-rhamnoside) is a naturally occurring flavonoid found in various plants. It is a glycosidic form of quercetin (B1663063), one of the most studied flavonoids for its anti-inflammatory properties.[1] In vivo, this compound's anti-inflammatory effects are often attributed to the release of its aglycone form, quercetin, through cleavage by the intestinal microbiota.[1][2] Quercetin has been shown to modulate multiple key signaling pathways involved in the inflammatory cascade.

The primary mechanisms underlying the anti-inflammatory effects of this compound/quercetin include:

  • Inhibition of Pro-inflammatory Cytokines: It suppresses the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][3][4][5]

  • Downregulation of NF-κB Pathway: Quercetin can inhibit the nuclear factor kappa B (NF-κB) signaling pathway.[1][3][5] It achieves this by preventing the phosphorylation of IκBα, which in turn blocks the nuclear translocation of NF-κB, a critical transcription factor for inflammatory genes.[5][6]

  • Modulation of MAPK Signaling: It interferes with the mitogen-activated protein kinase (MAPK) signaling cascade, including pathways like JNK1/2, which are involved in inflammatory responses.[5][6]

  • Activation of Nrf2 Pathway: Quercetin can upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant responses. This leads to increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which have anti-inflammatory properties.[3][6]

  • Inhibition of Inflammatory Enzymes: It has been shown to inhibit enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for producing inflammatory mediators like prostaglandins (B1171923) and nitric oxide.[7][8][9]

Quercitrin_Anti_Inflammatory_Pathway Mechanism of this compound/Quercetin Action cluster_stimulus Inflammatory Stimuli cluster_pathways Intracellular Signaling Pathways cluster_transcription Transcription & Expression Stimulus LPS, DSS, Antigens, etc. MAPK MAPK Pathway (JNK, ERK) Stimulus->MAPK Activates NFkB NF-κB Pathway (IκBα, p65) Stimulus->NFkB Activates Transcription Gene Transcription MAPK->Transcription NFkB->Transcription Nrf2 Nrf2 Pathway Antioxidants HO-1, SOD Nrf2->Antioxidants Promotes Expression Enzymes iNOS, COX-2 Transcription->Enzymes Cytokines TNF-α, IL-6, IL-1β Transcription->Cytokines This compound This compound (via Quercetin) This compound->MAPK Inhibits This compound->NFkB Inhibits This compound->Nrf2 Activates

Caption: this compound's anti-inflammatory signaling pathways.

Application Notes: Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and its aglycone, quercetin, in various animal models of inflammation.

Table 1: Colitis Models
Animal ModelCompoundSpeciesDose & RouteKey FindingsReference
TNBS-induced colitisThis compoundRat1 or 5 mg/kg, OralReduced myeloperoxidase & alkaline phosphatase; normalized fluid absorption.[10]
DSS-induced colitisThis compoundRat1 mg/kg/day, OralInhibited TNF-α and IL-1β production; reduced iNOS expression.[1]
DSS-induced colitisThis compoundRat1 mg/kg, OralReduced tissue damage score by ~35%.[7]
DSS-induced colitisQuercetinMouse50 or 100 mg/kg, OralImproved body weight, reduced Disease Activity Index (DAI), and colon length.[11]
T-cell transfer colitisQuercetinMouse10 mg/kg, OralReduced histological inflammation scores and mucosal wall thickness.[12]
Table 2: Arthritis Models
Animal ModelCompoundSpeciesDose & RouteKey FindingsReference
Adjuvant-induced arthritisQuercetinRat100 mg/kg, i.p.Reduced paw volume, ADA gene expression, and levels of IL-1β, IL-6, TNF-α.[13]
Collagen-induced arthritisQuercetinRat50 or 100 mg/kg, OralImproved arthritis score, reduced ankle bone destruction and serum cytokines.[14]
Osteoarthritis (ACLT)QuercetinRat50 µg, Intra-articularReduced limb idleness index and Osteoarthritis Research Society International score.[15]
General Arthritis Models (Meta-analysis)QuercetinN/AVariousReduced arthritis scores, paw swelling, TNF-α, IL-1β, IL-6; increased IL-10, SOD.[3]
Table 3: Acute & Chronic Inflammation Models
Animal ModelCompoundSpeciesDose & RouteKey FindingsReference
Carrageenan-induced paw edemaQuercetinRat10 mg/kg, LocalReduced exudate volume, protein, and cell counts; suppressed PGE2 and TNF-α.[9]
Dextran-induced paw edemaQuercetinRat20 mg/kg, Oral45.95% inhibition of edema compared to control.[16]
Formalin-induced paw edemaQuercetinRat20 mg/kg, Oral44.75% inhibition of edema compared to control.[16]
Cotton wool granulomaQuercetinRat150 mg/kg, OralSignificantly decreased exudate formation and granulation tissue.[17][18]
sPLA₂IIa-induced paw edemaThis compoundMouseNot specifiedNeutralized paw edema induced by the inflammatory enzyme.[19]
Allergic Asthma (Ovalbumin)This compoundMouse15 mg/kg, GavageLowered eosinophil counts in BALF, blood, and lung parenchyma.[20]

Experimental Protocols

This section provides detailed methodologies for common inflammation models used to evaluate this compound.

General Experimental Workflow

A typical workflow for evaluating the anti-inflammatory effects of this compound in an animal model is depicted below. Proper ethical approval and adherence to animal welfare guidelines are mandatory for all protocols.

Experimental_Workflow start Start: Ethical Approval acclimatize Animal Acclimatization (e.g., 1 week) start->acclimatize grouping Random Grouping: - Vehicle Control - this compound (Dose 1, 2..) - Positive Control acclimatize->grouping baseline Baseline Measurements (Weight, Paw Volume, etc.) grouping->baseline induction Inflammation Induction (e.g., DSS, Carrageenan) baseline->induction treatment Treatment Administration (Oral, i.p., etc.) induction->treatment monitoring In-life Monitoring (DAI, Body Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Sample Collection (Blood, Tissue, Colon) monitoring->endpoint analysis Analysis: - Histopathology - Biomarkers (ELISA) - Gene Expression (PCR) endpoint->analysis end End: Data Interpretation analysis->end

Caption: A generalized workflow for in vivo inflammation studies.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

This model is widely used to assess the anti-inflammatory activity of compounds on acute edema.[8][21]

Materials:

  • Male Wistar rats (150-250g)

  • This compound or Quercetin

  • Vehicle (e.g., 0.5% Carboxymethylcellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin (B1671933) (5-10 mg/kg)

  • Plethysmometer

  • Syringes (1 mL) with needles

Procedure:

  • Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.

  • Fasting: Fast the animals overnight before the experiment but allow free access to water.

  • Grouping: Randomly divide rats into experimental groups (n=6 per group): Vehicle Control, this compound/Quercetin (e.g., 10, 20, 50 mg/kg), and Positive Control (Indomethacin).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, this compound/quercetin, or indomethacin orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[8][9]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[21]

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[8]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice (IBD Model)

This is a widely used and reproducible model for inflammatory bowel disease (IBD), particularly ulcerative colitis.[4]

Materials:

  • Male C57BL/6 or BALB/c mice (8-12 weeks old)

  • This compound or Quercetin

  • Dextran Sulfate Sodium (DSS), molecular weight 36-50 kDa

  • Vehicle for oral gavage

  • Positive control: 5-Aminosalicylic acid (5-ASA) (e.g., 200 mg/kg)[11]

Procedure:

  • Acclimatization: Acclimatize mice for one week.

  • Grouping: Randomly divide mice into experimental groups (n=6-8 per group): Normal Control (no DSS), DSS + Vehicle, DSS + this compound/Quercetin (e.g., 1, 10, 50 mg/kg), and DSS + 5-ASA.

  • Induction of Colitis:

    • The Normal Control group receives regular drinking water.

    • All other groups receive 2.5-3% (w/v) DSS dissolved in their drinking water for 7 consecutive days.[11][12]

  • Treatment: Starting from day 1 of DSS administration, treat the mice daily via oral gavage with vehicle, this compound/quercetin, or 5-ASA. The treatment period typically lasts for the 7 days of DSS induction and may continue for a few days after.[4][11]

  • Daily Monitoring and DAI Score:

    • Monitor body weight, stool consistency, and the presence of blood in the stool daily.

    • Calculate the Disease Activity Index (DAI) based on a scoring system (e.g., Weight Loss: 0-4; Stool Consistency: 0-4; Rectal Bleeding: 0-4).

  • Endpoint Analysis (Day 8-12):

    • Euthanize the mice and collect blood samples.

    • Excise the entire colon and measure its length (a shorter colon indicates more severe inflammation).

    • Collect colonic tissue for:

      • Histopathology: Fix in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.[4]

      • Biochemical Analysis: Homogenize tissue to measure levels of myeloperoxidase (MPO) as an indicator of neutrophil infiltration, and inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.[1][4]

References

Application Note: Measuring Quercitrin's Effect on Mitochondrial Membrane Potential

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quercitrin (quercetin-3-O-rhamnoside) is a flavonoid glycoside found in various plants, including Tartary buckwheat, and is known for its antioxidant and anti-inflammatory properties. It is closely related to quercetin (B1663063), its aglycone, which is one of the most studied flavonoids. Quercetin has been extensively reported to modulate a wide array of cellular processes, including those that govern mitochondrial function and apoptosis.[1] A critical indicator of mitochondrial health and the initiation of the intrinsic apoptotic pathway is the mitochondrial membrane potential (ΔΨm).

The inner mitochondrial membrane maintains a high electrochemical gradient, which is essential for ATP synthesis. A disruption or collapse of this potential is a hallmark of mitochondrial dysfunction and an early event in apoptosis.[2] Therefore, measuring changes in ΔΨm is a key method for assessing the cytotoxic or therapeutic potential of compounds like this compound.

This application note provides detailed protocols for measuring the effect of this compound on mitochondrial membrane potential using common fluorescent probes. While direct research on this compound's specific impact on ΔΨm is less abundant than for quercetin, the provided methodologies are standard and can be directly applied. The well-documented effects of quercetin on signaling pathways related to mitochondrial health serve as a strong predictive framework for the potential mechanisms of this compound.

Signaling Pathways Implicated in Mitochondrial Membrane Potential Regulation

Quercetin, the aglycone of this compound, is known to induce apoptosis and alter mitochondrial function by modulating several key signaling pathways. These interactions often converge on the mitochondria, leading to changes in ΔΨm.

2.1 Intrinsic Apoptosis Pathway: Quercetin can induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3] An increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane, causing the dissipation of ΔΨm, release of cytochrome c, and subsequent activation of caspases (e.g., Caspase-9 and Caspase-3).

2.2 PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. Quercetin has been shown to inhibit the PI3K/Akt/mTOR signaling cascade.[4] Inhibition of this pathway can reduce the expression of anti-apoptotic proteins and promote apoptosis, thus affecting mitochondrial integrity.

2.3 p53 Signaling Pathway: The tumor suppressor protein p53 plays a crucial role in inducing apoptosis in response to cellular stress. Quercetin can activate p53, which in turn can upregulate pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization (MOMP) and a decrease in ΔΨm.[3]

G cluster_0 This compound/Quercetin Effects cluster_1 Signaling Cascades cluster_2 Mitochondrial Events cluster_3 Apoptosis This compound This compound (Quercetin) PI3K PI3K/Akt/mTOR Pathway This compound->PI3K Inhibits p53 p53 Pathway This compound->p53 Activates Bcl2_family Bcl-2 Family Proteins This compound->Bcl2_family Modulates Ratio (Bax↑ / Bcl-2↓) PI3K->Bcl2_family Regulates p53->Bcl2_family Regulates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_family->MOMP MMP_loss Loss of Mitochondrial Membrane Potential (ΔΨm) MOMP->MMP_loss CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation (Caspase-9, Caspase-3) CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis G cluster_workflow JC-1 Experimental Workflow cluster_acquisition A 1. Cell Seeding & Treatment Seed cells and allow attachment. Treat with this compound (various conc.) and controls. B 2. Prepare Controls Negative (vehicle) Control. Positive (e.g., CCCP/FCCP) Control. A->B C 3. JC-1 Staining Incubate cells with JC-1 working solution (e.g., 2 µM, 15-30 min at 37°C). B->C D 4. Wash Cells Wash with PBS or assay buffer to remove excess dye. C->D E 5. Data Acquisition D->E F Fluorescence Microscopy Image cells using filters for red and green fluorescence. G Flow Cytometry Analyze cells to quantify red and green fluorescent populations. H 6. Data Analysis Calculate the ratio of red/green fluorescence. Compare treated samples to controls. F->H G->H

References

Application Note: Gene Expression Analysis in Quercitrin-Treated Cells using qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercitrin, a glycoside of the flavonoid quercetin (B1663063), is a natural compound found in numerous plants and is recognized for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] Its therapeutic potential stems from its ability to modulate various cellular processes, often through the regulation of gene expression. This application note provides a detailed protocol for analyzing changes in gene expression in cells treated with this compound using quantitative Polymerase Chain Reaction (qPCR). We will focus on genes involved in inflammation and apoptosis, two key pathways influenced by this compound.

This compound and its active aglycone, quercetin, have been shown to impact several critical signaling pathways. These include the NF-κB and MAPK pathways, which are central to the inflammatory response, and pathways regulating apoptosis, such as the p53-mediated pathway.[2][3][4] By modulating these pathways, this compound can influence the expression of downstream target genes, leading to its observed physiological effects. For instance, studies have demonstrated that quercetin can downregulate the expression of pro-inflammatory cytokines like TNF-α and upregulate pro-apoptotic genes such as Bax.[5][6] Understanding these changes at the molecular level is crucial for elucidating the mechanism of action of this compound and for its development as a potential therapeutic agent.

This document will guide researchers through the process of cell culture and treatment with this compound, RNA extraction, reverse transcription, and finally, the analysis of target gene expression using qPCR.

Experimental Workflow

The overall experimental workflow for analyzing gene expression in this compound-treated cells is depicted below. This process begins with cell culture and treatment, followed by RNA isolation and quality control. The RNA is then reverse transcribed into cDNA, which serves as the template for qPCR analysis. Finally, the relative expression of target genes is calculated.

This compound Gene Expression Analysis Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_cDNA_synthesis cDNA Synthesis cluster_qPCR qPCR Analysis cell_culture 1. Cell Seeding treatment 2. This compound Treatment cell_culture->treatment rna_extraction 3. RNA Extraction treatment->rna_extraction rna_qc 4. RNA Quality & Quantity rna_extraction->rna_qc cDNA_synthesis 5. Reverse Transcription rna_qc->cDNA_synthesis qPCR 6. qPCR Amplification cDNA_synthesis->qPCR data_analysis 7. Data Analysis (ΔΔCq) qPCR->data_analysis

A generalized workflow for gene expression analysis.[7]

Methodologies and Protocols

Cell Culture and this compound Treatment
  • Cell Line Selection : Choose a cell line relevant to the research question (e.g., a cancer cell line for apoptosis studies or an immune cell line for inflammation studies).

  • Cell Seeding : Plate the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.

  • Treatment : Once the cells have adhered and reached the desired confluency, replace the medium with the this compound-containing medium. Include a vehicle control group treated with the same concentration of the solvent.

  • Incubation : Incubate the cells for a predetermined period (e.g., 24 hours) to allow for changes in gene expression.

RNA Extraction and Quality Control
  • Cell Lysis : After the incubation period, wash the cells with PBS and then lyse them directly in the culture dish using a suitable lysis buffer from a commercial RNA extraction kit.

  • RNA Purification : Purify the total RNA from the cell lysate according to the manufacturer's protocol of the chosen RNA extraction kit.

  • RNA Quantification : Determine the concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • RNA Quality Assessment : Assess the purity of the RNA by checking the A260/A280 and A260/A230 ratios. The ideal A260/A280 ratio is ~2.0. The integrity of the RNA can be further assessed by gel electrophoresis.

Reverse Transcription (cDNA Synthesis)
  • Reaction Setup : Prepare the reverse transcription reaction mix according to the manufacturer's instructions of the cDNA synthesis kit. This typically includes the RNA template, reverse transcriptase, dNTPs, and primers (a mix of oligo(dT) and random primers is often used).

  • Thermal Cycling : Perform the reverse transcription using a thermal cycler with the appropriate temperature and time settings as specified in the kit's protocol.

Quantitative PCR (qPCR)
  • Primer Design : Design or obtain validated primers for the target genes of interest (e.g., TNF-α, IL-6 for inflammation; BAX, BCL2 for apoptosis) and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • qPCR Reaction Setup : Prepare the qPCR reaction mix for each sample in a qPCR plate. A typical reaction includes SYBR Green Master Mix, forward and reverse primers, and the diluted cDNA template.[7]

  • qPCR Run : Perform the qPCR in a real-time PCR instrument using a standard thermal cycling protocol, which generally consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[7]

  • Melt Curve Analysis : After the amplification cycles, perform a melt curve analysis to verify the specificity of the amplified products.

Data Analysis
  • Determine Cq Values : The qPCR instrument software will determine the quantification cycle (Cq) for each reaction.

  • Relative Quantification : Calculate the relative gene expression using the ΔΔCq method.[7]

    • ΔCq : Normalize the Cq value of the gene of interest to the Cq value of the housekeeping gene for each sample (ΔCq = Cqgene of interest - Cqhousekeeping gene).

    • ΔΔCq : Normalize the ΔCq of the treated samples to the ΔCq of the control sample (ΔΔCq = ΔCqtreated - ΔCqcontrol).

    • Fold Change : Calculate the fold change in gene expression as 2-ΔΔCq.

Data Presentation

The following tables present hypothetical data for the relative quantification of genes involved in inflammation and apoptosis in cells treated with two different concentrations of this compound for 24 hours.

Table 1: Relative Gene Expression of Inflammatory Markers

GeneTreatmentAverage CqΔCq (vs. GAPDH)ΔΔCq (vs. Control)Fold Change
TNF-α Control24.54.50.01.00
This compound (10 µM)25.85.81.30.41
This compound (50 µM)27.27.22.70.15
IL-6 Control26.16.10.01.00
This compound (10 µM)27.07.00.90.54
This compound (50 µM)28.58.52.40.19
GAPDH Control20.0---
This compound (10 µM)20.0---
This compound (50 µM)20.0---

Table 2: Relative Gene Expression of Apoptotic Markers

GeneTreatmentAverage CqΔCq (vs. GAPDH)ΔΔCq (vs. Control)Fold Change
BAX Control23.83.80.01.00
This compound (10 µM)23.03.0-0.81.74
This compound (50 µM)22.12.1-1.73.25
BCL2 Control22.52.50.01.00
This compound (10 µM)23.43.40.90.54
This compound (50 µM)24.64.62.10.23
GAPDH Control20.0---
This compound (10 µM)20.0---
This compound (50 µM)20.0---

Signaling Pathway Visualization

This compound is known to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8] The diagram below illustrates the canonical NF-κB pathway and the proposed point of intervention by this compound. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IKK complex phosphorylates IκB, leading to its degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound may inhibit the IKK complex, thereby preventing IκB degradation and subsequent NF-κB activation.[8]

NF-kB Signaling Pathway and this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB IkB_NFkB->NFkB_nuc IκB degradation NF-κB translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds ProInflam_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->ProInflam_Genes Activates

This compound's inhibition of the NF-κB signaling pathway.[8]

References

Troubleshooting & Optimization

Technical Support Center: Working with Quercitrin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for dissolving and using Quercitrin in PBS and other cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to PBS or my cell culture medium?

Precipitation of this compound in aqueous solutions is a common issue stemming from several factors:

  • Poor Aqueous Solubility: this compound is a hydrophobic molecule with inherently low solubility in water-based solutions like PBS and cell culture media.[1] It is practically insoluble in cold water.[1]

  • Solvent Shock: When a concentrated stock solution of this compound made in an organic solvent (like DMSO) is rapidly diluted into an aqueous medium, the compound can "crash out" or precipitate.

  • pH and Temperature: The stability and solubility of flavonoids like this compound can be dependent on the pH and temperature of the medium.[2] this compound is soluble in alkaline solutions but may be less stable.[1][3]

  • High Concentration: The final concentration of this compound in the medium may exceed its solubility limit, leading to precipitation.[2]

Q2: What is the recommended solvent for preparing a this compound stock solution?

The most effective and recommended method is to first dissolve this compound in a high-purity organic solvent to create a concentrated stock solution.

  • Dimethyl Sulfoxide (DMSO): This is the preferred solvent due to its high solubilizing capacity for this compound.[4][5]

  • Ethanol (B145695): Ethanol is a viable alternative, although this compound's solubility is lower in ethanol compared to DMSO.[3][5]

  • Methanol: Methanol can also be used to dissolve this compound.[3]

Q3: How should I prepare a this compound stock solution?

It is crucial to prepare a high-concentration stock solution in an organic solvent first. This stock can then be diluted to the final working concentration in your cell culture medium. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible.

  • General Guideline: Typically, the final DMSO concentration should not exceed 0.5% (v/v).[2]

  • Recommended Level: Many studies recommend keeping the final DMSO concentration at or below 0.1% to 0.2%.[2]

  • Essential Control: Always include a "vehicle control" in your experiments. This control should consist of cells treated with the same final concentration of DMSO as your this compound-treated cells, but without the this compound.[2]

Q5: My this compound solution precipitates over time during incubation. What can I do?

Flavonoids can be unstable in physiological conditions (pH 7.2-7.4, 37°C) typical of cell culture incubations, which can lead to degradation and the formation of insoluble products.[2]

  • Prepare Fresh Solutions: It is best practice to prepare working solutions of this compound fresh for each experiment.[6] Aqueous solutions of similar compounds are not recommended for storage for more than one day.[6][7]

  • Protect from Light: Store stock solutions in light-blocking vials to prevent degradation.

  • Consider pH: this compound is more stable at a slightly acidic pH. If your experimental design allows, using a medium with a pH around 6.0-6.5 could improve stability.[2]

Quantitative Data: Solubility Profile

The solubility of this compound and its closely related aglycone, Quercetin, varies significantly across different solvents. Using an organic solvent is essential for achieving a usable stock concentration for cell culture experiments.

CompoundSolventSolubilitySource(s)
This compound DMSO≥44.8 mg/mL[4]
This compound DMSO~30 mg/mL[5]
This compound DMF~15 mg/mL[5]
This compound Ethanol~1 mg/mL[5]
This compound DMSO:PBS (1:4, pH 7.2)~0.2 mg/mL[5]
This compound Cold WaterPractically Insoluble[1]
This compound Hot WaterModerately Soluble[1]
Quercetin DMSO~30 - 60 mg/mL[6][7][8][9]
Quercetin Ethanol~2 mg/mL[6][7][8]
Quercetin WaterInsoluble (<0.1 mg/mL)[10][11]

Note: Data for Quercetin is included for reference as it is structurally similar and more extensively documented.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (MW: 448.4 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or amber vials

  • Analytical balance

  • Vortex mixer and/or sonicator

  • 0.22 µm syringe filter (optional, for sterilization)

Procedure:

  • Weighing: Accurately weigh out 4.48 mg of this compound powder and transfer it to a sterile tube. Perform this step in a chemical fume hood.

  • Dissolution: Add 1 mL of high-purity DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes. If the solid does not dissolve completely, sonicate the solution in a water bath for 5-10 minutes until the solution is clear and no particulates are visible.

  • Sterilization (Optional): For sterile applications, the stock solution can be passed through a 0.22 µm chemical-resistant syringe filter into a new sterile tube.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in light-protected tubes. Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Properly stored stock solutions in DMSO should be stable for extended periods.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

This protocol details the dilution of the concentrated DMSO stock solution into your final cell culture medium (e.g., DMEM, RPMI) or PBS.

Procedure:

  • Pre-warm Medium: Warm your complete cell culture medium or PBS to 37°C. This is a critical step to minimize thermal shock that can cause precipitation.

  • Thaw Stock Solution: Thaw one aliquot of your concentrated this compound DMSO stock solution at room temperature.

  • Calculate Volume: Determine the volume of the stock solution needed to achieve your desired final concentration. Remember to calculate the final DMSO concentration to ensure it remains non-toxic to your cells (e.g., ≤ 0.1%).

  • Dilution: This is the most critical step to prevent precipitation.

    • Do NOT add the aqueous medium directly to the concentrated stock tube.

    • Do NOT dilute the stock in a small volume of PBS first before adding to the medium.[2]

    • CORRECT METHOD: Add the calculated volume of the DMSO stock solution dropwise directly into the pre-warmed cell culture medium while gently swirling or vortexing the medium. This ensures rapid and even dispersion of the compound.

  • Final Mix: Once the stock solution is added, gently mix the medium by inverting the tube or flask a few times.

  • Visual Inspection: Check the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

Troubleshooting and Visualization

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add High-Purity DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate Until Fully Dissolved add_dmso->dissolve aliquot 4. Aliquot into Light-Protected Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store prewarm 6. Pre-warm Cell Culture Medium to 37°C add_stock 8. Add Stock Dropwise to Medium While Swirling prewarm->add_stock thaw 7. Thaw Stock Aliquot thaw->add_stock final_mix 9. Gentle Final Mix add_stock->final_mix add_to_cells 10. Add to Cell Culture final_mix->add_to_cells

Caption: Workflow for preparing this compound stock and working solutions.

Troubleshooting Guide for Precipitation Issues

G q_node q_node a_node a_node start Precipitate Observed in Culture Medium q1 Was the medium pre-warmed to 37°C? start->q1 s1 Action: Always pre-warm medium before adding stock. q1->s1 No q2 Was the stock added dropwise while swirling? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Action: Ensure slow, dropwise addition with gentle mixing. q2->s2 No q3 Is the final DMSO concentration ≤ 0.5%? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Action: Lower the stock concentration or final treatment concentration. q3->s3 No q4 Was the working solution prepared fresh? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Action: Avoid storing diluted aqueous solutions. Prepare fresh. q4->s4 No end_node If issues persist, consider lowering final concentration or using solubility enhancers. q4->end_node Yes a4_yes Yes a4_no No s4->end_node

Caption: Troubleshooting logic for this compound precipitation.

Signaling Pathway: this compound and Wnt/β-Catenin

This compound has been shown to potentiate the Wnt/β-catenin signaling pathway. It acts by hindering the activity of Glycogen Synthase Kinase 3 (GSK3), a key component of the β-catenin destruction complex. This inhibition leads to the stabilization and nuclear translocation of β-catenin, activating the transcription of Wnt target genes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_destruction β-catenin Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled (Fzd) Wnt->Fzd Binds LRP LRP5/6 Fzd->LRP Axin Axin LRP->Axin Sequesters GSK3 GSK3 GSK3->Axin BetaCatenin β-catenin GSK3->BetaCatenin Phosphorylates APC APC Axin->APC CK1 CK1 APC->CK1 CK1->BetaCatenin Phosphorylates This compound This compound This compound->GSK3 Inhibits Proteasome Proteasome Degradation BetaCatenin->Proteasome Ubiquitination & Degradation BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n Translocates TCF_LEF TCF/LEF BetaCatenin_n->TCF_LEF Binds TargetGenes Wnt Target Gene Transcription TCF_LEF->TargetGenes Activates

Caption: this compound potentiates Wnt/β-catenin signaling via GSK3 inhibition.

References

Quercitrin Solubility Enhancement: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the aqueous solubility of quercitrin and related flavonoids like quercetin (B1663063).

Note on Quercetin vs. This compound: While the focus is on this compound, a significant body of research exists for its aglycone form, quercetin, which also suffers from poor aqueous solubility. The principles and techniques described herein for enhancing quercetin's solubility are largely applicable to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for improving the aqueous solubility of poorly soluble flavonoids like this compound?

A1: The main approaches aim to overcome the compound's low water solubility and/or high crystal lattice energy.[1] Key strategies include:

  • Structural Modification: Altering the molecule itself by adding polar or charged groups.[1]

  • Pharmaceutical Technologies: These methods modify the physical form of the compound without changing its chemical structure. Common techniques include:

    • Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[2][3][4]

    • Solid Dispersions: Dispersing the drug in a carrier matrix, often in an amorphous state, to improve wettability and dissolution.[5][6]

    • Co-crystallization: Combining the flavonoid with a coformer to create a new crystalline solid with different, often improved, physicochemical properties.[7][8][9]

    • Nanotechnology: Reducing particle size to the nanoscale (e.g., nanocrystals, nanoemulsions, liposomes) to increase the surface area for dissolution.[5][10][11][12]

    • Mixed Solvency: Using a blend of solubilizers (hydrotropes, co-solvents) that can have a synergistic effect on solubility.[13][14][15]

G cluster_main Strategies for Improving this compound/Quercetin Solubility cluster_pharma Pharmaceutical Approaches A Poor Aqueous Solubility (Initial Problem) B Structural Modification A->B C Pharmaceutical Technologies A->C I Enhanced Solubility & Bioavailability B->I D Complexation (e.g., Cyclodextrins) C->D D->I E Solid Dispersions E->I F Co-Crystallization F->I G Nanotechnology G->I H Mixed Solvency H->I

Caption: Key strategies to overcome the poor aqueous solubility of flavonoids.

Q2: How does pH affect the solubility of this compound/quercetin?

A2: Quercetin's solubility is pH-dependent, generally increasing with a rise in pH.[13] It tends to be more soluble in alkaline mediums compared to acidic ones.[13] However, researchers must be cautious as quercetin can degrade rapidly at a pH of 5 or higher.[6] Therefore, pH modification must be balanced with the compound's stability.

Q3: What is a cyclodextrin (B1172386) inclusion complex and how is it formed?

A3: A cyclodextrin inclusion complex is a "host-guest" system where a poorly soluble molecule (the "guest," e.g., quercetin) is encapsulated within the cavity of a cyclodextrin molecule (the "host").[3] Cyclodextrins are ring-shaped sugar molecules with a hydrophobic inner cavity and a hydrophilic exterior. This structure allows them to entrap non-polar molecules, effectively masking their hydrophobicity and increasing their solubility in water.[3][4] Common methods for forming these complexes include physical mixing, kneading, and solvent evaporation, with the solvent evaporation method often yielding the highest solubility enhancement.[3]

Q4: What is the difference between a solid dispersion and a co-crystal?

A4: The key difference lies in the physical state of the drug.

  • Solid Dispersion: The drug is dispersed, often in an amorphous (non-crystalline) state, within a hydrophilic carrier matrix.[5][6] This high-energy amorphous form can improve solubility but may also be thermodynamically unstable and prone to converting back to a crystalline state over time.[5]

  • Co-crystal: This is a crystalline single-phase material composed of the active ingredient and a coformer molecule in a specific stoichiometric ratio.[9] Co-crystals are thermodynamically stable and enhance solubility by creating a new crystal lattice with more favorable properties, without altering the drug's chemical structure.[7][9]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected solubility enhancement with cyclodextrins.
Possible Cause Troubleshooting Step
Suboptimal Preparation Method The solvent evaporation method has been shown to produce higher solubility enhancement compared to physical mixing or kneading.[3] Consider switching to or optimizing a solvent evaporation protocol.
Incorrect Stoichiometric Ratio Phase solubility studies indicate that a 1:1 molar ratio of quercetin to β-cyclodextrin is often optimal for complex formation.[2][3] Verify your molar ratios.
Unfavorable Temperature Complexation is an exothermic process, and lower temperatures can favor complex formation.[2] However, one study found that 37°C yielded a higher solubility enhancement than lower temperatures, suggesting an optimal range may exist depending on other factors.[2] Experiment with different temperatures during complexation.
Insufficient Stirring Time The complex formation process may require extended stirring to reach equilibrium. Studies have used stirring times of up to 24 hours.[2]
Issue 2: Physical instability or phase separation observed with solid dispersions.
Possible Cause Troubleshooting Step
Recrystallization of Amorphous Drug Amorphous solid dispersions (ASDs) are inherently unstable.[5] The polymer carrier plays a crucial role in stabilizing the amorphous form. Ensure the chosen polymer (e.g., PVP, HPMC, PEG) has good miscibility with the drug.
Gel-like Phase Separation During Dissolution Some polymer-drug combinations can lead to the formation of a gel-like phase during dissolution, which can hinder drug release.[16] This has been observed with quercetin ASDs.[16] In such cases, a physical mixture of the anhydrous drug and the polymer may surprisingly yield better solubility than the ASD.[16]
Issue 3: Degradation of quercetin during the experimental process.
Possible Cause Troubleshooting Step
Exposure to High pH Quercetin is known to degrade at a pH of 5 and above.[6] When preparing solutions or conducting dissolution studies, use a buffered medium below pH 5, such as a citrate (B86180) buffer, to maintain stability.[6][17]
High Temperature and Extended Heating Time Heating quercetin in an aqueous solution, especially at temperatures of 80-100°C, can lead to thermal degradation.[18] While higher temperatures can transiently increase solubility, prolonged heating can result in a net loss of the compound.[18] Minimize heating time and use the lowest effective temperature.

Quantitative Data on Solubility Enhancement

The following tables summarize the reported improvements in quercetin solubility using various techniques.

Table 1: Solubility Enhancement using Cyclodextrin Inclusion Complexes

Cyclodextrin TypeMethodMolar Ratio (Quercetin:CD)Solubility Increase (Fold)Reference
β-CyclodextrinAqueous Solution1:12.5[2]
β-CyclodextrinPhysical Mixture1:12.2[2]
β-CyclodextrinAqueous Solution (15mM CD)-4.6[2]
Hydroxypropyl-β-CyclodextrinInclusion Technique-6[4]

Table 2: Solubility Enhancement using Solid Dispersions

Polymer CarrierDrug:Polymer RatioMethodSolubility Increase (vs. Pure Quercetin)Reference
PEG 80001:3Melting3.25-fold[17]
HPMC1:3Solvent3.5-fold[6]
Macrogol-60001:2Liquid Phase8 to 40-fold (pH-dependent)

Table 3: Solubility Enhancement using Co-Crystals

CoformerMethodMolar Ratio (Quercetin:Coformer)Solubility Increase (Fold, vs. Dihydrate)Reference
Caffeine--14[7][8]
Caffeine (Methanolate)--8[7][8]
Maleic AcidSolvent Evaporation1:14.11[19]
Maleic AcidSolvent Evaporation1:311.65[19]
Proline-->2[20]
Piperazine--~5[20]

Experimental Protocols

Protocol 1: Preparation of Quercetin-Cyclodextrin Inclusion Complex via Solvent Evaporation

This protocol is based on methodologies described for enhancing flavonoid solubility.[3][21]

G start Start step1 1. Dissolve Quercetin Dissolve a defined molar amount of quercetin in a suitable organic solvent (e.g., methanol (B129727), ethanol). start->step1 step2 2. Dissolve Cyclodextrin In a separate vessel, dissolve a stoichiometric amount (e.g., 1:1 molar ratio) of cyclodextrin (e.g., HP-β-CD) in distilled water. step1->step2 step3 3. Mix Solutions Slowly add the quercetin solution to the cyclodextrin solution under constant magnetic stirring. step2->step3 step4 4. Evaporate Solvent Stir the mixture at a controlled temperature (e.g., 37°C) for an extended period (e.g., 24 hours) to evaporate the organic solvent and facilitate complex formation. step3->step4 step5 5. Isolate Complex Collect the resulting product. This may involve cooling, filtration, or lyophilization (freeze-drying) to obtain a solid powder. step4->step5 step6 6. Wash and Dry Wash the collected solid with a small amount of cold water or solvent to remove any uncomplexed material, then dry under vacuum. step5->step6 end End: Dry Inclusion Complex Powder step6->end

Caption: Workflow for preparing a cyclodextrin inclusion complex via solvent evaporation.

Methodology:

  • Dissolution of Quercetin: Accurately weigh a specific molar amount of quercetin and dissolve it in a minimal amount of a suitable organic solvent, such as methanol or ethanol.[3]

  • Dissolution of Cyclodextrin: In a separate container, dissolve a stoichiometric equivalent (e.g., a 1:1 molar ratio) of hydroxypropyl-β-cyclodextrin (HP-β-CD) or another suitable cyclodextrin in purified water.[21]

  • Mixing and Complexation: Slowly introduce the quercetin solution into the aqueous cyclodextrin solution while maintaining constant, vigorous stirring.

  • Solvent Removal: Continue stirring the mixture in a fume hood, possibly with gentle heating (e.g., 37°C), to slowly evaporate the organic solvent.[2] This process can take several hours to ensure complete solvent removal and allow for the complex to form.[2]

  • Product Isolation: Once the solvent is removed, the aqueous suspension containing the complex can be cooled or freeze-dried (lyophilized) to obtain a solid powder.[2]

  • Washing and Drying: The resulting powder may be washed with a small amount of cold water to remove any uncomplexed cyclodextrin and then dried completely in a vacuum desiccator.

Protocol 2: Preparation of Quercetin Solid Dispersion via Solvent Method

This protocol is based on methodologies described for creating solid dispersions of quercetin.[6]

Methodology:

  • Solution Preparation: Weigh precise amounts of quercetin and a hydrophilic polymer carrier (e.g., Hydroxypropyl Methylcellulose - HPMC) in the desired ratio (e.g., 1:1, 1:2, 1:3).[6]

  • Dissolution: Dissolve both the quercetin and the polymer in a common volatile solvent (e.g., methanol or an ethanol/water mixture). Ensure complete dissolution to form a clear solution.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature (e.g., 40-50°C) to prevent degradation while ensuring efficient evaporation.

  • Drying: After the bulk of the solvent is removed, transfer the solid mass to a vacuum oven and dry for at least 24 hours to remove any residual solvent.

  • Processing: The resulting solid dispersion should be pulverized using a mortar and pestle and then sieved to obtain a uniform particle size.

  • Characterization: The final product should be characterized using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the dispersed quercetin.[6]

References

Preventing Quercitrin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of Quercitrin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound is a flavonoid, specifically a glycoside of Quercetin, found in various plants.[1][2] It is utilized in research for its potential antioxidant, anti-inflammatory, and anti-tumor properties.[1] Like other flavonoids, its effects on cellular pathways are of significant interest to researchers in various fields, including drug development.

Q2: I observed a precipitate after adding this compound to my cell culture medium. What is the primary cause?

The precipitation of this compound in aqueous solutions like cell culture media is a common issue primarily due to its low water solubility.[1][3] Several factors can contribute to this problem:

  • Poor Aqueous Solubility: this compound is a hydrophobic molecule, making it inherently difficult to dissolve in water-based media.[1]

  • High Final Concentration: Exceeding the solubility limit of this compound in the medium will lead to precipitation.[4]

  • pH of the Medium: The physiological pH of most cell culture media (typically 7.2-7.4) can affect the stability and solubility of flavonoids.[4]

  • Method of Dissolution: Directly adding this compound powder to the cell culture medium will likely result in immediate precipitation.[4]

Q3: What is the recommended method for preparing a this compound stock solution?

To avoid precipitation, it is crucial to first prepare a concentrated stock solution of this compound in a suitable organic solvent. The most commonly recommended solvent is Dimethyl Sulfoxide (DMSO).[1][5] Ethanol can also be used.[1]

Q4: How should I prepare the final working solution of this compound in my cell culture medium?

The key is to dilute the high-concentration stock solution into the cell culture medium correctly.

  • Pre-warm the cell culture medium to the desired experimental temperature (e.g., 37°C).[4]

  • Thaw your aliquot of the this compound stock solution.

  • While gently swirling the pre-warmed medium, add the calculated volume of the this compound stock solution drop-by-drop.[4] This ensures rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.

  • Use the freshly prepared this compound-containing medium immediately for your experiments to minimize the risk of degradation or precipitation over time.[4]

Q5: What is the maximum recommended final concentration of DMSO in the cell culture medium?

To prevent solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5% (v/v).[4][5] Many researchers recommend a final DMSO concentration of 0.1% or less.[4] It is essential to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.[4][5]

Q6: Are there alternatives to DMSO for improving this compound solubility?

Yes, several alternative methods can enhance the solubility and stability of flavonoids like this compound in culture media:

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, forming more water-soluble inclusion complexes.[4][6]

  • Complexation with Serum Albumin: Bovine Serum Albumin (BSA), a common supplement in cell culture, can bind to flavonoids and help stabilize them in solution.[4]

  • Nanoparticle Encapsulation: Incorporating this compound into liposomes or polymeric nanoparticles can significantly improve its solubility and cellular uptake.[4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitate observed immediately after adding this compound to the medium. High final concentration of this compound.Reduce the final working concentration of this compound. Determine the empirical solubility limit in your specific medium if necessary.
Improper mixing technique.Add the this compound stock solution drop-by-drop to pre-warmed media while gently swirling to ensure rapid dispersal.[4]
Stock solution was not fully dissolved.Ensure your this compound is completely dissolved in the organic solvent (e.g., DMSO) before diluting it into the culture medium. Sonication may aid in dissolving the compound in the stock solvent.[1]
Precipitate forms over time during incubation. Chemical instability and degradation of this compound at physiological pH and temperature.[4]If experimentally permissible, consider using a medium with a slightly more acidic pH.[4] Include stabilizers like ascorbic acid to protect against auto-oxidation.[4] Reduce the incubation time if possible.[4]
Saturation limit exceeded over time due to temperature changes.Ensure the incubator temperature is stable. Avoid repeated warming and cooling of the medium.
Inconsistent experimental results. Degradation of this compound.Prepare fresh working solutions for each experiment.[4] Avoid repeated freeze-thaw cycles of the stock solution by preparing smaller aliquots.[4][5] Protect stock solutions from light.[4]
Cytotoxicity from the solvent.Ensure the final concentration of the organic solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically ≤ 0.1% v/v).[4] Always include a vehicle control.[4][5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration, stable stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer or sonicator

Methodology:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 10-100 mM).

  • Vortex or sonicate the mixture until the this compound is completely dissolved and the solution is clear.[4]

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4]

  • Store the aliquots at -20°C or -80°C, protected from light.[4]

Protocol 2: Preparation of this compound-Containing Cell Culture Medium

Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile conical tube

  • Water bath or incubator set to 37°C

Methodology:

  • Pre-warm the required volume of cell culture medium to 37°C.[4]

  • Thaw one aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your culture medium. Ensure the final DMSO concentration remains at a non-toxic level (e.g., ≤ 0.1% v/v).

  • In a sterile conical tube, while gently swirling the pre-warmed medium, add the calculated volume of the this compound stock solution drop-by-drop.[4]

  • Ensure the solution is thoroughly mixed.

  • Use the freshly prepared medium for your cell treatment immediately.[4]

  • Prepare a vehicle control medium by adding the same volume of pure DMSO to an equal volume of cell culture medium.[4]

Visual Guides

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation This compound This compound Powder Dissolve Dissolve & Vortex/Sonicate This compound->Dissolve DMSO DMSO DMSO->Dissolve Stock Concentrated Stock Solution (e.g., 50 mM in DMSO) Dissolve->Stock Aliquot Aliquot & Store at -20°C/-80°C Stock->Aliquot Dilute Dilute Stock Drop-by-Drop into Medium with Swirling Aliquot->Dilute Use one aliquot Prewarm Pre-warm Cell Culture Medium (37°C) Prewarm->Dilute Working Final Working Solution (e.g., 50 µM this compound, ≤0.1% DMSO) Dilute->Working Treat Treat Cells Immediately Working->Treat cluster_issue Troubleshooting Precipitation cluster_causes Potential Causes cluster_solutions Solutions Precipitate Precipitate Observed in Medium HighConc Concentration Too High Precipitate->HighConc PoorMixing Improper Mixing Precipitate->PoorMixing Instability Chemical Instability (pH, Temp) Precipitate->Instability LowTemp Medium is Too Cold Precipitate->LowTemp LowerConc Lower Final Concentration HighConc->LowerConc Dropwise Add Stock Dropwise to Warmed Medium PoorMixing->Dropwise Fresh Use Freshly Prepared Medium Instability->Fresh Stabilize Consider Stabilizers (e.g., Ascorbic Acid) Instability->Stabilize LowTemp->Dropwise

References

Technical Support Center: Stabilizing Quercitrin in Solution for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quercitrin. The following information is designed to help you maintain the stability of this compound in solution for reliable and reproducible long-term experiments.

Disclaimer

Detailed quantitative stability data for this compound under various experimental conditions is limited in publicly available literature. Much of the information presented here is based on studies of its aglycone, Quercetin (B1663063). While the stability of these two compounds is related, the presence of the rhamnose glycoside in this compound can influence its solubility and degradation kinetics. Researchers should consider the provided data as a guideline and perform their own stability assessments for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect this compound stability in solution?

A1: The stability of this compound, much like its aglycone Quercetin, is influenced by several factors:

  • pH: this compound is more stable in acidic conditions and is prone to degradation in neutral to alkaline solutions (pH > 7).[1]

  • Temperature: Elevated temperatures accelerate the degradation of this compound.[2]

  • Light: Exposure to UV and visible light can cause photodegradation.[1][3]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1][3]

  • Solvent: The choice of solvent affects both solubility and stability.

  • Metal Ions: The presence of certain metal ions can catalyze oxidation.[1]

Q2: My this compound is precipitating in my cell culture medium. What can I do?

A2: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its low water solubility. Here are some troubleshooting steps:

  • Optimize Stock Solution Preparation:

    • Dissolve this compound in a suitable organic solvent like DMSO or ethanol (B145695) to create a concentrated stock solution before diluting it into your aqueous medium.[4]

    • Ensure the stock solution is fully dissolved. Gentle warming or sonication can help.

  • Control Final Solvent Concentration: Keep the final concentration of the organic solvent in your cell culture medium as low as possible (typically ≤ 0.5% v/v for DMSO) to avoid solvent-induced cytotoxicity.

  • Slow Dilution: Add the stock solution dropwise to your pre-warmed medium while gently swirling. This prevents localized high concentrations that can lead to precipitation.

  • Lower the Final Concentration: Your desired experimental concentration may be above this compound's solubility limit in the medium. Consider performing a dose-response study to determine the maximum soluble concentration.

  • pH Adjustment: If your experimental design allows, a slightly more acidic medium may improve stability and solubility.

Q3: What is the best way to prepare and store a this compound stock solution?

A3: For long-term stability, it is recommended to prepare a high-concentration stock solution in an organic solvent and store it under appropriate conditions.

  • Solvent Selection: DMSO is a common choice, with a reported solubility of Quercetin at approximately 30 mg/mL.[5][6] Ethanol is another option, though the solubility of Quercetin is lower (around 2 mg/mL).[5][6] this compound is reportedly slightly soluble in DMSO and methanol.[7]

  • Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve it in a minimal amount of high-quality, anhydrous DMSO or ethanol.

    • Use gentle vortexing or sonication to ensure complete dissolution.

  • Storage:

    • Aliquot the stock solution into small, single-use, light-protected vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage (up to several months).[8]

    • For aqueous solutions, it is highly recommended to prepare them fresh for each experiment as they are not stable for long-term storage.[5]

Q4: How can I monitor the degradation of this compound in my experiments?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method for quantifying this compound and monitoring its degradation over time. A stability-indicating HPLC method can separate intact this compound from its degradation products.[9][10] Key parameters to monitor include the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in Aqueous Solution Poor aqueous solubility; High final concentration; "Salting out" effect from rapid dilution.Prepare a concentrated stock in DMSO or ethanol; Lower the final working concentration; Add stock solution dropwise to pre-warmed medium while swirling.
Color Change of Solution (e.g., to brown) Oxidation of the flavonoid structure.Prepare solutions fresh; Store stock solutions under an inert gas (e.g., argon or nitrogen); Add an antioxidant like ascorbic acid to the medium if experimentally permissible.
Loss of Biological Activity Degradation of this compound due to improper storage or handling (pH, temperature, light).Prepare fresh solutions for each experiment; Store stock solutions at -20°C or -80°C in light-protected aliquots; Perform a stability study under your specific experimental conditions using HPLC.[8]
Inconsistent Experimental Results Variable concentrations of active this compound due to degradation between experiments.Standardize solution preparation and handling procedures; Always use freshly diluted working solutions; Include a positive control to monitor assay performance.

Data Presentation: Stability of Quercetin (as a proxy for this compound)

The following tables summarize the stability of Quercetin under different conditions. Note that the glycosylation in this compound may alter these values.

Table 1: Solubility of Quercetin in Various Solvents

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO)~30 - 67 mg/mL[1][6]
Ethanol~2 - 21 mg/mL[1][6]
Dimethylformamide (DMF)~30 mg/mL[6]
WaterInsoluble[1]

Table 2: Recommended Storage Conditions for Quercetin Solutions

SolventStorage TemperatureRecommended DurationReference(s)
DMSO or Ethanol-80°CUp to 1 year[3]
DMSO or Ethanol-20°CUp to 6 months[8]
Aqueous Buffers2-8°CNot recommended for more than one day[5]

Table 3: Effect of pH on Quercetin Degradation

pHConditionDegradation RateReference(s)
Acidic (< 6.0)Aqueous solutionGenerally stable
Neutral (7.0 - 7.4)Aqueous solution at 37°CDegradation is accelerated
Alkaline (> 7.5)Aqueous solutionRapid degradation[7]

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

This protocol is suitable for most in vitro cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: In a chemical fume hood, accurately weigh the required amount of this compound powder. For a 1 mL 50 mM stock solution, weigh approximately 22.4 mg of this compound (Molecular Weight: ~448.38 g/mol ).

  • Dissolution: Add the weighed this compound to a sterile, light-protected tube. Add 1 mL of anhydrous, sterile-grade DMSO.

  • Mixing: Cap the tube tightly and vortex thoroughly. If complete dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.[1]

  • Sterilization (Optional): For sterile applications, the DMSO stock solution can be passed through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store immediately at -20°C or -80°C.

Protocol 2: Preparation of a this compound Working Solution for Cell Culture

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the frozen this compound stock solution at room temperature.

  • Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.

  • Dilution: Based on your desired final concentration, calculate the volume of stock solution needed. Add the stock solution dropwise to the pre-warmed medium while gently swirling.

    • Example: To prepare 10 mL of medium with a final this compound concentration of 50 µM from a 50 mM stock:

      • Volume of stock = (50 µM * 10 mL) / 50 mM = 10 µL

  • Final Mixing: Gently mix the final solution by inverting the tube a few times. Avoid vigorous vortexing.

  • Use Immediately: Use the freshly prepared working solution for your experiments without delay.

Mandatory Visualizations

Signaling Pathways Modulated by Quercetin/Quercitrin

Quercetin has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation, including the PI3K/Akt and MAPK pathways.[11][12][13]

PI3K_MAPK_pathways This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK_pathway MAPK Pathway (ERK, JNK, p38) This compound->MAPK_pathway Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival MAPK_pathway->CellSurvival MAPK_pathway->Apoptosis Inflammation Inflammation MAPK_pathway->Inflammation experimental_workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO/Ethanol (Vortex/Sonicate) weigh->dissolve stock Prepare Concentrated Stock Solution dissolve->stock store Aliquot and Store at -20°C / -80°C stock->store thaw Thaw Single Aliquot store->thaw dilute Dilute Stock in Pre-warmed Cell Medium thaw->dilute working Prepare Fresh Working Solution dilute->working treat Treat Cells working->treat end End treat->end

References

Quercitrin Bioavailability Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in enhancing the bioavailability of quercitrin.

Section 1: Frequently Asked questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound (quercetin-3-O-rhamnoside) is a glycoside of the flavonoid quercetin (B1663063). Like many flavonoids, its therapeutic potential is limited by low oral bioavailability. This is primarily due to its poor water solubility, extensive first-pass metabolism in the intestine and liver, and rapid elimination from the body.

Q2: What are the primary metabolic pathways that limit this compound's systemic exposure?

Upon oral administration, this compound is first hydrolyzed by intestinal enzymes to its aglycone form, quercetin. Both this compound and quercetin then undergo extensive phase II metabolism, mainly glucuronidation and sulfation, in the enterocytes and the liver. These conjugation reactions produce more water-soluble metabolites that are easily excreted, thus reducing the systemic concentration of the active forms.

Q3: What are the main strategies to enhance the bioavailability of this compound?

The key strategies focus on improving its solubility, protecting it from metabolic degradation, and enhancing its absorption across the intestinal barrier. The most common and effective approaches include:

  • Nanoformulations: Encapsulating this compound in nanocarriers like solid lipid nanoparticles (SLNs), nanoemulsions, and phytosomes.

  • Enzymatic Modification: Converting this compound or its related compounds into more soluble and absorbable forms, such as Enzymatically Modified Isothis compound (B50326) (EMIQ).

  • Co-administration with Bioenhancers: Using metabolic inhibitors like piperine (B192125) to reduce first-pass metabolism.

Q4: How do nanoformulations improve this compound's bioavailability?

Nanoformulations increase the surface area-to-volume ratio of this compound, which enhances its dissolution rate and solubility. The encapsulation also protects it from enzymatic degradation in the gastrointestinal tract and can facilitate its transport across the intestinal epithelium.

Q5: What is Enzymatically Modified Isothis compound (EMIQ) and how does it compare to this compound?

EMIQ is a mixture of quercetin-3-O-glucosides with one or more additional glucose moieties. It is produced enzymatically from rutin (B1680289) (quercetin-3-O-rutinoside). EMIQ has significantly higher water solubility and bioavailability compared to both quercetin and its naturally occurring glycosides like this compound and isothis compound.[1][2] Studies have shown its bioavailability to be up to 17-fold higher than quercetin aglycone.[3]

Section 2: Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Low or undetectable plasma concentrations of this compound after oral administration in animal models. 1. Poor aqueous solubility of the administered compound.2. Rapid and extensive first-pass metabolism.3. Suboptimal formulation and delivery vehicle.4. Inadequate analytical sensitivity.1. Improve Solubility: Utilize a bioavailability enhancement strategy such as preparing a nanoformulation (SLNs, nanoemulsion) or using a more soluble derivative like EMIQ.2. Inhibit Metabolism: Co-administer with a metabolic inhibitor like piperine (20 mg/kg in rats) to reduce glucuronidation.[4][5]3. Optimize Vehicle: For preclinical studies, use a vehicle containing solubilizing agents. For nanoformulations, ensure proper particle size and stability.4. Enhance Analytical Method: Use a highly sensitive method like UPLC-MS/MS for quantification. Ensure proper sample preparation, including enzymatic hydrolysis of conjugated metabolites.
High variability in plasma concentrations between experimental animals. 1. Individual differences in gastrointestinal transit time and pH.2. Variations in the expression and activity of metabolic enzymes.3. Stress-induced physiological changes affecting absorption.1. Increase Sample Size: Use a sufficient number of animals per group to ensure statistical power.2. Standardize Administration: Ensure consistent administration techniques (e.g., gavage volume, fasting state).3. Acclimatize Animals: Properly acclimatize animals to the experimental procedures to minimize stress.
Instability of this compound nanoformulation during storage (e.g., aggregation, drug leakage). 1. Inappropriate choice or concentration of stabilizers (surfactants, polymers).2. Suboptimal storage conditions (temperature, light exposure).3. Inefficient initial particle size reduction.1. Optimize Formulation: Screen different types and concentrations of stabilizers. For SLNs, consider lipids with higher melting points.2. Control Storage: Store formulations at recommended temperatures (e.g., 4°C) and protect from light.3. Improve Preparation Method: Optimize homogenization or sonication parameters to achieve a smaller and more uniform particle size distribution. Lyophilization with a cryoprotectant can also enhance long-term stability.
Low entrapment efficiency of this compound in nanoparticles. 1. Poor affinity of this compound for the nanoparticle core material.2. Drug leakage during the preparation process.3. Suboptimal ratio of drug to carrier material.1. Select Appropriate Carrier: For lipophilic compounds like this compound, lipid-based carriers (e.g., solid lipids, oils) are generally suitable.2. Optimize Preparation Parameters: Adjust parameters such as sonication time, homogenization pressure, and temperature to maximize encapsulation.3. Vary Drug-to-Carrier Ratio: Experiment with different ratios to find the optimal loading capacity.

Section 3: Data Presentation

Table 1: Enhancement of Quercetin/Quercitrin Bioavailability with Different Formulations

Formulation Test System Bioavailability Enhancement (Compared to Control) Reference(s)
Quercetin-loaded Solid Lipid Nanoparticles (QSLNs)Ovariectomized Rats3.5-fold increase in serum quercetin levels[6]
Quercetin NanoemulsionRats~2-fold increase in AUC and ~3-fold increase in Cmax[7]
Quercetin Phytosome (LipoMicel™)HumansUp to 7-fold increase in absorption (AUC)[8]
Enzymatically Modified Isothis compound (EMIQ)Humans17-fold higher than quercetin aglycone[3]
Quercetin with PiperineMiceEnhanced neuroprotective effects, suggesting increased bioavailability[4]
Quercetin Self-Emulsifying Hybrid-Hydrogel (FQ-35)Humans62.08-fold higher total quercetin bioavailability (AUC)[9]
Quercetin Cocrystals (QUEPTF)Rats64-fold improvement in bioavailability (AUC)[10]

Note: Bioavailability enhancement can vary depending on the specific formulation, dosage, and experimental model.

Section 4: Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Microemulsion Technique

This protocol is adapted from methods described for quercetin and can be optimized for this compound.[11][12]

Materials:

  • This compound

  • Solid Lipid (e.g., Stearic Acid, Precirol® ATO 5)

  • Surfactant (e.g., Tween® 80)

  • Co-surfactant (e.g., Span® 80)

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of the Oil Phase:

    • Weigh the required amounts of the solid lipid (e.g., 5% w/v) and this compound (e.g., 0.1% w/v).

    • Heat the mixture to 5-10°C above the melting point of the lipid with continuous stirring until a clear, homogenous lipid melt is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (e.g., 2% w/v) and co-surfactant (e.g., 1% w/v) in deionized water.

    • Heat the aqueous phase to the same temperature as the oil phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot oil phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes.

  • Nanoemulsification:

    • Subject the pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

    • For ultrasonication, use a probe sonicator at a specific amplitude and time (e.g., 40% amplitude for 5 minutes).

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the entrapment efficiency by separating the unencapsulated this compound from the SLNs via ultracentrifugation and quantifying the amount in the supernatant using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of this compound Nanoemulsion

This protocol is based on a method developed for this compound.[13]

Materials:

  • This compound

  • Oil (e.g., Virgin Coconut Oil or Olive Oil)

  • Surfactant (e.g., Tween® 80)

  • Phosphate (B84403) buffer (pH 7.0)

Procedure:

  • Dissolve 0.01 g of this compound in a mixture of the oil and Tween® 80 (e.g., in a 1:5 ratio) while stirring.

  • Heat the mixture at 70°C for 20 minutes until it becomes homogeneous.

  • Add phosphate buffer (pH 7.0) dropwise to the mixture over one hour while maintaining the temperature and stirring.

  • Allow the resulting nanoemulsion to cool to room temperature.

  • Characterize the nanoemulsion for particle size, PDI, zeta potential, and physical stability.

Protocol 3: Quantification of this compound in Rat Plasma using UHPLC-MS/MS

This protocol is based on a validated method for this compound quantification.[14]

Materials and Equipment:

  • Rat plasma samples

  • Methanol (B129727)

  • Formic acid solution (1%)

  • Internal Standard (IS) (e.g., Tinidazole)

  • UHPLC system coupled with a triple-quadrupole mass spectrometer

  • C18 column (e.g., Agilent ZORBAX, 2.1 x 50 mm, 1.8 µm)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma in a microcentrifuge tube, add the internal standard.

    • Add 800 µL of methanol and 50 µL of 1% formic acid solution.

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: m/z 447.2 → 229.9

      • Tinidazole (IS): m/z 246.0 → 125.8

  • Quantification:

    • Construct a calibration curve using standard solutions of this compound in blank plasma.

    • Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.

Section 5: Visualization of Pathways

Metabolic Pathway of this compound

Quercitrin_Metabolism This compound This compound (Oral Administration) Intestine Small Intestine This compound->Intestine Quercetin Quercetin (Aglycone) Intestine->Quercetin Hydrolysis by β-glucosidases PhaseII_Intestine Phase II Metabolism (Glucuronidation, Sulfation) Quercetin->PhaseII_Intestine PortalVein Portal Vein Quercetin->PortalVein Conjugates_Intestine Quercetin Conjugates PhaseII_Intestine->Conjugates_Intestine Conjugates_Intestine->PortalVein Liver Liver PortalVein->Liver PhaseII_Liver Phase II Metabolism (Glucuronidation, Sulfation, Methylation) Liver->PhaseII_Liver Conjugates_Liver Quercetin Conjugates (e.g., Isorhamnetin) PhaseII_Liver->Conjugates_Liver Systemic_Circulation Systemic Circulation Conjugates_Liver->Systemic_Circulation Excretion Excretion (Urine, Bile) Systemic_Circulation->Excretion

Caption: Metabolic pathway of orally administered this compound.

Experimental Workflow for this compound Nanoformulation and Analysis

Workflow cluster_formulation Nanoformulation Preparation cluster_characterization Characterization cluster_invivo In Vivo Study cluster_analysis Bioanalysis Materials This compound, Lipids, Surfactants, Water Pre_emulsion Pre-emulsion Formation (Homogenization) Materials->Pre_emulsion Nanoemulsification Nanoemulsification (Sonication/High Pressure) Pre_emulsion->Nanoemulsification SLN_Formation Cooling & Solidification Nanoemulsification->SLN_Formation DLS Particle Size, PDI, Zeta Potential (DLS) SLN_Formation->DLS EE Entrapment Efficiency (HPLC/UV-Vis) SLN_Formation->EE Morphology Morphology (TEM/SEM) SLN_Formation->Morphology Administration Oral Administration to Rats SLN_Formation->Administration Blood_Sampling Blood Sampling (Time Points) Administration->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep UHPLC_MSMS UHPLC-MS/MS Analysis Sample_Prep->UHPLC_MSMS PK_Analysis Pharmacokinetic Analysis UHPLC_MSMS->PK_Analysis

Caption: Workflow for this compound nanoformulation and in vivo analysis.

Signaling Pathways Modulated by Quercetin (the active metabolite of this compound)

Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_wnt Wnt/β-catenin Pathway Quercetin Quercetin PI3K PI3K Quercetin->PI3K Inhibits MAPK MAPK (ERK, JNK, p38) Quercetin->MAPK Modulates Beta_catenin β-catenin Quercetin->Beta_catenin Inhibits Nuclear Translocation Apoptosis Apoptosis Quercetin->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation MAPK->Cell_Proliferation Wnt Wnt Wnt->Beta_catenin Beta_catenin->Cell_Proliferation

Caption: Key signaling pathways modulated by quercetin.

References

Technical Support Center: Quercitrin Liposomal Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers! This resource is designed to provide in-depth technical support for the development and characterization of Quercitrin-loaded liposomal formulations. Below you will find detailed FAQs, troubleshooting guides, experimental protocols, and data to streamline your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the preparation and characterization of this compound liposomes.

Formulation & Preparation

Q1: My encapsulation efficiency (%EE) for this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low encapsulation efficiency is a common hurdle. This compound is a hydrophobic molecule, so it primarily incorporates into the lipid bilayer. However, several factors can lead to poor encapsulation.[1]

  • Lipid Composition: The choice of lipids is critical. The ratio of phospholipid to cholesterol affects the rigidity and stability of the bilayer, which in turn influences drug loading.[2] An improper ratio can lead to drug leakage.

  • Drug-to-Lipid Ratio: Exceeding the saturation capacity of the lipid bilayer will result in unencapsulated drug. It is recommended to perform a loading efficiency curve by varying the lipid concentration while keeping the this compound concentration constant to find the optimal ratio.[3]

  • Hydration Temperature: Hydration of the lipid film must occur at a temperature above the main phase transition temperature (Tc) of the chosen phospholipid.[1] This ensures the lipid bilayer is in a fluid state, which facilitates proper vesicle formation and this compound intercalation.

  • Lipid Film Quality: A thick or non-uniform lipid film will hydrate (B1144303) unevenly, leading to the formation of large, multilamellar vesicles (MLVs) with a lower surface area-to-volume ratio and consequently, lower encapsulation.[1] Ensure the organic solvent is removed slowly and completely under vacuum.

Troubleshooting Steps:

  • Optimize Cholesterol Content: Systematically vary the molar ratio of phospholipid to cholesterol (e.g., 2:1, 3:1, 4:1) to find the best balance between membrane stability and drug loading capacity.

  • Adjust Drug Concentration: Start with a lower this compound concentration and gradually increase it to determine the saturation point of your lipid formulation.[4]

  • Verify Hydration Temperature: Confirm the Tc of your primary phospholipid and ensure your hydration buffer and all subsequent processing steps (e.g., extrusion) are performed above this temperature.

  • Improve Film Formation: Use a rotary evaporator for slow, even solvent removal to create a thin, uniform lipid film on the wall of the round-bottom flask.[5]

Q2: The particle size of my liposomes is too large and the Polydispersity Index (PDI) is high (>0.3). How can I reduce the size and achieve a more uniform population?

A2: Large, heterogeneous liposomes are often a result of insufficient energy input during the size reduction step or post-formation aggregation.

  • Insufficient Homogenization: The initial product of thin-film hydration is typically large MLVs. These require significant energy to be broken down into smaller, unilamellar vesicles (SUVs).

  • Aggregation: Liposomes can aggregate over time due to insufficient surface charge, leading to an increase in apparent particle size and PDI.[6] This instability can be influenced by the pH and ionic strength of the buffer.[7]

Troubleshooting Steps:

  • Optimize Sonication: If using probe sonication, optimize the duration, power, and pulse settings. Be mindful of overheating, which can degrade lipids and the drug. Use an ice bath to control the temperature.

  • Utilize Extrusion: Extrusion is the preferred method for achieving a defined and narrow size distribution.[1] Ensure you perform a sufficient number of passes (typically 11-21) through the polycarbonate membrane. Using membranes of sequentially smaller pore sizes (e.g., 400 nm -> 200 nm -> 100 nm) can improve results.

  • Check Zeta Potential: Measure the zeta potential of your formulation. A value greater than |±30 mV| generally indicates good colloidal stability due to electrostatic repulsion between particles.[7] If the value is low, consider adding a charged lipid (e.g., DSPG, DOTAP) to the formulation.

  • Control Buffer Conditions: Ensure the pH and ionic strength of your buffer are consistent between batches, as these can affect surface charge and stability.[1]

Characterization & Stability

Q3: I'm observing drug leakage from my liposomes during storage. What factors contribute to this and how can I improve stability?

A3: Drug leakage is a primary indicator of liposomal instability. This can be caused by both physical and chemical factors.

  • Physical Instability: Over time, liposomes can fuse or aggregate, which disrupts the bilayer and releases the encapsulated drug.[8] This is often exacerbated by improper storage temperatures (e.g., freezing without a cryoprotectant).

  • Chemical Instability: Lipids, particularly unsaturated ones, are susceptible to hydrolysis and oxidation, which can compromise the integrity of the bilayer.[8]

  • Formulation Issues: A high drug-to-lipid ratio can create instability within the bilayer. The inclusion of cholesterol is known to decrease membrane permeability and enhance stability.[2]

Troubleshooting Steps:

  • Optimize Cholesterol Content: As mentioned, cholesterol "plugs" the gaps in the phospholipid bilayer, reducing permeability and increasing stability. Ensure an adequate amount is included in your formulation.

  • Storage Conditions: Store liposome (B1194612) suspensions at 4°C. Avoid freezing, as the formation of ice crystals can rupture the vesicles. If long-term storage is needed, lyophilization (freeze-drying) with a suitable cryoprotectant (e.g., sucrose, trehalose) is the recommended method.

  • Use Saturated Lipids: If oxidation is a concern, consider using phospholipids (B1166683) with saturated acyl chains (e.g., DSPC, DPPC) instead of unsaturated ones (e.g., DOPC, Egg PC).

  • Inert Environment: To prevent oxidation, prepare and store liposomes under an inert gas like nitrogen or argon.[8]

Data Presentation: Formulation Parameters

The following table summarizes representative data on how formulation variables can impact the key quality attributes of this compound liposomes.

Formulation IDPhospholipid:Cholesterol (Molar Ratio)This compound:Lipid (Molar Ratio)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
QL-1PC:Chol (4:1)1:50145 ± 5.20.15 ± 0.02-25.3 ± 1.885.6 ± 3.1
QL-2PC:Chol (2:1)1:50138 ± 4.80.13 ± 0.03-28.1 ± 2.191.2 ± 2.5
QL-3PC:Chol (2:1)1:25142 ± 6.10.18 ± 0.04-26.5 ± 1.993.5 ± 2.8
QL-4DSPC:Chol (2:1)1:25155 ± 5.50.12 ± 0.02-29.4 ± 2.392.1 ± 3.0

Data are presented as mean ± standard deviation (n=3). PC: Phosphatidylcholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol; PDI: Polydispersity Index.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This method is a standard and widely used technique for liposome preparation.[5]

  • Lipid & Drug Dissolution: Dissolve the desired amounts of phospholipid, cholesterol, and this compound in a suitable organic solvent mixture (e.g., chloroform:methanol (B129727), 2:1 v/v) in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask at a controlled speed (e.g., 70-100 rpm) under vacuum at a temperature above the lipid's Tc (e.g., 45°C) until a thin, uniform lipid film is formed on the inner surface of the flask.[5] Continue under high vacuum for at least 1-2 hours to remove residual solvent.

  • Hydration: Add the aqueous hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4) to the flask. Agitate the flask by rotating it gently at a temperature above the Tc for 1 hour to allow the lipid film to hydrate and form multilamellar vesicles (MLVs).[5]

  • Size Reduction (Extrusion):

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid's Tc.

    • Load the MLV suspension into one of the gas-tight syringes.

    • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). The final product will be a translucent suspension of small unilamellar vesicles (SUVs).

  • Purification: To remove unencapsulated this compound, centrifuge the liposome suspension at high speed (e.g., 15,000 x g for 30 minutes) or use size exclusion chromatography (SEC). Resuspend the resulting liposome pellet in fresh buffer.

Protocol 2: Determination of Encapsulation Efficiency (%EE)

This protocol determines the amount of this compound successfully encapsulated within the liposomes.

  • Separation of Free Drug: Take a known volume (e.g., 0.5 mL) of the unpurified liposome suspension. Separate the unencapsulated this compound from the liposomes using a separation technique like ultracentrifugation or centrifugal filter units (e.g., Amicon® Ultra).

  • Quantification of Free Drug: Measure the concentration of this compound in the supernatant/filtrate (W_free) using UV-Vis spectrophotometry (λmax ≈ 370-375 nm) or a validated HPLC method.[9][10]

  • Quantification of Total Drug: Take the same volume (0.5 mL) of the unpurified liposome suspension. Disrupt the liposomes by adding a strong solvent like ethanol (B145695) or methanol to release the encapsulated drug.[9] Measure the total concentration of this compound (W_total) in this lysed sample.

  • Calculation: Calculate the %EE using the following formula: %EE = [(W_total - W_free) / W_total] x 100

Protocol 3: In Vitro Drug Release Study

This protocol evaluates the release profile of this compound from the liposomes over time using a dialysis method.[11][12]

  • Dialysis Bag Preparation: Hydrate a dialysis membrane (e.g., MWCO 10-12 kDa) in the release medium for at least 12 hours before use.[12]

  • Sample Loading: Pipette a known volume (e.g., 2 mL) of the purified this compound liposome suspension into the prepared dialysis bag and securely seal both ends.

  • Release Study: Submerge the sealed dialysis bag in a known volume of release medium (e.g., 100 mL of PBS pH 7.4, potentially with a small amount of surfactant like Tween® 80 to maintain sink conditions). Place the entire setup in a shaking water bath maintained at 37°C with continuous, gentle stirring (e.g., 100 rpm).[5]

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 1 mL) from the release medium. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., UV-Vis or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the data versus time.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes and mechanisms relevant to your research.

G cluster_prep Preparation cluster_process Processing cluster_char Characterization start 1. Dissolve Lipids & this compound film 2. Form Thin Film (Rotovap) start->film hydrate 3. Hydrate Film (MLVs) film->hydrate extrude 4. Size Reduction (Extrusion) hydrate->extrude purify 5. Purify (Remove Free Drug) extrude->purify dls Particle Size (DLS) purify->dls zeta Zeta Potential purify->zeta ee Encapsulation Eff. (%) purify->ee release In Vitro Release purify->release end_node Final Formulation purify->end_node

Caption: Experimental workflow for liposome preparation and characterization.

G cluster_uptake Cellular Uptake cluster_release Intracellular Release cluster_pathway Signaling Pathway liposome This compound Liposome endocytosis Endocytosis liposome->endocytosis endosome Early Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome release This compound Release (Cytosol) lysosome->release keap1 Keap1 release->keap1 inactivates nrf2 Nrf2 keap1->nrf2 releases are Antioxidant Response Element (ARE) nrf2->are translocates & binds to enzymes Expression of Antioxidant Enzymes (e.g., HO-1, SOD) are->enzymes node_effect Cell Protection & Antioxidant Effect enzymes->node_effect

Caption: Cellular uptake and Nrf2 antioxidant signaling pathway of this compound.[13][14][15]

G cluster_causes Potential Causes cluster_solutions Solutions node_issue Issue Low Encapsulation Efficiency (%EE) cause1 Lipid Ratio Improper Phospholipid: Cholesterol Ratio node_issue->cause1 cause2 Drug Load Drug:Lipid Ratio Too High node_issue->cause2 cause3 Film Quality Uneven/Thick Lipid Film node_issue->cause3 cause4 Temperature Hydration Below Lipid Tc node_issue->cause4 sol1 Optimize Ratios Vary Cholesterol Content & Determine Drug Saturation cause1->sol1 cause2->sol1 sol2 Improve Film Slow, Even Solvent Removal (Rotovap) cause3->sol2 sol3 Control Temp Hydrate/Process Above Tc cause4->sol3

Caption: Troubleshooting logic for low encapsulation efficiency.

References

Technical Support Center: Quercitrin-Loaded Nanoparticles for Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quercitrin-loaded nanoparticles.

Frequently Asked Questions (FAQs)

1. What is the primary rationale for encapsulating this compound in nanoparticles?

This compound, a potent flavonoid with significant therapeutic potential, suffers from poor water solubility, chemical instability, a short biological half-life, and low bioavailability.[1][2][3][4] These limitations hinder its clinical application. Nanoparticle-based delivery systems are designed to overcome these challenges by enhancing solubility, protecting the drug from degradation, enabling controlled release, and improving targeted delivery to specific tissues.[2][5][6][7]

2. What are the common methods for synthesizing this compound-loaded nanoparticles?

Several techniques are employed for the synthesis of this compound-loaded nanoparticles, including:

  • Nanoprecipitation: This method involves the precipitation of a polymer and drug from an organic solvent into a non-solvent, often water.[8][9]

  • Solvent Emulsification: In this technique, a solution of polymer and drug is emulsified in an immiscible liquid, followed by solvent evaporation to form nanoparticles.[10]

  • Spray Drying: This method involves atomizing a solution of the polymer and drug into a hot gas stream to produce dry nanoparticles.[11]

  • Ionotropic Gelation: This is commonly used for natural polymers like chitosan (B1678972), where cross-linking is induced by ions to form nanoparticles.

3. Which signaling pathways are modulated by this compound in cancer therapy?

This compound exerts its anticancer effects by modulating several key signaling pathways, including:

  • PI3K/Akt/mTOR Pathway: this compound can inhibit this pathway, which is often hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[12][13]

  • MAPK/ERK Pathway: It can induce the phosphorylation of p38, JNK, and ERK in this pathway, which is involved in cell proliferation, differentiation, and apoptosis.[14][15]

  • Wnt/β-catenin Pathway: this compound can inhibit the translocation of β-catenin to the nucleus, thereby downregulating the expression of target genes involved in cell proliferation and survival.[14][15]

  • p53 Pathway: It can induce the phosphorylation of p53, a tumor suppressor protein, leading to apoptosis.[14][15]

  • VEGF Pathway: this compound has been shown to inhibit angiogenesis by targeting pathways like the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) mediated pathway.[12]

Troubleshooting Guides

Problem 1: Low Encapsulation Efficiency
Potential Cause Troubleshooting Steps
Poor miscibility of this compound with the polymer matrix.1. Optimize Solvent System: Use a co-solvent system to improve the solubility of both this compound and the polymer. 2. Modify Polymer: Select a polymer with higher affinity for this compound or modify the existing polymer to enhance drug-polymer interactions.
Drug leakage into the external phase during synthesis.1. Increase Polymer Concentration: A higher polymer concentration can create a denser matrix, reducing drug diffusion. 2. Optimize Stirring Speed: High stirring speeds can lead to smaller, more stable nanoparticles but may also increase drug partitioning into the aqueous phase. Experiment with different speeds to find an optimal balance.
Inappropriate drug-to-polymer ratio.1. Vary Drug Loading: Systematically vary the initial drug-to-polymer ratio to determine the optimal loading capacity of the nanoparticle system.
Problem 2: Nanoparticle Aggregation and Instability
Potential Cause Troubleshooting Steps
Insufficient surface charge (low zeta potential).1. Add Stabilizers: Incorporate surfactants or coating agents like Pluronic F-127 or chitosan to increase steric hindrance and surface charge.[16] 2. Adjust pH: The pH of the dispersion medium can influence the surface charge of the nanoparticles. Determine the isoelectric point and work at a pH that ensures sufficient electrostatic repulsion.
High storage temperature.1. Optimize Storage Conditions: Store nanoparticle suspensions at lower temperatures (e.g., 4°C) to reduce particle movement and aggregation.[17][18] 2. Lyophilization: For long-term storage, freeze-dry the nanoparticles to prevent aggregation in the aqueous phase.[17]
Residual organic solvents.1. Ensure Complete Solvent Removal: Use techniques like dialysis or diafiltration to thoroughly remove any residual organic solvents from the nanoparticle suspension.[18]
Problem 3: Poor Cellular Uptake

| Potential Cause | Troubleshooting Steps | | Unfavorable nanoparticle size or surface properties. | 1. Optimize Particle Size: Aim for a particle size range that is optimal for cellular endocytosis (typically below 200 nm). 2. Surface Functionalization: Modify the nanoparticle surface with targeting ligands (e.g., antibodies, peptides) that recognize specific receptors on the target cells to enhance receptor-mediated endocytosis. | | Negative surface charge hindering interaction with negatively charged cell membranes. | 1. Cationic Coating: Coat the nanoparticles with a cationic polymer like chitosan to impart a positive surface charge, which can improve interaction with the cell membrane. | | Nanoparticle instability in culture media. | 1. Assess Stability in Media: Before cellular experiments, characterize the stability of your nanoparticles in the specific cell culture medium to be used. The high ionic strength of media can sometimes induce aggregation.[10] |

Data Presentation

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles from Various Studies

Nanoparticle System Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%) Reference
Zein/β-cyclodextrin2210.115+7.65-[10]
Chitosan/SBE-β-CD272.07 ± 2.870.287 ± 0.011+38.0 ± 1.34~99.9[19]
Melanin-based26.68--43.78[20]
Inulin-based289.75 ± 16.3--73.33 ± 7.86[11]
Oxidative self-polymerization~30-40--88.9 ± 12.4[21]

Table 2: In Vitro Drug Release of this compound from Nanoparticles

Nanoparticle System Release Conditions (pH) Time Point Cumulative Release (%) Reference
Oxidative self-polymerization7.424 h47.1[21]
Oxidative self-polymerization5.024 h68.1[21]
Oxidative self-polymerization7.44 days71.6[21]
Oxidative self-polymerization5.04 days70.7[21]
5 kDa Chitosan/SBE-β-CD7.4-9.6[19]
5 kDa Chitosan/SBE-β-CD5.8-57.53[19]

Experimental Protocols

Protocol 1: Synthesis of this compound-Loaded Nanoparticles by Nanoprecipitation

  • Preparation of Organic Phase: Dissolve a specific amount of this compound and a polymer (e.g., PLGA, Eudragit L-100) in a suitable organic solvent (e.g., acetone, ethanol).[9]

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., Pluronic F-68, PVA).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.

  • Solvent Evaporation: Allow the organic solvent to evaporate under stirring for a defined period (e.g., 3-4 hours) at room temperature.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water multiple times to remove excess surfactant and unencapsulated drug.

  • Resuspension and Storage: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer and store at 4°C.

Protocol 2: Determination of Encapsulation Efficiency

  • Separation of Free Drug: Centrifuge a known volume of the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to separate the nanoparticles from the supernatant containing the free, unencapsulated this compound.

  • Quantification of Free Drug: Measure the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

Protocol 3: In Vitro Drug Release Study

  • Preparation: Place a known amount of this compound-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.

  • Release Medium: Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS) with a pH simulating physiological conditions (e.g., pH 7.4) or the tumor microenvironment (e.g., pH 5.5).[22]

  • Incubation: Keep the setup at 37°C with gentle shaking.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of released this compound in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization cluster_evaluation In Vitro Evaluation s1 Prepare Organic Phase (this compound + Polymer) s3 Nanoprecipitation s1->s3 s2 Prepare Aqueous Phase (Stabilizer) s2->s3 s4 Solvent Evaporation s3->s4 c1 Particle Size (DLS) s4->c1 c2 Zeta Potential s4->c2 c3 Encapsulation Efficiency s4->c3 c4 Morphology (SEM/TEM) s4->c4 e2 Cellular Uptake c1->e2 c2->e2 e1 Drug Release Study c3->e1 e3 Cytotoxicity Assay e2->e3

Caption: Experimental workflow for synthesis and evaluation.

PI3K_Akt_mTOR_pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis mTOR->Apoptosis

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Wnt_pathway This compound This compound BetaCatenin β-catenin This compound->BetaCatenin Inhibits Translocation Nucleus Nucleus BetaCatenin->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation) Nucleus->GeneTranscription

Caption: this compound's effect on the Wnt/β-catenin pathway.

References

Technical Support Center: Overcoming Poor Membrane Permeability of Quercitrin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Quercitrin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its poor membrane permeability.

Understanding the Challenge: this compound vs. Quercetin (B1663063)

Before delving into troubleshooting, it's crucial to understand the relationship between this compound and its aglycone form, Quercetin. This compound is a glycoside of Quercetin, meaning it has a sugar molecule attached. In many in vivo scenarios, this compound's therapeutic effects are attributed to its conversion to Quercetin by intestinal microflora, which is then absorbed.[1][2][3] However, the inherent low solubility and poor membrane permeability of both compounds necessitate advanced delivery strategies to enhance their bioavailability and therapeutic efficacy.[4] This guide will address strategies to improve the delivery of this compound, which often involves formulations that protect it and facilitate the delivery of its active form, Quercetin, across biological membranes.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound so low?

A1: The low oral bioavailability of this compound is multifactorial. Firstly, its poor water solubility limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[5] Secondly, its molecular structure is not optimized for passive diffusion across the lipid-rich intestinal cell membranes. Lastly, once absorbed, it is subject to extensive first-pass metabolism in the intestine and liver, where it is rapidly converted into less active metabolites.[4]

Q2: What are the main strategies to improve the membrane permeability of this compound?

A2: The primary strategies focus on enhancing its solubility and protecting it from premature degradation and metabolism. These include:

  • Nanoformulations: Encapsulating this compound in nanoparticles (e.g., polymeric, solid lipid nanoparticles) or liposomes can improve its stability, solubility, and cellular uptake.[4][6][7]

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[8]

  • Micellar Solubilization: The use of micelles can increase the solubility of poorly soluble compounds like this compound.

  • Prodrugs: Chemical modification of this compound to create more soluble prodrugs is another approach.[5]

Q3: Which delivery system is best for my application?

A3: The choice of delivery system depends on the specific research goal, target tissue, and desired release profile.

  • Liposomes are suitable for both hydrophilic and lipophilic drugs and can be tailored for targeted delivery.

  • Polymeric nanoparticles offer controlled and sustained release properties.

  • Solid lipid nanoparticles (SLNs) provide good biocompatibility and can enhance oral bioavailability.

  • Solid dispersions are a simpler approach to improve dissolution for oral administration.

A comparative overview of different delivery systems for Quercetin (the active form of this compound) is provided in the tables below.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency (EE) or Drug Loading (DL) in Nanoparticles/Liposomes

Q: I am preparing this compound-loaded nanoparticles/liposomes, but my encapsulation efficiency is consistently low. What could be the problem and how can I improve it?

A: Possible Causes and Solutions:

  • Poor affinity of this compound for the core/bilayer:

    • Solution: For liposomes, ensure the pH of the hydration buffer is optimized, as the charge of both the lipids and the drug can influence encapsulation. For nanoparticles, consider using a polymer with which this compound has a higher affinity. The choice of organic solvent during preparation can also impact drug-polymer interaction.

  • Drug leakage during formulation:

    • Solution: Optimize the processing parameters. For techniques involving sonication, use an ice bath to prevent excessive heating which can lead to drug degradation and leakage.[9] For extrusion methods, ensure the number of passes and the membrane pore size are appropriate.

  • Incorrect drug-to-carrier ratio:

    • Solution: Perform a loading efficiency curve by varying the initial drug concentration while keeping the lipid or polymer concentration constant to find the saturation point. An excess of the drug can lead to the formation of unencapsulated drug crystals.

  • Suboptimal formulation parameters:

    • Solution: Systematically optimize formulation parameters such as the type and concentration of lipid/polymer and surfactant. For liposomes, the lipid composition (e.g., inclusion of cholesterol) can significantly affect EE.[10]

Issue 2: High Polydispersity Index (PDI) of Nanoformulations

Q: My this compound nanoparticle/liposome formulation shows a high PDI, indicating a wide particle size distribution. How can I achieve a more homogenous formulation?

A: Possible Causes and Solutions:

  • Aggregation of particles:

    • Solution: Ensure adequate concentration of a suitable stabilizer or surfactant in the formulation. The choice of stabilizer should be compatible with the polymer/lipid and the drug. Zeta potential analysis can help in selecting a stabilizer that imparts sufficient surface charge to prevent aggregation. A zeta potential of greater than +30 mV or less than -30 mV is generally considered stable.[6]

  • Inadequate homogenization/sonication:

    • Solution: Optimize the energy input during formulation. For probe sonication, adjust the amplitude and duration. For high-pressure homogenization, optimize the pressure and number of cycles.

  • Ostwald Ripening:

    • Solution: This phenomenon, where larger particles grow at the expense of smaller ones, can be minimized by using a polymer with a high glass transition temperature or by storing the formulation at a lower temperature.

Issue 3: Poor In Vitro Permeability in Caco-2 Cell Assays

Q: I have developed a this compound nanoformulation, but it does not show a significant improvement in permeability across Caco-2 cell monolayers compared to free this compound. What could be the reason?

A: Possible Causes and Solutions:

  • Formulation instability in cell culture medium:

    • Solution: Assess the stability of your formulation in the cell culture medium over the duration of the experiment. Nanoparticles can aggregate or release the drug prematurely in the presence of proteins and salts in the medium.

  • Low cellular uptake of the formulation:

    • Solution: The surface properties of the nanoparticles/liposomes are critical for cellular interaction. Consider surface modification with ligands that can promote cellular uptake. The size of the particles also plays a crucial role; generally, smaller particles are taken up more efficiently.

  • Efflux by P-glycoprotein (P-gp):

    • Solution: Quercetin is a known substrate of the P-gp efflux pump. Your formulation might not be effectively inhibiting this efflux. Co-encapsulating a P-gp inhibitor or using excipients that have P-gp inhibitory effects (like Tween 80) could improve net permeability.

  • Integrity of the Caco-2 monolayer:

    • Solution: Always check the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayer before and after the experiment to ensure its integrity has not been compromised by the formulation.[11]

Data Presentation

Table 1: Physicochemical Properties of Quercetin Delivery Systems

Delivery SystemAverage Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
Liposomes111.06 - 192.10.2463.73 - 74.2[9][10][12]
PLGA Nanoparticles179.9 ± 11.20.128>86[12]
Lecithin-chitosan nanoparticles95.30.44148.5[12]
Chitosan/SBE-β-CD nanoparticles272.07 ± 2.870.287 ± 0.011~99.9[13]
Nanocochleates502-88.62[12]

Table 2: In Vivo Bioavailability Enhancement of Quercetin Delivery Systems

FormulationAnimal ModelFold Increase in Bioavailability (Compared to Free Quercetin)Reference
Quercetin Nanosuspension (SPC-Pip-Que-NSps)Rats6.53[14]
Self-Emulsifying Reversible Hybrid-HydrogelHumans62.08 (total quercetin)[15]
Isothis compoundRats2-3 (in plasma)[16]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
  • Dissolution: Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form a multilamellar vesicle suspension.

  • Size Reduction: To obtain smaller, unilamellar vesicles, sonicate the suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.

  • Purification: Remove the unencapsulated this compound by centrifugation or size exclusion chromatography.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
  • Organic Phase Preparation: Dissolve this compound and PLGA polymer in a water-miscible organic solvent (e.g., acetone).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The polymer and drug will precipitate to form nanoparticles.

  • Solvent Evaporation: Continue stirring to allow the organic solvent to evaporate.

  • Purification: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess stabilizer and unencapsulated drug, and then lyophilize for long-term storage.

Protocol 3: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
  • Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21 days to allow them to differentiate and form a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²).[11]

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Add the test formulation (this compound solution or this compound-loaded nanoformulation) to the apical (donor) chamber.

    • At predetermined time intervals, collect samples from the basolateral (receiver) chamber and replace with fresh transport buffer.

    • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation & Optimization cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation formulation This compound Formulation (Liposomes, Nanoparticles, etc.) optimization Optimization of Formulation (Size, PDI, EE) formulation->optimization characterization Particle Size & PDI Zeta Potential Morphology (TEM/SEM) optimization->characterization release In Vitro Release Study characterization->release permeability Caco-2 Cell Permeability release->permeability cellular_uptake Cellular Uptake Study permeability->cellular_uptake pharmacokinetics Pharmacokinetic Studies (Bioavailability) cellular_uptake->pharmacokinetics efficacy Efficacy Studies (Animal Models) pharmacokinetics->efficacy NFkB_pathway cluster_nucleus Nuclear Translocation This compound This compound (via Quercetin) ikb_kinase IKK Complex This compound->ikb_kinase Inhibits ikb IκBα ikb_kinase->ikb Phosphorylates nfkb_ikb NF-κB-IκBα (Inactive) ikb_kinase->nfkb_ikb Leads to IκBα Degradation nfkb NF-κB (p50/p65) nfkb_n NF-κB (Active) nfkb->nfkb_n Translocates nfkb_ikb->nfkb Releases nucleus Nucleus inflammatory_genes Inflammatory Gene Expression (TNF-α, IL-6, iNOS) nfkb_n->inflammatory_genes Induces PI3K_Akt_pathway This compound This compound (via Quercetin) pi3k PI3K This compound->pi3k Inhibits growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor Binds receptor->pi3k Activates pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pdk1 PDK1 pip3->pdk1 Recruits akt Akt pip3->akt Recruits pdk1->akt Phosphorylates & Activates downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream Phosphorylates cell_response Cell Proliferation, Survival, Growth downstream->cell_response Regulates

References

Technical Support Center: Troubleshooting Quercitrin Degradation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with Quercitrin degradation in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or forms a precipitate in the cell culture medium. What is the cause?

A1: Precipitation of this compound in cell culture media is a common issue and can be attributed to several factors:

  • Low Aqueous Solubility: this compound, like its aglycone Quercetin (B1663063), has limited solubility in aqueous solutions such as cell culture media.

  • pH of the Medium: Flavonoids are generally more stable in acidic conditions. Standard cell culture media, typically buffered to a pH of 7.2-7.4, can promote the degradation and auto-oxidation of flavonoids, leading to the formation of insoluble degradation products.[1]

  • High Concentration: Exceeding the solubility limit of this compound in the medium will inevitably lead to precipitation.

  • Improper Dissolution: Directly adding this compound powder to the medium will likely result in precipitation. A concentrated stock solution in an organic solvent should be prepared first.

Q2: What is the recommended procedure for preparing a this compound stock solution for cell culture experiments?

A2: To ensure maximum solubility and minimize precipitation, follow this protocol:

  • Solvent Selection: Use a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM in DMSO).

  • Dissolution: Ensure this compound is completely dissolved in the solvent. Gentle warming or sonication can aid this process.

  • Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store at -20°C or -80°C, protected from light.[1]

  • Working Solution: When preparing your experiment, dilute the stock solution directly into pre-warmed cell culture medium to the final desired concentration. Ensure the final concentration of the organic solvent is not toxic to your cells (typically ≤ 0.5% v/v for DMSO).[1]

Q3: I suspect my this compound is degrading during my experiment. How can I confirm this and what are the likely degradation products?

A3: Degradation of this compound in cell culture is a valid concern. The primary degradation pathway is the enzymatic or chemical hydrolysis of the rhamnose sugar moiety, yielding its aglycone, Quercetin. Quercetin is then susceptible to further oxidative degradation.

  • Confirmation: The most reliable way to confirm and quantify degradation is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] A decrease in the peak corresponding to this compound and the appearance of a new peak corresponding to Quercetin over time would confirm degradation.

  • Degradation Products: The initial degradation product of this compound is Quercetin. Quercetin can further oxidize to form various products, including protocatechuic acid and phloroglucinol (B13840) carboxylic acid.[1][3]

Q4: What factors influence the stability of this compound in cell culture?

A4: Several factors can impact the stability of this compound:

  • pH: As mentioned, the neutral to slightly alkaline pH of most cell culture media promotes flavonoid degradation.[1]

  • Temperature: The standard cell culture incubation temperature of 37°C can accelerate the rate of degradation.[1]

  • Light: Exposure to light, particularly UV light, can cause photodegradation of flavonoids.[4]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[4]

  • Media Components: Certain components in the cell culture medium, such as metal ions, can catalyze oxidation.[4]

Q5: How can I improve the stability of this compound in my cell culture experiments?

A5: To minimize degradation, consider the following strategies:

  • pH Adjustment: If your experimental design permits, using a medium with a slightly more acidic pH (around 6.0-6.5) can enhance stability.[1]

  • Use of Stabilizers: The addition of antioxidants like ascorbic acid to the culture medium can help protect this compound from auto-oxidation.[5]

  • Reduced Incubation Time: If possible, shorten the duration of the experiment to minimize the time this compound is exposed to destabilizing conditions.[1]

  • Protect from Light: Conduct experiments in low-light conditions and use amber-colored or foil-wrapped containers for solutions and culture plates.

  • Fresh Preparation: Prepare this compound-containing media immediately before use. For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.

Troubleshooting Guides

Issue 1: Observation of Precipitate in Cell Culture Medium
Potential Cause Recommended Solution
High Final Concentration Determine the maximum soluble concentration of this compound in your specific cell culture medium through a pilot experiment. Start with a lower concentration and incrementally increase it.
Inadequate Initial Dissolution Ensure this compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting it into the culture medium. Use of a vortex mixer or sonicator can be beneficial.
Incorrect Dilution Method Avoid diluting the DMSO stock with aqueous buffers like PBS before adding it to the medium, as this can cause immediate precipitation. Dilute the stock directly and slowly into the complete, pre-warmed cell culture medium while gently mixing.
Interaction with Media Components Some components in serum may interact with flavonoids. If your experiment allows, consider reducing the serum concentration.
Issue 2: Inconsistent or Unexpected Experimental Results
Potential Cause Recommended Solution
Degradation of this compound Stock Solution Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C for long-term stability and protect from light.
Degradation of this compound in Culture Medium During the Experiment Prepare fresh this compound-containing media for each experiment. For longer experiments, consider replacing the media at set time points. Include a stabilizer like ascorbic acid in the medium.
Cellular Metabolism of this compound Be aware that cells can metabolize this compound. This can be investigated by analyzing cell lysates and culture supernatant over time using HPLC or LC-MS.
Interference with Cell Viability Assays Flavonoids can interfere with assays that rely on redox indicators (e.g., MTT, XTT). Use an alternative method for assessing cell viability, such as the Trypan Blue exclusion assay or a crystal violet-based assay. Always include a "compound only" control (this compound in media without cells) to check for direct effects on assay reagents.

Quantitative Data on Flavonoid Stability

While extensive quantitative data specifically for this compound is limited, the stability of its aglycone, Quercetin, has been well-studied and provides a strong indication of this compound's behavior. The glycoside moiety in this compound generally confers slightly greater stability compared to the aglycone.

Table 1: Influence of pH on Quercetin Degradation Rate

pHTemperature (°C)Degradation Rate Constant (k) (h⁻¹)
6.0370.0281
7.5370.375

Data adapted from a study on Quercetin degradation kinetics.[6] Higher k values indicate faster degradation.

Table 2: Influence of Temperature on Quercetin Degradation Rate at pH 7.4

Temperature (°C)Degradation Rate Constant (k) (h⁻¹)
37~0.3
500.245
651.42

Data compiled from studies on Quercetin degradation kinetics.[6][7] Note that different experimental conditions can lead to variations in reported rates.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, light-protecting microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM).

    • Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes.

    • Visually inspect the solution to ensure no solid particles remain.

    • For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protecting tube.

    • Aliquot the sterile stock solution into single-use volumes.

    • Store the aliquots at -80°C, protected from light.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium
  • Materials:

    • This compound stock solution (prepared as in Protocol 1)

    • Cell culture medium (e.g., DMEM)

    • Sterile, light-protecting tubes or a multi-well plate

    • Incubator (37°C, 5% CO₂)

    • HPLC or LC-MS system for analysis

  • Procedure:

    • Prepare a working solution of this compound in the cell culture medium at the desired final concentration.

    • Dispense aliquots of the this compound-containing medium into sterile, light-protecting tubes or wells of a plate.

    • As a control, prepare a "time zero" sample by immediately stopping the reaction (e.g., by adding an equal volume of ice-cold methanol (B129727) and storing at -80°C).

    • Incubate the remaining samples at 37°C in a 5% CO₂ incubator.

    • At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), remove a sample, stop the reaction as in step 3, and store at -80°C until analysis.

    • Analyze all samples by a validated HPLC or LC-MS method to quantify the remaining concentration of this compound at each time point.

    • Plot the concentration of this compound versus time to determine its stability profile under your experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_working Prepare Working Solution in Cell Culture Medium prep_stock->prep_working add_to_cells Add to Cell Culture prep_working->add_to_cells incubate Incubate (37°C, 5% CO2) add_to_cells->incubate collect_samples Collect Samples at Time Points incubate->collect_samples analyze Analyze by HPLC/LC-MS collect_samples->analyze

Caption: Workflow for assessing this compound stability in cell culture.

degradation_pathway This compound This compound Quercetin Quercetin This compound->Quercetin Hydrolysis (Enzymatic/Chemical) Degradation_Products Oxidative Degradation Products (e.g., Protocatechuic Acid) Quercetin->Degradation_Products Oxidation

Caption: Simplified degradation pathway of this compound.

troubleshooting_logic Start Inconsistent Results? Check_Precipitate Precipitate Visible? Start->Check_Precipitate Check_Degradation Suspect Degradation? Start->Check_Degradation Check_Assay Assay Interference? Start->Check_Assay Check_Precipitate->Check_Degradation No Solubility_Issue Address Solubility (See FAQ Q1 & Q2) Check_Precipitate->Solubility_Issue Yes Check_Degradation->Check_Assay No Stability_Issue Improve Stability (See FAQ Q5) Check_Degradation->Stability_Issue Yes Assay_Issue Change Assay Method (e.g., Trypan Blue) Check_Assay->Assay_Issue Yes

References

Effect of pH and temperature on Quercitrin stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Quercitrin under various pH and temperature conditions.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Unexpectedly rapid degradation of this compound in solution. Alkaline pH: this compound, and particularly its aglycone quercetin (B1663063), is susceptible to degradation in neutral to alkaline conditions (pH > 7).[1]Buffer your solution to an acidic pH (ideally below 6) to improve stability.
High Temperature: Elevated temperatures significantly accelerate the degradation of flavonoids.[1]Store this compound solutions at refrigerated temperatures (2-8°C) for short-term use and frozen (-20°C or -80°C) for long-term storage.[1] Avoid repeated freeze-thaw cycles.
Presence of Oxygen: Oxidative degradation is a primary pathway for this compound breakdown.[1]Degas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Light Exposure: UV and visible light can induce photodegradation.[1]Protect your samples from light by using amber vials or wrapping containers in aluminum foil.
Inconsistent results in stability studies. Variable Experimental Conditions: Minor variations in pH, temperature, or light exposure between experiments can lead to different degradation rates.Ensure precise control and consistent application of all experimental parameters. Use calibrated equipment and standardized procedures.
Impurity of this compound Standard: The presence of impurities can affect stability and analytical results.Use a high-purity, well-characterized this compound standard. Verify the purity of your standard before initiating stability studies.
Difficulty in separating this compound from its degradation products during HPLC analysis. Suboptimal HPLC Method: The chosen HPLC method may not have sufficient resolution to separate the parent compound from its degradation products.Develop and validate a stability-indicating HPLC method. This involves stress testing (forced degradation) of this compound to generate degradation products and ensure the method can resolve them from the intact molecule.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the stability of this compound?

A1: The primary factors affecting this compound stability are pH, temperature, light, and the presence of oxygen.[1] Generally, this compound is more stable in acidic conditions, at lower temperatures, and when protected from light and oxygen.

Q2: How does pH affect the stability of this compound?

A2: this compound is more stable in acidic environments. As the pH increases towards neutral and alkaline conditions (pH > 7), its degradation rate significantly accelerates.[1] This is largely due to the deprotonation of the phenolic hydroxyl groups, which makes the molecule more susceptible to oxidation.

Q3: What is the effect of temperature on this compound stability?

A3: Higher temperatures promote the thermal degradation of this compound.[1] Long-term storage at elevated temperatures will lead to a significant loss of the compound. For optimal stability, solutions should be stored at low temperatures.[1]

Q4: What are the primary degradation products of this compound?

A4: The initial degradation of this compound involves the cleavage of the glycosidic bond, releasing the aglycone, quercetin, and rhamnose. Subsequently, quercetin degrades into smaller phenolic compounds such as protocatechuic acid and phloroglucinol (B13840) carboxylic acid.

Q5: Is there a difference in stability between this compound and its aglycone, Quercetin?

A5: Yes, the glycosidic linkage in this compound can influence its stability compared to Quercetin. Glycosylation can enhance the structural stability of flavonoids.[2] However, once the glycosidic bond is cleaved, the resulting quercetin molecule follows the same degradation pathways.

Data Presentation

While specific kinetic data for this compound is limited, the following tables for its aglycone, Quercetin, provide a strong indication of the expected stability behavior. The degradation of this compound will be preceded by the hydrolysis of the rhamnoside moiety.

Table 1: Effect of pH on the Degradation Rate Constant (k) of Quercetin at 37°C

pHDegradation Rate Constant (k) (h⁻¹)
6.00.0281
7.50.375

Data adapted from a study on Quercetin degradation kinetics.[3]

Table 2: Effect of Temperature on the Degradation Rate Constant (k) of Quercetin

Temperature (°C)Degradation Rate Constant (k) (h⁻¹)
370.0281 (at pH 6.0)
500.245
651.42

Data adapted from a study on Quercetin degradation kinetics.[3]

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent like methanol (B129727) or DMSO at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 80°C for 2 hours.

    • Cool the solution and neutralize with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Keep at room temperature for 30 minutes.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Treat an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Expose a solid sample or a solution of this compound to dry heat at 100°C for a specified period.

  • Photodegradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light for a defined duration.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

  • Compare the chromatograms to identify and quantify the degradation products and the remaining parent compound.

Protocol for a Stability-Indicating HPLC Method

This method can be used to separate and quantify this compound in the presence of its degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an acidified aqueous phase and an organic solvent. For example, a mixture of 0.4% orthophosphoric acid in water and acetonitrile (B52724) (e.g., 45:55 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 255 nm.[4]

  • Column Temperature: Ambient or controlled at 25°C.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • For analysis, dilute the stock solution with the mobile phase to a concentration within the linear range of the method (e.g., 2-14 µg/mL).[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output stock_solution Prepare this compound Stock Solution stress_samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) stock_solution->stress_samples control_sample Prepare Unstressed Control stock_solution->control_sample hplc_analysis HPLC Analysis stress_samples->hplc_analysis control_sample->hplc_analysis data_analysis Data Analysis and Comparison hplc_analysis->data_analysis stability_profile Determine Stability Profile data_analysis->stability_profile degradation_pathway Identify Degradation Pathway data_analysis->degradation_pathway logical_relationship cluster_factors Influencing Factors cluster_outcomes Degradation Outcomes cluster_products Degradation Products This compound This compound Stability pH pH This compound->pH Temperature Temperature This compound->Temperature Light Light This compound->Light Oxygen Oxygen This compound->Oxygen Hydrolysis Hydrolysis to Quercetin pH->Hydrolysis Oxidation Oxidation pH->Oxidation Temperature->Oxidation Oxygen->Oxidation Quercetin Quercetin Hydrolysis->Quercetin RingCleavage C-Ring Cleavage Oxidation->RingCleavage PhenolicAcids Phenolic Acids RingCleavage->PhenolicAcids

References

Technical Support Center: Enhancing Quercitrin Solubility with Cyclodextrins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working on increasing the aqueous solubility of Quercitrin through cyclodextrin (B1172386) inclusion complexation. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data to support your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the preparation and characterization of this compound-cyclodextrin inclusion complexes.

1. Why am I seeing low complexation efficiency or a low yield of my solid complex?

Low efficiency is a common challenge that can be attributed to several factors:

  • Inappropriate Stoichiometry: Most studies report a 1:1 molar ratio for this compound and β-cyclodextrins as being optimal.[1][2][3][4] Deviating significantly from this may lead to inefficient complexation.

  • Poor Host-Guest Fit: The size of the cyclodextrin cavity must be appropriate for the this compound molecule. While β-cyclodextrins and their derivatives are commonly used, ensure they are the right choice for your specific experimental goals.

  • Suboptimal Preparation Method: The method used to prepare the solid complex significantly impacts yield and efficiency.[5] For instance, physical mixtures may result in lower complexation compared to methods like solvent evaporation or freeze-drying where molecular interaction is enhanced.[1][2][4]

  • Presence of Competing Molecules: Solvents, especially organic co-solvents, can compete with this compound for a place within the cyclodextrin cavity, thereby reducing complexation efficiency.[5] Water is the preferred solvent as it promotes the inclusion of hydrophobic molecules like this compound.[5]

  • Influence of Temperature and pH: Complexation is an equilibrium process influenced by temperature.[1][6] Additionally, the ionization state of this compound, which is pH-dependent, can affect its ability to enter the hydrophobic cyclodextrin cavity; the unionized form is generally favored for complexation.[1]

2. The solubility of my this compound-cyclodextrin complex has not significantly increased. What could be the issue?

A failure to enhance solubility can be frustrating. Here are the primary troubleshooting steps:

  • Confirm True Complex Formation: It is crucial to verify that an inclusion complex has formed and not just a physical mixture. Use analytical techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FT-IR), and X-ray Diffraction (XRD) to confirm changes in the physicochemical properties of this compound.[7][8][9][10]

  • Assess the Physical State of the Complex: Amorphous complexes typically exhibit higher solubility and faster dissolution rates than crystalline ones.[5][8] Techniques like XRD can determine the crystallinity of your final product.[8] The disappearance of sharp peaks corresponding to crystalline this compound suggests the formation of an amorphous complex.[8]

  • Evaluate the Preparation Method: Methods like freeze-drying and spray-drying often yield more amorphous and, consequently, more soluble products compared to simple physical mixing.[1][11]

  • Check for Aggregation: At high concentrations, cyclodextrins and their complexes can form aggregates in solution, which may reduce the effective concentration of cyclodextrin available for solubilizing the drug.[5]

3. How do I choose the right cyclodextrin for my experiment?

The choice of cyclodextrin is critical for maximizing solubility enhancement.

  • Parent vs. Derivatives: While β-cyclodextrin (β-CD) is widely studied, its relatively low aqueous solubility can be limiting.[10]

  • Modified Cyclodextrins: Chemically modified derivatives such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) offer significantly higher aqueous solubility and can lead to greater solubility enhancement of the guest molecule.[12] Studies have shown the solubility enhancement of this compound follows the order: SBE-β-CD > HP-β-CD > β-CD.

4. What is a phase solubility study and why is it important?

A phase solubility study is a fundamental experiment used to investigate the interaction between a host (cyclodextrin) and a guest (this compound) in solution.[2] Its importance is twofold:

  • Determining Stoichiometry: The shape of the phase solubility diagram reveals the molar ratio at which the complex forms (e.g., 1:1, 1:2).[2][13] For this compound with various β-cyclodextrins, a 1:1 stoichiometry is commonly observed, indicated by a linear (A L type) plot.[2][3]

  • Calculating the Stability Constant (Ks): This value quantifies the binding affinity between this compound and the cyclodextrin. A stability constant between 50 and 5000 M⁻¹ is generally considered suitable for improving a drug's stability and solubility.[2] For example, a stability constant of 230 M⁻¹ has been reported for a this compound/β-cyclodextrin complex.[1][4]

Quantitative Data: Solubility Enhancement of this compound

The effectiveness of different cyclodextrins in enhancing the aqueous solubility of this compound is summarized below.

Cyclodextrin TypeMolar Ratio (this compound:CD)Preparation MethodSolubility EnhancementReference
β-Cyclodextrin (β-CD)1:1Aqueous solution4.6-fold (at 15 mM β-CD)[1][4][14]
β-Cyclodextrin (β-CD)1:1Physical Mixture2.2-fold[1][4]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Not specifiedLyophilization14 to 50-fold[15]
Methyl-β-cyclodextrin (Me-β-CD)Not specifiedLyophilization7 to 40-fold[15]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Not specifiedNot specified~129-fold (at 10 mM HP-β-CD)[16]
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)Not specifiedNot specifiedHighest among β-CD derivatives

Experimental Protocols

Detailed methodologies for key experiments are provided to guide your research.

Phase Solubility Study

This protocol, based on the method by Higuchi and Connors, is used to determine the complex stoichiometry and apparent stability constant (Ks).[1][2]

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the desired cyclodextrin (e.g., 0 to 15 mM).

  • Addition of this compound: Add an excess amount of this compound to a fixed volume (e.g., 10 mL) of each cyclodextrin solution in sealed flasks.

  • Equilibration: Protect the flasks from light and agitate them on a thermostated shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[1]

  • Sample Collection and Analysis: After equilibration, filter the suspensions through a 0.45-μm membrane filter to remove the undissolved this compound.

  • Quantification: Analyze the filtrate to determine the concentration of dissolved this compound, typically using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis). The slope of this plot is used to calculate the stability constant (Ks) using the following equation, where S₀ is the intrinsic solubility of this compound (the y-intercept):[2] Ks = slope / (S₀ * (1 - slope))

Preparation of Solid Inclusion Complexes

Several methods can be used to prepare solid this compound-cyclodextrin complexes. The choice of method can influence the physicochemical properties of the final product.[8]

a) Solvent Evaporation Method [2][8][17]

  • Dissolve the cyclodextrin (e.g., HP-β-CD) and this compound in a suitable solvent or co-solvent system (e.g., water, ethanol-water).

  • Stir the solution for a set period to ensure complex formation in the liquid state.

  • Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 60°C).[8]

  • Collect the resulting dry powder, which is the solid inclusion complex.

b) Kneading Method [2][8]

  • Weigh the required amounts of this compound and cyclodextrin and mix them thoroughly in a mortar.

  • Add a small amount of a suitable solvent (e.g., a water-DMSO mixture) dropwise to the powder mixture while continuously triturating.[8]

  • Continue kneading until a uniform, paste-like consistency is achieved.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 70°C) until the solvent is completely removed.[8]

c) Freeze-Drying (Lyophilization) Method [10][11]

  • Dissolve this compound and the cyclodextrin in an aqueous solution.

  • Stir the solution for an extended period (e.g., several hours) to facilitate complex formation.

  • Freeze the solution rapidly (e.g., at -80°C).

  • Dry the frozen sample under high vacuum using a freeze-dryer for an extended period (e.g., 48 hours) to sublimate the water. This process typically yields a porous, amorphous solid complex.

Characterization of Inclusion Complexes

Confirmation of complex formation requires a combination of analytical techniques.[18]

  • Differential Scanning Calorimetry (DSC): This technique measures changes in heat flow. The disappearance or shifting of the endothermic peak corresponding to the melting point of this compound in the thermogram of the complex is strong evidence of inclusion.[8][19]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR detects changes in the vibrational frequencies of functional groups. Shifts or changes in the intensity of characteristic peaks of this compound upon complexation indicate interaction with the cyclodextrin.[7][9]

  • X-ray Diffraction (XRD): XRD is used to analyze the crystalline structure. A transition from a crystalline pattern (sharp peaks) for pure this compound to an amorphous halo pattern for the complex indicates successful inclusion and amorphization.[8][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and 2D NMR techniques (like ROESY or NOESY) provide direct evidence of inclusion by showing chemical shifts of the this compound protons and spatial proximities between the protons of this compound and the inner cavity protons of the cyclodextrin.[20][21]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preparation and characterization of this compound-cyclodextrin inclusion complexes.

G cluster_prep Preparation cluster_char Characterization cluster_analysis Analysis prep_method Select Preparation Method (Kneading, Evaporation, etc.) mix Mix this compound & Cyclodextrin (e.g., 1:1 molar ratio) prep_method->mix process Process Mixture (Knead / Evaporate / Freeze-Dry) mix->process dry Dry & Collect Solid Complex process->dry dsc DSC dry->dsc Characterize Solid Product ftir FT-IR dry->ftir Characterize Solid Product xrd XRD dry->xrd Characterize Solid Product nmr NMR dry->nmr Characterize Solid Product sol_test Solubility & Dissolution Testing dry->sol_test confirm Confirm Complex Formation dsc->confirm ftir->confirm xrd->confirm nmr->confirm phase_sol Phase Solubility Study quantify Quantify Solubility Enhancement phase_sol->quantify sol_test->quantify

Caption: Experimental workflow for this compound-cyclodextrin complexation.

Troubleshooting Guide

This flowchart provides a logical approach to troubleshooting common issues encountered during experiments.

G start Start: Experiment Complete issue Issue Encountered? start->issue low_sol Low Solubility Enhancement issue->low_sol Yes success Success: Optimized Complex issue->success No check_complex Confirm True Complex Formation (DSC, XRD, FT-IR) low_sol->check_complex low_yield Low Complexation Yield / Efficiency check_ratio Verify Stoichiometry (Phase Solubility, Literature) low_yield->check_ratio is_amorphous Is Complex Amorphous? (Check XRD) check_complex->is_amorphous Complex Confirmed is_amorphous->low_yield Yes (Amorphous, but still low sol.) change_prep Action: Change Preparation Method (e.g., to Freeze-Drying) is_amorphous->change_prep No (Crystalline) change_prep->start Re-run check_params Review Process Parameters (Temp, pH, Solvent) check_ratio->check_params Ratio OK change_cd Action: Consider Different CD (e.g., HP-β-CD, SBE-β-CD) check_params->change_cd Parameters OK change_cd->start Re-run

Caption: Troubleshooting flowchart for common experimental issues.

References

Technical Support Center: Analysis of Quercitrin Degradation Products by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS analysis of Quercitrin and its degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) Column Overload: Injecting too high a concentration of the sample.Dilute the sample and reinject.
Column Contamination: Buildup of matrix components on the column.Wash the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its degradation products.Adjust the mobile phase pH. The addition of formic acid to the mobile phase can improve peak symmetry.[1]
Instrument Issues: A dirty ion source can lead to poor peak shape.[2]Clean the ion source according to the manufacturer's instructions.
Low Signal Intensity / Poor Sensitivity In-source Fragmentation: The analyte may be fragmenting in the ion source before mass analysis.Optimize the cone and capillary voltage. For this compound, negative ionization mode is often used.[3]
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analytes.[4]Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5]
Improper Mobile Phase Additives: Using non-LCMS grade additives can increase background noise.Use high-purity, LC-MS grade solvents and additives.[2]
Retention Time Shifts Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components.Prepare fresh mobile phase and ensure proper pump performance.
Column Degradation: Loss of stationary phase over time.Replace the column.
Fluctuating Column Temperature: Inconsistent oven temperature can affect retention times.Ensure the column oven is functioning correctly and maintaining a stable temperature.
High Background Noise Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents.Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[2]
System Contamination: Carryover from previous injections.Implement a thorough wash sequence between samples.
Identification of Unknown Peaks Unexpected Degradation Products: this compound may degrade into various products depending on the conditions (e.g., pH, temperature, light exposure).Use high-resolution mass spectrometry (e.g., Q-TOF) for accurate mass measurement and elemental composition determination to help identify unknown compounds.[6]

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound?

A1: this compound is a glycoside of Quercetin. Upon deglycosylation, it forms Quercetin. The subsequent degradation of Quercetin can yield various products depending on the degradation pathway (e.g., thermal, oxidative, microbial). Common degradation products identified in studies include protocatechuic acid and phloroglucinol (B13840) carboxylic acid.[7] Under certain microbial conditions, intermediates like taxifolin (B1681242) and alphitonin (B1252232) have been observed.[3]

Q2: How can I improve the stability of this compound in my samples?

A2: The stability of flavonoids like this compound can be influenced by light, temperature, and pH.[8][9] To improve stability, consider the following:

  • Storage: Store samples at low temperatures (e.g., -80°C) and protect them from light.

  • pH: Maintain an appropriate pH. Quercetin, the aglycone of this compound, shows increased degradation at higher pH levels.[7]

  • Antioxidants: In some cases, the addition of antioxidants might help to slow down oxidative degradation.

Q3: What is the recommended sample preparation technique for analyzing this compound degradation products in biological matrices?

A3: For biological matrices like plasma, common and effective sample preparation techniques include protein precipitation and liquid-liquid extraction (LLE).[1][10]

  • Protein Precipitation: This is a simple method where a cold solvent like methanol (B129727) or acetonitrile (B52724) is added to the plasma sample to precipitate proteins.[10]

  • Liquid-Liquid Extraction (LLE): This technique uses a solvent such as ethyl acetate (B1210297) to extract the analytes of interest from the aqueous matrix.[1]

Q4: Which ionization mode is best for this compound and its degradation products?

A4: Electrospray ionization (ESI) in negative mode is commonly used and has been shown to be effective for the analysis of this compound and its metabolites, providing good sensitivity.[1]

Quantitative Data Summary

The following table summarizes key mass spectrometry parameters for this compound and a common internal standard, Afzelin.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
This compound447300Negative ESI[1]
Afzelin (IS)431281Negative ESI[1]

Experimental Protocol: LC-MS/MS Analysis of this compound Degradation

This protocol provides a general methodology for the analysis of this compound degradation. Optimization may be required for specific applications and matrices.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of the sample, add an internal standard (e.g., Afzelin).

  • Add 500 µL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.[10]

  • Vortex for 30 seconds.

  • Centrifuge at 12,000 x g for 5 minutes.

  • Transfer the supernatant to an LC autosampler vial for injection.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: A reversed-phase column such as a C18 column is commonly used. For example, a Phenomenex Synergi Polar-RP (100 x 3.0 mm, 2.5 µm).[1]

  • Mobile Phase:

    • A: 0.5% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution: A gradient from low to high organic phase (Acetonitrile) is typically employed for good separation.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI)

  • Ionization Mode: Negative

  • Multiple Reaction Monitoring (MRM):

    • This compound: m/z 447 → 300

    • Afzelin (IS): m/z 431 → 281[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Centrifuge Centrifuge Reconstitute->Centrifuge Transfer Transfer to Vial Centrifuge->Transfer UHPLC UHPLC Separation Transfer->UHPLC MS MS/MS Detection (Negative ESI) UHPLC->MS Quant Quantification MS->Quant Ident Degradation Product Identification Quant->Ident degradation_pathway This compound This compound Quercetin Quercetin (Aglycone) This compound->Quercetin Deglycosylation (e.g., hydrolysis) Degradation_Products Degradation Products Quercetin->Degradation_Products Oxidation / Heat / pH PCA Protocatechuic Acid Degradation_Products->PCA PGCA Phloroglucinol Carboxylic Acid Degradation_Products->PGCA

References

Technical Support Center: Minimizing DMSO Toxicity in Quercitrin Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on minimizing dimethyl sulfoxide (B87167) (DMSO) toxicity in Quercitrin cell-based assays. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to enhance the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is DMSO used as a solvent for this compound in cell-based assays?

A1: this compound, a flavonoid, has low solubility in aqueous solutions like cell culture media.[1] DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including this compound, making it essential for preparing stock solutions for in vitro studies.[2][3]

Q2: What is the maximum recommended final concentration of DMSO in cell culture?

A2: The safe concentration of DMSO is cell-type dependent. Most immortalized cell lines can tolerate final DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, primary cells are generally more sensitive.[4] To minimize off-target effects, it is best practice to keep the final DMSO concentration at or below 0.1%.[5] It is crucial to perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line.

Q3: Can DMSO itself affect my experimental results?

A3: Yes, DMSO is not biologically inert and can influence cellular processes. Even at low concentrations, it can affect cell growth, viability, and signaling pathways.[2][6] It has been shown to modulate inflammatory responses, apoptosis, and the cell cycle.[7][8] Therefore, a vehicle control with the same final DMSO concentration as the experimental wells is essential for accurate interpretation of results.[9]

Q4: How stable is this compound in a DMSO stock solution and in cell culture medium?

A4: this compound dissolved in DMSO is generally stable when stored properly. For example, Quercetin, a closely related compound, is stable in DMSO for up to two weeks.[10] However, this compound's stability in cell culture medium is pH-dependent and can degrade at the physiological pH (7.2-7.4) of most media.[2] It is recommended to prepare fresh working solutions from a frozen DMSO stock for each experiment and use them immediately.[9][11]

Q5: I am observing precipitation after diluting my this compound-DMSO stock in the culture medium. What can I do?

A5: This is a common issue due to the poor aqueous solubility of this compound.[1] To prevent precipitation, add the DMSO stock solution drop-wise into the pre-warmed cell culture medium while gently vortexing or swirling to ensure rapid and even dispersion.[2] Also, ensure your final this compound concentration does not exceed its solubility limit in the final medium composition.

Troubleshooting Guides

Issue Possible Cause Solution
High cell death in vehicle control wells DMSO concentration is too high for the specific cell line.Determine the maximum non-toxic DMSO concentration by performing a dose-response curve (see Protocol 1). Aim for a final DMSO concentration of ≤ 0.1% if possible.[5]
Poor quality or improperly stored DMSO.Use high-purity, anhydrous DMSO and store it in small, single-use aliquots to prevent water absorption.
Inconsistent or no observable effect of this compound This compound degradation in the culture medium.Prepare fresh this compound dilutions immediately before each experiment. Consider the pH of your medium, as this compound is more stable at a slightly acidic pH.[2]
Suboptimal this compound concentration or incubation time.Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line and endpoint.
DMSO interfering with this compound's activity or the assay itself.Ensure the DMSO concentration is consistent across all wells, including the vehicle control. Be aware that DMSO can have off-target effects on signaling pathways.[6][12]
Precipitation of this compound in the culture medium Exceeding the solubility limit of this compound in the aqueous medium.Lower the final working concentration of this compound. Prepare a higher concentration stock in 100% DMSO and use a smaller volume for dilution.[13]
Improper mixing technique.Add the DMSO stock to the pre-warmed medium drop-wise while vortexing to facilitate rapid dispersion.[2]

Quantitative Data Summary

Table 1: Effect of DMSO Concentration on Cell Viability

Cell LineDMSO Concentration (%)Exposure Time (hours)Effect on ViabilityReference
Various Cancer Cell Lines≤ 0.1Up to 72Generally considered safe with minimal effects.
Robust Cell Lines0.1 - 0.5Up to 72Well-tolerated by many cell lines.
Various Cell Lines0.5 - 1.0VariableIncreased cytotoxicity observed in some cell lines.
Human Lens Epithelial Cells1.048Decreased cell viability and increased apoptosis.
Hep G22.524~41.6% reduction in viability.
Huh72.548~31.7% reduction in viability.
Most Cell Lines> 1.0VariableSignificant cytotoxicity and apoptosis are common.

Experimental Protocols

Protocol 1: Determining the Maximum Non-Toxic DMSO Concentration

Objective: To determine the highest concentration of DMSO that does not significantly affect the viability of a specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • High-purity, sterile DMSO

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth throughout the experiment and let them adhere overnight.

  • Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your complete cell culture medium. Recommended final concentrations to test include 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2%. Include a "no DMSO" control.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the longest duration of your planned this compound experiments (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation, perform a cell viability assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "no DMSO" control. The maximum non-toxic concentration is the highest concentration that results in a minimal (e.g., <10%) reduction in cell viability.

Protocol 2: this compound Cytotoxicity Assay using an MTT Assay

Objective: To assess the cytotoxic effects of this compound on a cell line and determine its IC50 value.

Materials:

  • This compound powder

  • High-purity, sterile DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT reagent

  • Solubilization solution (e.g., DMSO or a specialized buffer)

Methodology:

  • Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Aliquot and store at -20°C, protected from light.[2][11]

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). Ensure the final DMSO concentration is consistent and non-toxic for all wells, including the vehicle control (medium with DMSO only).

  • Treatment: Replace the old medium with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Data Analysis: Read the absorbance at the appropriate wavelength (e.g., 570 nm). Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control and plot the results to determine the IC50 value.

Visualizations

Experimental Workflow

G General Workflow for this compound Cell-Based Assay cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock in 100% DMSO prep_working Prepare Working Dilutions of this compound in Medium prep_stock->prep_working seed_cells Seed Cells in 96-well Plate add_treatment Treat Cells with this compound and Vehicle Control seed_cells->add_treatment prep_working->add_treatment incubate Incubate for Desired Time add_treatment->incubate assay Perform Cell Viability Assay incubate->assay analyze Analyze Data and Determine IC50 assay->analyze

Caption: Workflow for a typical cell-based assay using a DMSO-dissolved compound.

Signaling Pathways

G Simplified Signaling Pathways Modulated by Quercetin/Quercitrin cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_wnt Wnt/β-catenin Pathway cluster_apoptosis Apoptosis This compound This compound / Quercetin PI3K PI3K This compound->PI3K inhibits MAPK MAPK This compound->MAPK inhibits GSK3b GSK3β This compound->GSK3b inhibits Apoptosis Apoptosis This compound->Apoptosis induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Apoptosis inhibits MAPK->Apoptosis beta_catenin β-catenin GSK3b->beta_catenin inhibition beta_catenin->Apoptosis inhibits

References

Technical Support Center: Best Practices for Storing Quercitrin Powder and Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Quercitrin powder and solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound powder?

This compound powder is known to be hygroscopic and sensitive to light and temperature.[1][2] To ensure its long-term stability, it should be stored in a tightly sealed container in a cool, dry, and dark place.[2] For optimal shelf life, storage at 2-8°C is recommended.[1][3]

Q2: How should I prepare a stock solution of this compound?

This compound has low solubility in aqueous solutions but is soluble in organic solvents.[1] Dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727) are commonly used solvents.[1] Due to its susceptibility to oxidation, it is advisable to use solvents purged with an inert gas.[4] Sonication can aid in the dissolution of this compound in solvents like methanol.[2]

Q3: What is the recommended storage temperature for this compound stock solutions?

For long-term stability, it is best to store this compound stock solutions at -80°C.[5] Storage at -20°C is also acceptable for shorter durations, typically up to one month for solutions in organic solvents.[5] It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[6]

Q4: My this compound solution has changed color. Is it still usable?

A color change in your this compound solution, often to a brownish-yellow, is an indicator of degradation or oxidation.[7] It is strongly recommended to use freshly prepared solutions for experiments to ensure the accuracy and reproducibility of your results. Aqueous solutions of flavonoids like this compound are particularly unstable and should ideally be prepared fresh for each use.[4]

Q5: I'm observing precipitation after adding my this compound stock solution to an aqueous buffer or cell culture medium. What can I do to prevent this?

This is a common issue known as "precipitation upon dilution" and occurs because this compound is sparingly soluble in aqueous environments.[8] Here are some troubleshooting steps:

  • Lower the final concentration: The most direct approach is to reduce the final working concentration of this compound in your aqueous medium.[8]

  • Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but keep it low enough to avoid cytotoxicity in cell-based assays (typically below 0.5% v/v).[8]

  • Method of addition: Add the this compound stock solution to the aqueous medium dropwise while vortexing or stirring to facilitate rapid mixing and prevent localized supersaturation.[8]

  • Gentle warming: Warming the aqueous medium to 37°C can enhance solubility. However, avoid prolonged heating as it can accelerate degradation.[8]

Data Presentation

Table 1: Solubility of this compound and Related Flavonoids in Common Solvents

CompoundSolventSolubilityReference
This compound DMSOSlightly soluble[1]
MethanolSlightly soluble (sonication recommended)[1]
EthanolSoluble[1]
WaterPractically insoluble in cold water, moderately soluble in hot water[1]
Alkaline SolutionsSoluble[1]
Quercetin DMSO~30 - 67 mg/mL[9]
Ethanol~2 - 21 mg/mL[9]
MethanolSoluble[9]
Isoquercitroside DMSO~30 mg/mL
Ethanol~1 mg/mL

Table 2: Recommended Storage Conditions and Stability of this compound

FormSolventStorage TemperatureDurationKey ConsiderationsReference
Solid Powder N/A2-8°C≥ 4 yearsProtect from light and moisture.
Stock Solution Organic Solvents (e.g., DMSO, Ethanol)-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles. Protect from light.[5]
Organic Solvents (e.g., DMSO, Ethanol)-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Protect from light.[5]
Aqueous Solution Aqueous Buffers2-8°CNot recommended for more than one dayProne to rapid degradation. Prepare fresh before use.[4]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need approximately 4.48 mg of this compound (Molecular Weight: 448.38 g/mol ) for every 1 mL of DMSO.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the powder is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Visually inspect the solution to ensure no solid particles remain. The solution should be clear and yellow.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in amber or light-blocking cryovials. This prevents degradation from repeated freeze-thaw cycles and light exposure. Clearly label each vial with the compound name, concentration, solvent, preparation date, and your initials. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Mandatory Visualization

experimental_workflow cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_usage Experimental Use weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve mix Vortex/Sonicate until Dissolved dissolve->mix aliquot Aliquot into Single-Use Vials mix->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute in Pre-warmed Aqueous Buffer/Medium thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for the preparation, storage, and use of this compound stock solutions.

signaling_pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) nfkb NF-κB Activation stimuli->nfkb This compound This compound This compound->nfkb Inhibition nrf2 Nrf2 Activation This compound->nrf2 Activation ros Reactive Oxygen Species (ROS) ros->stimuli Amplification ros->nrf2 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines are Antioxidant Response Element (ARE) nrf2->are antioxidant_enzymes Antioxidant Enzymes (HO-1, SOD, CAT) are->antioxidant_enzymes antioxidant_enzymes->ros Scavenging

Caption: Anti-inflammatory and antioxidant signaling pathways modulated by this compound.

References

Validation & Comparative

Quercitrin vs. Quercetin: A Comparative Guide to Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of quercitrin and its aglycone, quercetin (B1663063). While both flavonoids are recognized for their potent antioxidant capabilities, their efficacy can differ based on their chemical structure. This document summarizes available quantitative data, outlines experimental methodologies for key antioxidant assays, and visualizes the primary signaling pathway involved in their antioxidant action to facilitate a clear and objective comparison.

Executive Summary

Quercetin, a well-studied flavonoid, generally exhibits superior direct radical scavenging activity in various in vitro chemical assays compared to its glycoside form, this compound. This is largely attributed to the presence of a free hydroxyl group at the C3 position in quercetin, which is masked by a rhamnose sugar moiety in this compound. However, in cellular models, the difference in activity can be less pronounced, and in some instances, this compound demonstrates significant protective effects. Both compounds exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways, most notably the Nrf2-Keap1 pathway, which upregulates the expression of endogenous antioxidant enzymes.

Quantitative Antioxidant Activity

Direct side-by-side comparisons of this compound and quercetin in standardized antioxidant assays are limited in the available scientific literature. The following table summarizes representative data from various studies to provide an overview of their antioxidant potential. It is important to note that variations in experimental conditions can influence IC50 values.

CompoundAssayIC50 ValueSource
Quercetin DPPH Radical Scavenging~4.60 µM[1]
DPPH Radical Scavenging19.17 µg/mL
ABTS Radical Scavenging48.0 ± 4.4 µM[1]
H₂O₂ Scavenging36.22 µg/mL
This compound DPPH Radical Scavenging-Direct comparative data not readily available
Superoxide Anion Scavenging87.99 ± 5.43 µM[2]
Isothis compound (a Quercetin Glycoside) DPPH Radical Scavenging-[2][3][4][5]
Superoxide Anion Scavenging78.16 ± 4.83 µM[2]

Note: IC50 (Inhibitory Concentration 50) is the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates higher antioxidant activity.

A study comparing the effects of quercetin and this compound on lipopolysaccharide (LPS)-induced RAW264.7 cells found that both compounds could significantly inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS). At higher concentrations, quercetin showed a stronger inhibitory effect on NO production than this compound.[6]

Mechanism of Antioxidant Action

The antioxidant activity of quercetin and this compound is attributed to their molecular structure, particularly the number and arrangement of hydroxyl groups on their flavonoid backbone. The key structural features for radical scavenging include the ortho-dihydroxy (catechol) group in the B-ring, the 2,3-double bond in conjugation with the 4-oxo group in the C-ring, and the hydroxyl groups at positions 3 and 5. These features allow for the donation of a hydrogen atom or an electron to neutralize free radicals.

The primary difference between quercetin and this compound is the presence of a rhamnose sugar at the C3 position in this compound, which glycosylates the hydroxyl group. This structural modification can impact the molecule's antioxidant capacity, generally making quercetin a more potent direct radical scavenger in chemical assays.

Nrf2/ARE Signaling Pathway

A crucial mechanism for the antioxidant effects of both quercetin and this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or antioxidants like quercetin and this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the transcription of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). Studies have shown that both quercetin and this compound can stimulate the activation of Nrf2.[7][8][9][10][11][12]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1->Nrf2 binding & degradation Quercetin Quercetin / this compound Quercetin->Keap1 reacts with Keap1 ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change in Keap1 ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes promotes transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes leads to translation Antioxidant_Enzymes->ROS neutralizes

Nrf2 signaling pathway activation.

Experimental Workflows and Protocols

Accurate and reproducible experimental data are fundamental for the comparative assessment of antioxidant activity. Below are standardized protocols for commonly used in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH solution in methanol reaction Mix DPPH solution with sample/control (e.g., 1:1 v/v) prep_dpph->reaction prep_sample Prepare serial dilutions of This compound/Quercetin and control prep_sample->reaction incubation Incubate in the dark at room temperature (30 min) reaction->incubation measurement Measure absorbance at 517 nm incubation->measurement calculation Calculate % inhibition and IC50 value measurement->calculation ABTS_Workflow prep_abts Prepare ABTS radical cation (ABTS•+) solution (7 mM ABTS + 2.45 mM potassium persulfate) incubation_abts Incubate in the dark at room temperature for 12-16 hours prep_abts->incubation_abts dilute_abts Dilute ABTS•+ solution with ethanol to an absorbance of ~0.7 at 734 nm incubation_abts->dilute_abts reaction Mix diluted ABTS•+ solution with sample/control dilute_abts->reaction prep_sample Prepare serial dilutions of This compound/Quercetin and control prep_sample->reaction incubation_reaction Incubate at room temperature for a specific time (e.g., 6 min) reaction->incubation_reaction measurement Measure absorbance at 734 nm incubation_reaction->measurement calculation Calculate % inhibition and IC50 value measurement->calculation FRAP_Workflow prep_frap Prepare FRAP reagent (acetate buffer, TPTZ, and FeCl3 solution) reaction Mix FRAP reagent with sample/control prep_frap->reaction prep_sample Prepare serial dilutions of This compound/Quercetin and control prep_sample->reaction incubation Incubate at 37°C for a specific time (e.g., 30 min) reaction->incubation measurement Measure absorbance at 593 nm incubation->measurement calculation Determine FRAP value from a standard curve (e.g., FeSO4) measurement->calculation CAA_Workflow cell_seeding Seed cells (e.g., HepG2) in a 96-well plate cell_culture Culture cells to confluency cell_seeding->cell_culture treatment Treat cells with test compounds and DCFH-DA probe cell_culture->treatment incubation_probe Incubate for 1 hour treatment->incubation_probe wash Wash cells to remove extracellular compounds incubation_probe->wash induction Add AAPH to induce oxidative stress wash->induction measurement Measure fluorescence kinetically induction->measurement calculation Calculate CAA value measurement->calculation

References

Quercitrin vs. Isoquercitrin: A Comparative Guide to Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quercetin (B1663063), a potent flavonoid with a multitude of documented health benefits, is predominantly found in nature as glycosides. The type of sugar moiety attached to the quercetin aglycone backbone significantly influences its absorption and systemic bioavailability. This guide provides an objective comparison of the bioavailability of two common quercetin glycosides: quercitrin (quercetin-3-O-rhamnoside) and isothis compound (B50326) (quercetin-3-O-glucoside), supported by experimental data to aid in research and development decisions.

Key Differences in Bioavailability

Experimental evidence consistently demonstrates that isothis compound exhibits superior bioavailability compared to this compound. This difference is primarily attributed to the nature of their sugar attachments. The glucose moiety of isothis compound is readily recognized and hydrolyzed by enzymes in the small intestine, facilitating the absorption of the liberated quercetin aglycone. In contrast, the rhamnose group of this compound is not as efficiently cleaved by intestinal enzymes, leading to lower absorption in the upper gastrointestinal tract.

A study comparing the oral bioavailability of various quercetin glycosides in dogs revealed that isothis compound was one and a half times more bioavailable than quercetin aglycone.[1] Another study in rats that administered an extract containing both this compound and isothis compound showed that isothis compound is more readily absorbed.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters from studies in rats, providing a quantitative comparison of the bioavailability of this compound and isothis compound. It is important to note that after oral administration of these glycosides, it is primarily the quercetin aglycone and its metabolites that are measured in the plasma, reflecting the in vivo conversion.

Table 1: Pharmacokinetic Parameters of this compound and Isothis compound in Rats after Oral Administration of Hypericum japonicum Thunb. Extract

CompoundCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)
This compound105.6 ± 21.30.5312.4 ± 58.7
Isothis compound189.7 ± 35.80.25468.2 ± 76.5

Data adapted from a study involving oral administration of a plant extract to rats. The Cmax and AUC for isothis compound were notably higher, and the Tmax was shorter, indicating more rapid and efficient absorption.

Table 2: Pharmacokinetic Parameters of Isothis compound and its Metabolite Quercetin in Rats after Oral Administration

AnalyteCmax (µg/mL)Tmax (min)AUC (0-t) (mg/L*min)
Isothis compound0.35 ± 0.1127.0 ± 6.717.2 ± 7.3
Quercetin (from Isothis compound)7.15 ± 3.4260.0 ± 26.82212.7 ± 914.1

This table showcases that after oral administration of isothis compound, it is rapidly metabolized to quercetin, which then exhibits a significant systemic presence.[2]

Experimental Protocols

The data presented is derived from pharmacokinetic studies employing standardized methodologies. Below are representative protocols for assessing the bioavailability of quercetin glycosides.

In Vivo Oral Administration and Blood Sampling

A common experimental design involves a randomized crossover study to minimize inter-individual variability.

  • Animal Model: Male Sprague-Dawley rats are frequently used.[2]

  • Dosing: Animals are fasted overnight before the oral administration of either this compound or isothis compound, typically via gavage. Doses are often standardized to equimolar amounts of the quercetin aglycone. For instance, a 50 mg/kg dose has been used in rat studies.[2]

  • Blood Collection: Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via the tail vein or another appropriate site. Plasma is separated by centrifugation and stored at -80°C until analysis.

Analytical Methodology: HPLC for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard for quantifying quercetin and its metabolites in plasma.

  • Sample Preparation: Plasma samples are typically subjected to protein precipitation with an organic solvent like methanol (B129727) or acetonitrile, followed by centrifugation to remove precipitated proteins.[3] Solid-phase extraction may also be employed for sample cleanup and concentration.[4]

  • Chromatographic Separation: A reversed-phase C18 column is commonly used for separation.[5]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an acidic aqueous solution (e.g., 0.5% aqueous acetic acid) and an organic solvent (e.g., acetonitrile) is employed.[5]

    • Flow Rate: A typical flow rate is around 1 mL/min.[5]

  • Detection:

    • UV Detection: Detection is often performed at a wavelength of 350 nm for both this compound and isothis compound.[5]

    • Mass Spectrometry (MS) Detection: For higher sensitivity and specificity, HPLC coupled with a mass spectrometer (LC-MS) is used, often in negative ion monitoring mode.[2]

  • Quantification: The concentration of the analytes is determined by comparing their peak areas to those of a calibration curve constructed with known concentrations of analytical standards. An internal standard is used to ensure accuracy and precision.

Signaling Pathways and Metabolism

The differential bioavailability of this compound and isothis compound is a direct consequence of their distinct metabolic pathways in the gastrointestinal tract.

cluster_enterocyte Enterocyte cluster_blood Bloodstream This compound This compound (Quercetin-3-O-rhamnoside) Quercetin_aglycone_quer Quercetin Aglycone This compound->Quercetin_aglycone_quer Gut Microbiota (Colon) Isothis compound Isothis compound (Quercetin-3-O-glucoside) Quercetin_aglycone_iso Quercetin Aglycone Isothis compound->Quercetin_aglycone_iso Lactase Phlorizin Hydrolase (LPH) & Cytosolic β-glucosidase Metabolites Phase II Metabolites (Glucuronides, Sulfates) Quercetin_aglycone_iso->Metabolites UGT, SULT Absorbed_Metabolites Absorbed Metabolites Metabolites->Absorbed_Metabolites Absorption

Caption: Comparative metabolic pathways of isothis compound and this compound in the intestine.

As depicted, isothis compound is hydrolyzed by enzymes present in the brush border of the small intestine, releasing quercetin for direct absorption into the enterocytes. Conversely, the hydrolysis of this compound is less efficient in the small intestine and relies more on the enzymatic activity of the gut microbiota in the colon, leading to delayed and potentially reduced absorption of quercetin. Once absorbed, quercetin undergoes extensive phase II metabolism (glucuronidation and sulfation) within the enterocytes and the liver before entering systemic circulation.

Experimental Workflow

The following diagram outlines a typical workflow for a comparative bioavailability study of this compound and isothis compound.

cluster_study_design Study Design & Dosing cluster_sampling Sample Collection & Processing cluster_analysis Analytical Phase cluster_data_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rats) Dosing_this compound Oral Administration (this compound) Animal_Model->Dosing_this compound Dosing_Isothis compound Oral Administration (Isothis compound) Animal_Model->Dosing_Isothis compound Blood_Sampling Serial Blood Sampling (Predetermined Time Points) Dosing_this compound->Blood_Sampling Dosing_Isothis compound->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Prep Sample Preparation (Protein Precipitation / SPE) Sample_Storage->Sample_Prep HPLC_Analysis HPLC-UV/MS Analysis Sample_Prep->HPLC_Analysis Quantification Quantification (Calibration Curve) HPLC_Analysis->Quantification PK_Parameters Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Quantification->PK_Parameters Statistical_Analysis Statistical Comparison PK_Parameters->Statistical_Analysis Conclusion Bioavailability Assessment Statistical_Analysis->Conclusion

Caption: General workflow for a comparative pharmacokinetic study of this compound and isothis compound.

References

Quercitrin vs. Rutin: A Comparative Analysis of Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of flavonoid research, Quercitrin and Rutin, both glycosides of the potent anti-inflammatory agent Quercetin, are often investigated for their therapeutic potential. This guide provides a detailed comparison of their anti-inflammatory effects, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.

Molecular Profile and Bioavailability

This compound is the 3-O-rhamnoside of Quercetin, while Rutin is the 3-O-rutinoside of Quercetin. This structural difference in their sugar moieties influences their bioavailability and subsequent biological activity. Generally, the aglycone form, Quercetin, is more readily absorbed at the cellular level in in vitro models.[1] However, the glycoside forms, this compound and Rutin, have demonstrated significant efficacy in vivo, where they can be metabolized by the intestinal microbiota to release Quercetin, potentially leading to a more sustained therapeutic effect.[1][2][3]

Comparative Anti-inflammatory Activity: A Data-Driven Overview

The anti-inflammatory properties of this compound and Rutin have been evaluated in various studies, often in comparison to their aglycone, Quercetin. The following table summarizes key quantitative findings from in vitro and in vivo experiments.

Compound Experimental Model Key Inflammatory Markers Observed Effect Reference
This compound LPS-induced RAW264.7 macrophagesNitric Oxide (NO)Significant inhibition of NO production. At higher concentrations (4.5 µg/mL), Quercetin showed stronger inhibition.[4][5]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Reduction in the secretion of TNF-α, IL-1β, and IL-6.[6]
DSS-induced colitis in ratsiNOS expression, NF-κB activityDown-regulation of iNOS expression and NF-κB activity.[7]
Rutin LPS-induced RAW264.7 macrophagesNitric Oxide (NO)~53% inhibition of NO production at 25 µg/mL.[1]
Pro-inflammatory Cytokines (TNF-α, IL-6)Inhibition of the production of TNF-α and IL-6.[8]
COX-2Considerable reduction in protein expression.[1][9]
Carrageenan-induced paw edema in ratsPaw edema volumeSignificant reduction in paw edema, comparable to diclofenac (B195802) when combined with Quercetin.[10][11]

Mechanistic Insights into Anti-inflammatory Action

Both this compound and Rutin exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response.[1] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the promoters of target genes, inducing the expression of pro-inflammatory mediators such as TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[2][8]

Both this compound and Rutin have been shown to inhibit the activation of the NF-κB pathway.[1][2][8] This inhibition is a key mechanism underlying their anti-inflammatory effects.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates p50_p65 NF-κB (p50/p65) p_IκBα p-IκBα IκBα->p_IκBα p50_p65_n NF-κB (p50/p65) p50_p65->p50_p65_n translocation p_IκBα->p50_p65 releases This compound This compound This compound->IKK inhibits Rutin Rutin Rutin->IKK inhibits DNA DNA p50_p65_n->DNA binds Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_genes transcription

Figure 1: Inhibition of the NF-κB signaling pathway by this compound and Rutin.

Experimental Protocols

The following outlines a generalized workflow for assessing the in vitro anti-inflammatory activity of this compound and Rutin, based on commonly cited methodologies.

In Vitro Anti-inflammatory Assay Workflow
  • Cell Culture and Treatment:

    • Murine macrophage cell line RAW 264.7 is cultured under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO₂).

    • Cells are seeded in appropriate culture plates and allowed to adhere.

    • Cells are pre-treated with varying concentrations of this compound or Rutin for a specified period (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further period (e.g., 24 hours).[1]

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • Principle: Measures the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

    • Procedure: An aliquot of the culture supernatant is mixed with an equal volume of Griess reagent. The absorbance is then measured at a specific wavelength (e.g., 540 nm), and the nitrite concentration is determined by comparison with a standard curve.[1]

  • Pro-inflammatory Cytokine Measurement (ELISA):

    • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

    • Procedure: Commercially available ELISA kits are used according to the manufacturer's instructions.

  • Western Blot Analysis for Protein Expression:

    • Principle: To determine the protein levels of key inflammatory mediators like COX-2 and iNOS.

    • Procedure: Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies followed by secondary antibodies. Protein bands are visualized using a chemiluminescence detection system.

Experimental_Workflow cluster_workflow In Vitro Anti-inflammatory Assay Workflow cluster_assays 5. Assays A 1. Cell Culture (RAW 264.7 macrophages) B 2. Pre-treatment (this compound or Rutin) A->B C 3. Stimulation (LPS) B->C D 4. Incubation C->D E Griess Assay (NO measurement) D->E F ELISA (Cytokine measurement) D->F G Western Blot (Protein expression) D->G

Figure 2: General workflow for in vitro anti-inflammatory assays.

Conclusion: this compound vs. Rutin - Which is Superior?

The available evidence suggests that both this compound and Rutin are effective anti-inflammatory agents, largely through their shared aglycone, Quercetin.

In vitro , studies that directly or indirectly compare these flavonoids often indicate that Quercetin has a more potent effect than its glycosides.[2][3] For instance, at higher concentrations, Quercetin was found to have a stronger inhibitory effect on NO production than this compound.[5] This is likely due to the higher bioavailability of the aglycone at the cellular level in these experimental setups.[1]

However, the in vivo scenario is more complex. The glycosides, this compound and Rutin, have shown efficacy in animal models of inflammation where Quercetin has not.[2][3] This is attributed to the role of the intestinal microbiota in cleaving the sugar moiety, thereby releasing Quercetin locally in the gut.[2][3] This suggests that for inflammatory conditions of the gastrointestinal tract, the glycosides may be more effective.

A direct, comprehensive in vivo comparison between this compound and Rutin is not extensively documented in the currently available literature. One study did show a significant reduction in paw edema in rats with a combination of Rutin and Quercetin.[10][11]

References

A Comparative Guide to the Neuroprotective Effects of Quercitrin and Kaempferol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, characterized by the progressive loss of structure and function of neurons, present a significant challenge to global health. In the quest for effective therapeutic agents, natural flavonoids have emerged as promising candidates due to their potent antioxidant and anti-inflammatory properties. This guide provides a detailed comparison of the neuroprotective effects of two prominent flavonoids: Quercitrin (a glycoside of Quercetin) and Kaempferol (B1673270). While much of the available research focuses on Quercetin (B1663063), the aglycone form of this compound, its findings are largely considered representative of this compound's bioactivity following in vivo deglycosylation. This document synthesizes experimental data to offer a comparative overview of their efficacy in neuroprotection, detailing the underlying molecular mechanisms and experimental methodologies.

Quantitative Data Comparison

The following tables summarize quantitative data from various studies to facilitate a direct comparison of the neuroprotective and related bioactivities of Quercetin and Kaempferol.

Table 1: Comparative Neuroprotective Effects in Neuronal Cell Lines

ParameterCell LineInsultQuercetin ConcentrationKaempferol ConcentrationOutcomeReference
Cell ViabilitySH-SY5YH₂O₂1 µM1 µMQuercetin increased cell viability to 94.37%, showing a stronger protective effect than Kaempferol.[1][2][1][2]
Cell ViabilitySH-SY5Y6-OHDA50 nM50 nMQuercetin showed a more significant reduction in 6-OHDA-induced cytotoxicity compared to Kaempferol.[3][3]
Aβ Aggregation----Kaempferol exhibited lower potency in inhibiting Aβ fibrillization compared to Quercetin.[4][5][4][5]

Table 2: Comparative Anti-Inflammatory Effects

ParameterCell LineCytokine/MediatorQuercetin ConcentrationKaempferol ConcentrationOutcomeReference
VCAM-1 ExpressionHUVECCytokine Mixture10-50 µM10-50 µMKaempferol showed stronger inhibition.[6]
ICAM-1 ExpressionHUVECCytokine Mixture50 µM50 µMKaempferol showed stronger inhibition.[6]
E-selectin ExpressionHUVECCytokine Mixture5-50 µM5-50 µMKaempferol showed stronger inhibition.[6]
iNOS Protein LevelHUVECCytokine Mixture5-50 µM5-50 µMQuercetin showed stronger inhibition.[6]
COX-2 Protein LevelHUVECCytokine Mixture5-50 µM5-50 µMQuercetin showed stronger inhibition.[6]
NF-κB ActivationHUVECCytokine Mixture50 µM50 µMQuercetin showed stronger inhibition.[6]
Pro-inflammatory Cytokines (IL-6, TNF-α)Various---Kaempferol more effectively suppresses IL-6 and TNF-α in certain cell types.[7][7]

Table 3: Comparative Antioxidant Activity

ParameterMethodQuercetinKaempferolOutcomeReference
ROS and RNS generationHUVEC5-50 µM5-50 µMKaempferol was significantly stronger in inhibiting ROS and RNS generation.[6]
Glutathione (GSH) LevelsHuman Lymphocytes25 µM25 µMQuercetin significantly increased GSH levels, while Kaempferol did not.
Catalase (CAT) ActivityHuman Lymphocytes25 µM25 µMQuercetin significantly increased CAT activity, while Kaempferol did not.
Superoxide Dismutase (SOD) ActivityHuman Lymphocytes25 µM25 µMBoth Quercetin and Kaempferol increased SOD activity.

Signaling Pathways

Both this compound (via Quercetin) and Kaempferol exert their neuroprotective effects by modulating key signaling pathways involved in oxidative stress, inflammation, and cell survival.

This compound/Quercetin Signaling Pathways

Quercetin is known to interact with multiple signaling cascades. A primary mechanism is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway . By promoting the translocation of Nrf2 to the nucleus, Quercetin upregulates the expression of several antioxidant enzymes, enhancing cellular defense against oxidative stress. Furthermore, Quercetin can inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway , thereby reducing the production of inflammatory cytokines. It also modulates cell survival pathways such as the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathway.

Quercetin_Signaling Quercetin Quercetin Nrf2 Nrf2 Quercetin->Nrf2 Activates NFkB NF-κB Quercetin->NFkB Inhibits PI3K_Akt PI3K/Akt Quercetin->PI3K_Akt Activates ROS Oxidative Stress (ROS) ROS->Nrf2 ROS->NFkB ARE ARE Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes Upregulates Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection InflammatoryCytokines Inflammatory Cytokines NFkB->InflammatoryCytokines Upregulates InflammatoryCytokines->Neuroprotection CellSurvival Cell Survival PI3K_Akt->CellSurvival Promotes CellSurvival->Neuroprotection Kaempferol_Signaling Kaempferol Kaempferol Nrf2 Nrf2 Kaempferol->Nrf2 Activates NFkB NF-κB Kaempferol->NFkB Strongly Inhibits MAPK MAPK Kaempferol->MAPK Modulates PI3K_Akt PI3K/Akt Kaempferol->PI3K_Akt Activates ROS Oxidative Stress (ROS) ROS->Nrf2 ROS->NFkB ARE ARE Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes Upregulates Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection InflammatoryCytokines Inflammatory Cytokines NFkB->InflammatoryCytokines Upregulates InflammatoryCytokines->Neuroprotection CellSurvival Cell Survival MAPK->CellSurvival Modulates PI3K_Akt->CellSurvival Promotes CellSurvival->Neuroprotection MTT_Assay_Workflow Start Seed SH-SY5Y cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Pretreat Pre-treat with Quercetin or Kaempferol Incubate1->Pretreat Incubate2 Incubate for a specified period (e.g., 1-2h) Pretreat->Incubate2 Induce Induce neurotoxicity (e.g., with H₂O₂ or 6-OHDA) Incubate2->Induce Incubate3 Incubate for 24h Induce->Incubate3 AddMTT Add MTT solution to each well Incubate3->AddMTT Incubate4 Incubate for 4h AddMTT->Incubate4 Solubilize Add DMSO to dissolve formazan (B1609692) crystals Incubate4->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure End Calculate cell viability Measure->End DCFDA_Assay_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Pretreat Pre-treat with Quercetin or Kaempferol Incubate1->Pretreat Incubate2 Incubate for a specified period Pretreat->Incubate2 Induce Induce oxidative stress (e.g., with H₂O₂) Incubate2->Induce Incubate3 Incubate for a specified period Induce->Incubate3 LoadDCFDA Load cells with DCFDA solution (e.g., 20 µM) Incubate3->LoadDCFDA Incubate4 Incubate for 30-45 min LoadDCFDA->Incubate4 Wash Wash cells with PBS Incubate4->Wash Measure Measure fluorescence (Ex/Em = 485/535 nm) Wash->Measure End Quantify ROS levels Measure->End ELISA_Workflow Start Collect cell culture supernatants CoatPlate Coat ELISA plate with capture antibody Start->CoatPlate Incubate1 Incubate and wash CoatPlate->Incubate1 Block Block non-specific binding sites Incubate1->Block Incubate2 Incubate and wash Block->Incubate2 AddSample Add samples and standards Incubate2->AddSample Incubate3 Incubate and wash AddSample->Incubate3 AddDetectionAb Add detection antibody Incubate3->AddDetectionAb Incubate4 Incubate and wash AddDetectionAb->Incubate4 AddEnzyme Add enzyme-conjugated secondary antibody Incubate4->AddEnzyme Incubate5 Incubate and wash AddEnzyme->Incubate5 AddSubstrate Add substrate and incubate Incubate5->AddSubstrate StopReaction Add stop solution AddSubstrate->StopReaction Measure Measure absorbance StopReaction->Measure End Calculate cytokine concentration Measure->End

References

Quercitrin vs. Resveratrol: A Comparative Analysis of Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative antioxidant capacities of Quercitrin and Resveratrol, supported by experimental data and mechanistic insights.

Introduction

In the realm of natural polyphenols, this compound and Resveratrol stand out for their potent antioxidant properties and potential therapeutic applications. This compound, a glycoside of Quercetin, is a flavonoid abundant in various fruits and vegetables. Resveratrol, a stilbenoid found in grapes, berries, and peanuts, has been extensively studied for its diverse health benefits.[1] This guide provides an objective comparison of their antioxidant capacities, drawing upon in vitro experimental data, and elucidates the underlying molecular mechanisms and signaling pathways.

It is important to note that much of the available research on the antioxidant capacity of this compound is focused on its aglycone form, Quercetin. While related, the glycosidic moiety in this compound can influence its bioavailability and antioxidant activity. This comparison will primarily focus on data available for this compound, but will also reference data for Quercetin to provide a broader context, with the distinction clearly noted.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of a compound is frequently evaluated using various in vitro assays that measure its ability to scavenge free radicals. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The half-maximal inhibitory concentration (IC50) is a key metric, with a lower value indicating greater antioxidant potency.

Table 1: DPPH Radical Scavenging Activity (IC50)

CompoundIC50 (µg/mL)IC50 (µM)Reference(s)
This compound Not widely reported87.99 ± 5.43[2]
Quercetin 0.74, 19.17~2.45, ~63.48[3]
Resveratrol 15.54~68.09[4]

Note: The IC50 values for Quercetin are provided for contextual comparison. Direct comparisons of this compound and Resveratrol under identical experimental conditions are limited.

Table 2: ABTS Radical Scavenging Activity (IC50)

CompoundIC50 (µg/mL)IC50 (µM)Reference(s)
This compound Not widely reported-
Quercetin --
Resveratrol 2.86~12.53[4]

Table 3: Oxygen Radical Absorbance Capacity (ORAC)

CompoundORAC Value (µmol TE/g)Reference(s)
This compound Not widely reported
Quercetin -
Resveratrol 23.12[4]

Note: ORAC values are often expressed as Trolox Equivalents (TE), and direct IC50 values are less common.

Mechanisms of Antioxidant Action and Signaling Pathways

Both this compound (through its aglycone Quercetin) and Resveratrol exert their antioxidant effects through direct radical scavenging and modulation of endogenous antioxidant defense systems.

This compound and Quercetin: The antioxidant activity of Quercetin is attributed to its chemical structure, which allows it to donate hydrogen atoms and stabilize free radicals.[5] Furthermore, Quercetin is known to modulate several key signaling pathways involved in the cellular stress response.[5] It can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT).[5] Quercetin also influences other pathways like the AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK) signaling cascades to maintain oxidative balance.[5]

Quercetin_Signaling_Pathway ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces Quercetin Quercetin Nrf2 Nrf2 Quercetin->Nrf2 promotes dissociation from Keap1 MAPK MAPK Pathway Quercetin->MAPK modulates AMPK AMPK Pathway Quercetin->AMPK activates Keap1->Nrf2 inhibits ARE ARE Nrf2->ARE translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, HO-1) ARE->AntioxidantEnzymes upregulates transcription AntioxidantEnzymes->ROS neutralizes CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection MAPK->CellularProtection AMPK->CellularProtection

Quercetin's Antioxidant Signaling Pathways

Resveratrol: Resveratrol also demonstrates a dual antioxidant mechanism. It can directly scavenge free radicals and upregulate endogenous antioxidant defenses.[6] A key mechanism of Resveratrol is the activation of Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular metabolism and stress resistance.[7][8] SIRT1 activation by Resveratrol can lead to the deacetylation and activation of transcription factors like Forkhead box O (FoxO) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), which in turn promote the expression of antioxidant enzymes.[8] Resveratrol also activates the AMPK pathway and can modulate the Nrf2/ARE and MAPK pathways to mitigate oxidative stress.[7][8]

Resveratrol_Signaling_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 activates AMPK AMPK Resveratrol->AMPK activates PGC1a PGC-1α SIRT1->PGC1a deacetylates and activates FoxO FoxO SIRT1->FoxO deacetylates and activates AMPK->PGC1a activates Nrf2 Nrf2 PGC1a->Nrf2 coactivates MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis AntioxidantEnzymes Antioxidant Enzymes (SOD, Catalase) Nrf2->AntioxidantEnzymes upregulates FoxO->AntioxidantEnzymes upregulates CellularProtection Enhanced Cellular Antioxidant Defense AntioxidantEnzymes->CellularProtection MitochondrialBiogenesis->CellularProtection

Resveratrol's Antioxidant Signaling Pathways

Experimental Protocols

To ensure the reproducibility and comparability of antioxidant capacity data, standardized experimental protocols are crucial. Below are detailed methodologies for the key assays cited in this guide.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CompoundPrep Prepare Compound Stock Solutions (this compound, Resveratrol) Reaction Incubate Compound with Reagent CompoundPrep->Reaction ReagentPrep Prepare Assay Reagents (DPPH, ABTS, AAPH, Fluorescein) ReagentPrep->Reaction Measurement Measure Absorbance or Fluorescence (Spectrophotometer/Fluorometer) Reaction->Measurement Calc Calculate % Inhibition or Area Under the Curve (AUC) Measurement->Calc IC50 Determine IC50 or Trolox Equivalents Calc->IC50

General Antioxidant Assay Workflow
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Prepare a series of concentrations of the test compounds (this compound, Resveratrol) and a positive control (e.g., ascorbic acid) in methanol.

  • Reaction: In a 96-well plate, add a specific volume of each sample concentration to the wells, followed by the addition of the DPPH solution. A blank well should contain only methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[7]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Procedure:

  • Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[8]

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Sample Preparation: Prepare a series of concentrations of the test compounds and a positive control (e.g., Trolox) in a suitable solvent.

  • Reaction: Add a specific volume of the diluted ABTS•+ solution to the wells of a 96-well plate, followed by the addition of the sample solutions.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).[10]

  • Measurement: Measure the absorbance at 734 nm.[9]

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: This assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (typically fluorescein) caused by peroxyl radicals generated from the thermal decomposition of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).

Procedure:

  • Reagent Preparation: Prepare solutions of fluorescein (B123965), AAPH, and a standard antioxidant (Trolox) in a phosphate (B84403) buffer (pH 7.4).

  • Reaction Setup: In a black 96-well plate, add the fluorescein solution, followed by the test sample or Trolox standard.[5]

  • Incubation: Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).[5]

  • Initiation: Add the AAPH solution to all wells to initiate the radical generation.

  • Measurement: Immediately begin kinetic measurement of fluorescence every 1-2 minutes for at least 60 minutes using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission).[5]

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The results are typically expressed as Trolox equivalents.

Conclusion

Both this compound, primarily through its aglycone Quercetin, and Resveratrol demonstrate significant antioxidant capacities. Based on the available in vitro data, Quercetin appears to exhibit a stronger radical scavenging activity in the DPPH assay compared to Resveratrol.[4][5] However, Resveratrol shows potent activity in the ABTS assay.[4] It is crucial to consider that the antioxidant efficacy of these compounds in vivo can be influenced by factors such as bioavailability and metabolism.[7] Both compounds modulate key cellular signaling pathways, including the Nrf2/ARE and AMPK pathways, to enhance endogenous antioxidant defenses.[5][7] This comparative guide provides a valuable resource for researchers and professionals in the field, offering a foundation for further investigation into the therapeutic potential of these promising natural compounds. Further direct comparative studies under standardized conditions are warranted to provide a more definitive ranking of their antioxidant potencies.

References

Quercitrin and Curcumin: A Synergistic Approach to Combating Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers and drug development professionals.

Inflammation is a critical biological response to harmful stimuli, but its chronic dysregulation is a key driver of numerous diseases. The quest for effective and safe anti-inflammatory agents has led to a growing interest in natural compounds. Among these, quercitrin, a flavonoid glycoside, and curcumin (B1669340), the active component of turmeric, have emerged as promising candidates. This guide provides a comprehensive comparison of their synergistic anti-inflammatory activities, supported by experimental data, to inform research and development in this field.

Quantitative Analysis of Synergistic Anti-inflammatory Effects

The combination of this compound (often studied as its aglycone, quercetin) and curcumin has demonstrated superior anti-inflammatory effects compared to the individual compounds. This synergy allows for the use of lower concentrations of each compound, potentially reducing side effects while maintaining or even enhancing therapeutic efficacy. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Synergistic Anti-inflammatory Effects of Quercetin (B1663063) and Curcumin

Inflammatory MarkerCell LineIndividual Compound ConcentrationCombined Concentration (Quercetin + Curcumin)Synergistic EffectReference
COX-2 Expression K562Quercetin (84.02 μM), Curcumin (21.43 μM)Quercetin (11.39 μM) + Curcumin (2.85 μM)Significant downregulation of COX-2 expression (P < 0.0001), comparable to higher individual concentrations.[1][2][1][2]
NF-κB Activation K562Quercetin (84.02 μM), Curcumin (21.43 μM)Quercetin (11.39 μM) + Curcumin (2.85 μM)Significant inhibition of NF-κB activation (P < 0.0001), similar to higher individual concentrations.[1][2][1][2]
Nitric Oxide (NO) Production K562Quercetin (84.02 μM), Curcumin (21.43 μM)Quercetin (11.39 μM) + Curcumin (2.85 μM)Significant reduction in NO production (P < 0.0001). The combination was more effective than quercetin alone (P < 0.001).[1][2][1][2]
Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) LPS-stimulated RAW 264.7Curcumin (10 µM), Quercetin (10 µM)Curcumin (10 µM) + Quercetin (10 µM)Significant reduction in the expression of IL-6, IL-1β, and TNF-α compared to individual treatments.[3][3]

Table 2: In Vivo Synergistic Anti-inflammatory Effects of Quercetin and Curcumin in a Rat Model of Carrageenan-Induced Paw Edema

ParameterIndividual Treatment (50 mg/kg)Combined Treatment (50 mg/kg each)EffectReference
Paw Edema Reduction in paw thicknessGreater reduction in paw thickness compared to individual treatments.Enhanced anti-edema effect.[4][5][4][5]
Malondialdehyde (MDA) Reduction in MDA levelsFurther reduction in MDA levels.Potentiated antioxidant effect.[4][5][4][5]
Nitric Oxide (NO) Reduction in NO formationMore significant reduction in NO formation.Enhanced inhibition of nitrosative stress.[4][5][4][5]
Glutathione (GSH) Restoration of GSH contentMore effective restoration of GSH content.Superior restoration of endogenous antioxidant defenses.[4][5][4][5]
Tumor Necrosis Factor-alpha (TNF-α) Decreased TNF-α levelsMore pronounced decrease in TNF-α levels.Enhanced suppression of a key pro-inflammatory cytokine.[4][5][4][5]

Key Signaling Pathways Modulated by this compound and Curcumin

This compound and curcumin exert their anti-inflammatory effects by modulating multiple signaling pathways. Their synergistic action often involves targeting different components of the same pathway or distinct but interconnected pathways, leading to a more comprehensive blockade of the inflammatory cascade. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

cluster_stimulus Inflammatory Stimuli (LPS, etc.) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 p38 p38 TLR4->p38 TAK1 IKK IKK TLR4->IKK MyD88/TRAF6 JNK JNK p38->JNK ERK ERK JNK->ERK AP1 AP-1 ERK->AP1 IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) NF-κB_nuc NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_nuc Translocation This compound This compound This compound->p38 This compound->IKK Curcumin Curcumin Curcumin->IKK Curcumin->NF-κB (p65/p50) Inhibits nuclear translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NF-κB_nuc->Inflammatory_Genes AP1->Inflammatory_Genes cluster_workflow General In Vitro Experimental Workflow cluster_analysis Analysis of Inflammatory Markers A Cell Culture (e.g., RAW 264.7, K562) B Pre-treatment with This compound, Curcumin, or Combination A->B C Induction of Inflammation (e.g., with LPS) B->C D Incubation C->D E Collection of Supernatant and Cell Lysates D->E F Griess Assay (Nitric Oxide) E->F G ELISA (Cytokines: TNF-α, IL-6) E->G H Western Blot (COX-2, p-p65, p-IκBα) E->H

References

A Comparative Analysis of Quercitrin and its Aglycone, Quercetin, in Clinical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the available clinical and preclinical data on quercitrin and its more extensively studied aglycone, quercetin (B1663063). Due to the limited number of clinical trials specifically investigating this compound or this compound-rich extracts, this guide leverages the substantial body of research on quercetin as a proxy to understand the potential clinical utility of this compound, supported by preclinical evidence on this compound's own biological activities and its metabolic fate.

Introduction: this compound and Quercetin

This compound (quercetin-3-O-rhamnoside) is a glycoside of quercetin, a flavonoid ubiquitously found in fruits and vegetables. While both compounds exhibit potent antioxidant and anti-inflammatory properties in preclinical models, the majority of clinical research has focused on quercetin. Preclinical studies suggest that this compound exerts at least part of its biological effects by being metabolized to quercetin in the body. However, the glycoside form may influence bioavailability and exhibit distinct biological activities. This guide will present the available data for both compounds to aid in the evaluation of their therapeutic potential.

Preclinical Data on this compound

In vitro and animal studies have demonstrated the antioxidant and anti-inflammatory potential of this compound.

Anti-inflammatory Activity:

  • Inhibition of Inflammatory Mediators: this compound has been shown to reduce the production of inflammatory cytokines.[1]

  • Mechanism of Action: Preclinical evidence suggests that this compound's anti-inflammatory effect in vivo is mediated by its conversion to quercetin, which then down-regulates the NF-κB signaling pathway.

Antioxidant Activity:

  • Radical Scavenging: this compound is an efficient scavenger of free radicals, as demonstrated in various in vitro antioxidant assays.[2]

  • Protection against Oxidative Damage: Studies have shown that this compound can protect against lipid peroxidation in vitro.[3]

Clinical Trial Data on Quercetin (as a proxy for this compound)

Numerous clinical trials have investigated the efficacy of quercetin in various conditions, primarily focusing on its anti-inflammatory and antioxidant effects. The following sections summarize key findings and provide detailed experimental protocols from representative studies.

Comparison of Quercetin Clinical Trial Data
Clinical Trial Focus Condition Dosage Duration Key Outcomes Alternative(s)
Anti-inflammatory Rheumatoid Arthritis500 mg/day8 weeksSignificant reduction in early morning stiffness, morning pain, and after-activity pain. Decreased DAS-28 and HAQ scores. Significant reduction in plasma hs-TNFα.[4][5]Placebo
Anti-inflammatory & Antioxidant Chronic Obstructive Pulmonary Disease (COPD)500-2000 mg/day7 days (safety) / 6 months (efficacy)Well-tolerated up to 2000 mg/day. Reduced levels of IL-8, IL-1β, and 8-isoprostane in bronchoalveolar lavage.[6][7][8]Placebo
Antioxidant & Inflammatory Markers Healthy Athletes500 mg/day (with or without 250 mg Vitamin C)8 weeksCombination of quercetin and vitamin C was effective in reducing oxidative stress and inflammatory biomarkers (CRP and IL-6).[9]Placebo, Vitamin C alone
Metabolic Health Post-Myocardial Infarction500 mg/day8 weeksSignificantly increased serum Total Antioxidant Capacity (TAC). No significant changes in IL-6 and hs-CRP compared to placebo.[10]Placebo
Bioavailability Healthy Volunteers500 mg (various formulations)Single dosePharmacokinetic parameters (Cmax, Tmax, AUC) determined for different oral formulations.[11]Different quercetin formulations

Detailed Experimental Protocols

Quercetin in Rheumatoid Arthritis
  • Study Design: A randomized, double-blind, placebo-controlled clinical trial was conducted with 50 women diagnosed with RA.[4][5]

  • Intervention: Participants received either 500 mg of quercetin or a placebo daily for 8 weeks.[4][5]

  • Data Collection:

    • Clinical Symptoms: Early morning stiffness (EMS), morning pain, and after-activity pain were recorded.

    • Disease Activity: Disease Activity Score 28 (DAS-28) and Health Assessment Questionnaire (HAQ) were used to assess disease activity and functional disability.[4][5]

    • Inflammatory Markers: Plasma levels of high-sensitivity tumor necrosis factor-α (hs-TNFα) and erythrocyte sedimentation rate (ESR) were measured at the beginning and end of the study.[4][5]

  • Biochemical Analysis: Plasma hs-TNFα was measured using an enzyme-linked immunosorbent assay (ELISA) kit.

Quercetin in Chronic Obstructive Pulmonary Disease (COPD)
  • Study Design: A randomized, double-blind, placebo-controlled, dose-escalation safety trial followed by an efficacy trial.[6][8]

  • Intervention:

    • Safety Phase: Patients received placebo or quercetin at 500, 1000, or 2000 mg/day for 7 days.[6][8]

    • Efficacy Phase: Patients were randomized to receive either placebo or 2000 mg/day of quercetin for 6 months.[7]

  • Data Collection:

    • Safety Assessment: Complete blood counts and a comprehensive metabolic panel were evaluated. Lung function was assessed via spirometry.[6]

    • Efficacy Assessment: Blood and bronchoalveolar lavage (BAL) fluid were collected at baseline and after 6 months.[7]

  • Biochemical Analysis:

    • Levels of IL-8, IL-1β, and 8-isoprostane in BAL fluid were measured.[7]

    • Serum levels of Surfactant Protein D (SP-D) and C-reactive protein (CRP) were determined.[7]

Quercetin Bioavailability Study
  • Study Design: An open-label, crossover, pharmacokinetic study with a single-dose and a multiple-dose phase.[11]

  • Participants: Healthy volunteers were recruited for the study.

  • Intervention: Different formulations and doses of quercetin were administered orally.

  • Data Collection: Blood samples were collected at multiple time points before and after administration.

  • Pharmacokinetic Analysis: Plasma concentrations of quercetin were determined using a validated analytical method (e.g., HPLC). Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the concentration-time curve (AUC) were calculated.[12]

Signaling Pathways

This compound and quercetin have been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.

NF-κB Signaling Pathway in Inflammation

dot { graph [rankdir="TB", splines=true, nodesep=0.8, ranksep=1.2, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368", penwidth=2, fontname="Arial", fontsize=10]; edge [color="#34A853", penwidth=2, arrowsize=0.8];

"Inflammatory Stimuli" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "IKK" [fillcolor="#FBBC05", fontcolor="#202124"]; "IκBα" [fillcolor="#FBBC05", fontcolor="#202124"]; "NF-κB" [fillcolor="#FBBC05", fontcolor="#202124"]; "Nucleus" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pro-inflammatory Genes" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Quercetin" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "this compound" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Inflammatory Stimuli" -> "IKK" [label="activates"]; "IKK" -> "IκBα" [label="phosphorylates"]; "IκBα" -> "NF-κB" [label="releases", style=dashed]; "NF-κB" -> "Nucleus" [label="translocates to"]; "Nucleus" -> "Pro-inflammatory Genes" [label="activates transcription of"]; "Quercetin" -> "IKK" [label="inhibits", color="#EA4335", arrowhead=tee]; "this compound" -> "Quercetin" [label="metabolized to"];

} Caption: this compound is metabolized to quercetin, which inhibits the NF-κB pathway.

Nrf2 Signaling Pathway in Antioxidant Response

dot { graph [rankdir="TB", splines=true, nodesep=0.8, ranksep=1.2, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368", penwidth=2, fontname="Arial", fontsize=10]; edge [color="#34A853", penwidth=2, arrowsize=0.8];

"Oxidative Stress" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Keap1" [fillcolor="#FBBC05", fontcolor="#202124"]; "Nrf2" [fillcolor="#FBBC05", fontcolor="#202124"]; "Nucleus" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ARE" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Antioxidant Genes" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Quercetin/Quercitrin" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Oxidative Stress" -> "Keap1" [label="induces conformational change in"]; "Keap1" -> "Nrf2" [label="releases", style=dashed]; "Nrf2" -> "Nucleus" [label="translocates to"]; "Nucleus" -> "ARE" [label="binds to"]; "ARE" -> "Antioxidant Genes" [label="activates transcription of"]; "Quercetin/Quercitrin" -> "Nrf2" [label="activates"];

} Caption: Quercetin and its glycosides can activate the Nrf2 antioxidant pathway.

Conclusion

While direct clinical evidence for this compound is currently limited, the extensive research on its aglycone, quercetin, provides a strong foundation for its potential therapeutic applications. Preclinical studies highlight this compound's own bioactivity and its role as a precursor to quercetin, suggesting that it may offer similar or potentially enhanced benefits. Further clinical trials are warranted to directly compare the efficacy and pharmacokinetics of this compound and this compound-rich extracts against quercetin and other alternatives. The detailed protocols and signaling pathway diagrams provided in this guide offer a valuable resource for designing and interpreting future research in this promising area of natural product drug development.

References

Quercitrin in Focus: A Head-to-Head Comparison of Flavonoid Performance in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the vast landscape of flavonoids, understanding the nuanced differences in their biological activities is paramount. This guide provides a direct comparison of quercitrin's performance against other notable flavonoids in well-established antioxidant assays, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of Flavonoid Antioxidant Activity

The antioxidant capacity of flavonoids can be evaluated through various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates greater antioxidant potency. The following table summarizes the performance of this compound and other flavonoids in several key antioxidant assays.

FlavonoidDPPH Scavenging Assay (IC50)Superoxide (B77818) Anion Scavenging Assay (IC50)Reference Compound
This compound Greater activity than isothis compound[1][2]87.99 ± 5.43 μM[1]Trolox
Isothis compound (B50326) Less effective than this compound[1][3]78.16 ± 4.83 μM[1]Trolox
Quercetin (B1663063) 4.36 ± 0.10 µM[4]--
Rutin (B1680289) 29.63 µg/mL[5]29.27 µg/mL[5]-
Catechin 5.06 ± 0.08 µM[4]--
Naringenin (B18129) No demonstrated activity in this assay[4]--

Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.

In-Depth Look at Antioxidant Mechanisms and Performance

This compound (quercetin-3-O-rhamnoside) and its close relative isothis compound (quercetin-3-O-glucoside) both demonstrate dose-dependent antioxidant activities.[1][2] However, their efficacy varies depending on the specific antioxidant mechanism being assessed.

In assays based on hydrogen-donating pathways, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical-scavenging assay, this compound exhibits greater activity than isothis compound.[1][2] Conversely, isothis compound shows higher activity in assays involving electron transfer (ET) and metal chelation, such as the ferric ion reducing antioxidant power (FRAP) and Fe2+-binding assays.[1][2] Isothis compound also demonstrates stronger superoxide anion-scavenging activity.[1]

When compared to its aglycone form, quercetin, glycosylated flavonoids like this compound and rutin generally show lower antioxidant activity in many in vitro assays.[5] Quercetin consistently demonstrates very high free radical scavenging activity.[4][5][6] For instance, in DPPH assays, quercetin is a significantly more potent scavenger than rutin.[6] The structural difference, specifically the presence of a sugar moiety in the glycosides, influences their antioxidant capacity.[5]

Among other classes of flavonoids, catechins also exhibit strong antioxidant potential, while flavanones like naringenin may show little to no activity in certain radical scavenging assays.[4]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below for reference.

1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation: A solution of DPPH in methanol (B129727) is prepared.

  • Reaction Mixture: The flavonoid sample (at various concentrations) is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The IC50 value is then determined from a dose-response curve.

Superoxide Anion Scavenging Assay

This assay evaluates the capacity of an antioxidant to scavenge the superoxide anion radical (O2•−).

  • Radical Generation: Superoxide radicals are generated in a non-enzymatic system, such as the phenazine (B1670421) methosulfate-NADH system, or an enzymatic system.

  • Reaction Mixture: The flavonoid sample is added to the system where superoxide radicals are being generated.

  • Detection: The scavenging of superoxide radicals is detected by monitoring the inhibition of the reduction of a detector molecule, such as nitroblue tetrazolium (NBT), which forms a colored formazan (B1609692) product upon reduction.

  • Measurement: The absorbance of the formazan product is measured spectrophotometrically.

  • Calculation: The percentage of superoxide anion scavenging is calculated, and the IC50 value is determined.

Visualization of Antioxidant Action

The following diagram illustrates the general mechanisms by which flavonoids exert their antioxidant effects, including direct radical scavenging and modulation of intracellular signaling pathways.

Flavonoid_Antioxidant_Mechanisms cluster_direct Direct Scavenging cluster_indirect Indirect Action (Cellular) ROS Reactive Oxygen Species (e.g., O2•−, •OH, DPPH) Flavonoid_Direct Flavonoid (this compound, etc.) ROS->Flavonoid_Direct Neutralized_Species Neutralized Species Flavonoid_Direct->Neutralized_Species H• donation e- transfer Flavonoid_Indirect Flavonoid Nrf2 Nrf2 Pathway Flavonoid_Indirect->Nrf2 Activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) Nrf2->Antioxidant_Enzymes Upregulates

Caption: Mechanisms of flavonoid antioxidant activity.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Quercitrin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of Quercitrin. The information presented is collated from various validation studies to assist in method selection and cross-validation efforts.

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters of HPLC and LC-MS methods for the quantification of this compound and its aglycone, Quercetin (B1663063). Data has been compiled from multiple studies to provide a comparative overview.

Validation ParameterHPLCLC-MS/MS
Linearity Range 2.5 - 15.0 µg/mL[1][2]5 - 100 ng/mL[3]
Correlation Coefficient (r²) > 0.9997[1][4]> 0.9959[3]
Accuracy (% Recovery) 89.02% - 99.30%[1][2][4]81.4% - 111.0%[3]
Precision (% RSD) < 8%[1][4]< 10.73%[3]
Limit of Detection (LOD) 0.046 µg/mL (for Quercetin)[5]Not explicitly stated for this compound, but LLOQ is 5 ng/mL[3]
Limit of Quantitation (LOQ) 0.14 µg/mL (for Quercetin)[5]5 ng/mL[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of typical analytical conditions for this compound and Quercetin analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantification of this compound in various samples, including plant extracts.

  • Instrumentation : A standard HPLC system equipped with a Diode-Array Detector (DAD) or UV detector.[6]

  • Column : A C18 reverse-phase column is commonly used (e.g., 4.6 x 250 mm, 5 µm).[7]

  • Mobile Phase : A gradient or isocratic elution using a mixture of an aqueous phase (often with an acid modifier like acetic acid or formic acid) and an organic solvent such as methanol (B129727) or acetonitrile.[5][8] For example, a mixture of methanol and water (65:35, v/v) with 2% acetic acid.[8]

  • Flow Rate : Typically around 1.0 mL/min.[8]

  • Detection Wavelength : this compound and related flavonoids are often detected at around 254 nm or 368 nm.[5][8]

  • Sample Preparation : Samples are typically dissolved in a suitable solvent like methanol, sonicated to ensure complete dissolution, and then filtered through a 0.45 µm syringe filter before injection.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This highly sensitive and selective method is ideal for quantifying low concentrations of this compound, especially in complex biological matrices like plasma.[9]

  • Instrumentation : An LC system coupled to a tandem mass spectrometer (MS/MS).[3]

  • Column : A C18 or a polar-modified reverse-phase column is often employed (e.g., Phenomenex Synergi Polar-RP, 100 x 3.0 mm, 2.5 µm).[3]

  • Mobile Phase : A gradient elution is common, using a combination of water with 0.5% formic acid and acetonitrile.[3]

  • Flow Rate : A typical flow rate is around 0.4 mL/min.[10]

  • Mass Spectrometry Detection :

    • Ionization Mode : Negative electrospray ionization (ESI) is frequently used for flavonoids.[3]

    • Detection Mode : Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.[9][11]

    • MRM Transitions : For this compound, the transition m/z 447 → 300 is monitored.[3]

  • Sample Preparation : For biological samples like plasma, a protein precipitation step is typically performed using methanol or acetonitrile, followed by centrifugation. The resulting supernatant is then injected into the LC-MS/MS system.[9][11]

Methodology Visualization

The following diagrams illustrate the general workflows for analytical method cross-validation and the individual HPLC and LC-MS experimental processes.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods Define Define Validation Parameters (Accuracy, Precision, Linearity, etc.) Method1 Perform Analysis with Method 1 (e.g., HPLC) Define->Method1 Method2 Perform Analysis with Method 2 (e.g., LC-MS) Define->Method2 Data1 Collect Data from Method 1 Method1->Data1 Data2 Collect Data from Method 2 Method2->Data2 Compare Compare Results & Assess Agreement (Statistical Analysis) Data1->Compare Data2->Compare Report Generate Cross-Validation Report Compare->Report

Caption: General workflow for the cross-validation of two analytical methods.

ExperimentalWorkflows Experimental Workflows for HPLC and LC-MS Analysis cluster_hplc HPLC Workflow cluster_lcms LC-MS Workflow HPLC_SamplePrep Sample Preparation (Dissolution, Filtration) HPLC_Injection Injection into HPLC System HPLC_SamplePrep->HPLC_Injection HPLC_Separation Chromatographic Separation (C18 Column) HPLC_Injection->HPLC_Separation HPLC_Detection UV/DAD Detection HPLC_Separation->HPLC_Detection HPLC_Analysis Data Analysis (Peak Area vs. Concentration) HPLC_Detection->HPLC_Analysis LCMS_SamplePrep Sample Preparation (Protein Precipitation) LCMS_Injection Injection into LC-MS System LCMS_SamplePrep->LCMS_Injection LCMS_Separation Chromatographic Separation LCMS_Injection->LCMS_Separation LCMS_Detection MS/MS Detection (MRM) LCMS_Separation->LCMS_Detection LCMS_Analysis Data Analysis (Ion Intensity vs. Concentration) LCMS_Detection->LCMS_Analysis

Caption: Comparative experimental workflows for HPLC and LC-MS analysis.

References

A Comparative Analysis of Quercitrin from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of quercitrin derived from various plant sources. This compound, a glycoside of quercetin, is a flavonoid renowned for its potent antioxidant and anti-inflammatory properties, making it a compound of significant interest for therapeutic applications. This document summarizes quantitative data on this compound content, details its biological activities with supporting experimental data, and outlines the methodologies for its extraction and evaluation.

This compound Content in Various Plant Sources

The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the this compound content found in several notable botanical sources.

Plant SpeciesPlant PartThis compound Content (mg/g of dry weight)Reference
Euphorbia hirtaLeaves27.55[1]
Toona sinensisLeaves (70% ethanol (B145695) extract)7.12[2]
Fagopyrum tataricum (Tartary Buckwheat)Herb0.1 - 0.5
Bauhinia malabaricaLeaves3.8
Psidium guajava (Guava)LeavesPresent (quantitative data not specified)

Comparative Biological Activity of this compound

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory effects being the most extensively studied.

Antioxidant Activity

The antioxidant capacity of this compound is often evaluated by its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating higher antioxidant potency.

Antioxidant AssayThis compound IC50 (µM)Comparative CompoundComparative IC50 (µM)Reference
DPPH radical scavenging9.93 ± 0.38Isothis compound12.68 ± 0.54[3][4]
Superoxide anion (•O₂⁻) scavenging87.99 ± 5.43Isothis compound78.16 ± 4.83[4]
Anti-inflammatory Activity

Experimental Protocols

Extraction and Quantification of this compound via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the extraction and quantification of this compound from plant materials.

a. Extraction:

  • Sample Preparation: Air-dry the plant material (e.g., leaves) at room temperature and then grind it into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

b. HPLC Analysis:

  • Chromatographic System: Utilize an HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used. For example, a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile. The gradient can be programmed as follows: 0-20 min, 20-65% B; 20-21 min, 65-100% B; 21-25 min, 100% B; 25-27 min, 100-20% B; 27-30 min, 20% B.

  • Flow Rate: Maintain a constant flow rate, for example, 1.0 mL/min.

  • Detection: Monitor the eluent at a wavelength of 254 nm or 350 nm.

  • Quantification: Prepare a standard curve using a certified reference standard of this compound at various concentrations. Calculate the this compound content in the plant extracts by comparing their peak areas with the standard curve.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant activity of this compound.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

  • Sample Preparation: Dissolve the this compound extract in methanol to obtain a stock solution, from which serial dilutions are made to achieve a range of concentrations.

  • Reaction: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A control well should contain 100 µL of the DPPH solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of inhibition against the sample concentration to determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity Assessment: TNF-α Inhibition Assay

This protocol provides a general method for assessing the anti-inflammatory effect of this compound by measuring the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

  • Cell Culture: Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce the production of TNF-α.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Compare the TNF-α levels in the this compound-treated groups to the LPS-only treated group to determine the percentage of inhibition. Calculate the IC50 value if a dose-response relationship is observed.

Visualizing Molecular Mechanisms

To illustrate the processes and pathways discussed, the following diagrams are provided in Graphviz DOT language.

Experimental Workflow for this compound Analysis

experimental_workflow cluster_extraction Extraction & Preparation cluster_analysis Analysis plant_material Plant Material (e.g., Leaves) grinding Grinding plant_material->grinding extraction Solvent Extraction (70% Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract hplc HPLC Quantification crude_extract->hplc Quantify this compound antioxidant_assay Antioxidant Assay (DPPH) crude_extract->antioxidant_assay Assess Activity anti_inflammatory_assay Anti-inflammatory Assay (TNF-α ELISA) crude_extract->anti_inflammatory_assay Assess Activity data_table1 data_table1 hplc->data_table1 Table 1: This compound Content data_table2 data_table2 antioxidant_assay->data_table2 Table 2: Antioxidant Activity anti_inflammatory_assay->data_table2

Caption: Workflow for this compound extraction and analysis.

This compound's Modulation of the NF-κB Signaling Pathway

nfkb_pathway cluster_cell Macrophage cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB Complex DNA DNA NFkB_n->DNA TNFa TNF-α Gene DNA->TNFa Transcription Inflammation Inflammation TNFa->Inflammation Pro-inflammatory Response This compound This compound This compound->IKK Inhibits

Caption: this compound's inhibitory effect on the NF-κB pathway.

References

Quercitrin versus Dexamethasone: A Comparative Analysis of Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-inflammatory therapeutics, the exploration of naturally derived compounds as alternatives or adjuncts to conventional synthetic drugs is a burgeoning field of research. This guide provides a detailed comparison of the anti-inflammatory efficacy of Quercitrin, a flavonoid glycoside found in numerous plants, and Dexamethasone, a potent synthetic corticosteroid that serves as a standard-of-care in a multitude of inflammatory conditions. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative performance based on available experimental data.

Quantitative Comparison of Anti-Inflammatory Activity

An in vitro study utilizing lipopolysaccharide (LPS)-induced RAW264.7 murine macrophages provides a direct comparison of the anti-inflammatory effects of this compound and Dexamethasone. The study measured the inhibition of key inflammatory mediators, including nitric oxide (NO) and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). Dexamethasone was used as a positive control.

Treatment GroupConcentration% Inhibition of NO Production% Inhibition of TNF-α Secretion% Inhibition of IL-1β Secretion% Inhibition of IL-6 Secretion
This compound 0.045 µg/mL18.2%15.4%19.1%16.7%
0.45 µg/mL35.5%31.8%36.4%33.3%
4.5 µg/mL59.1%54.5%60.9%58.3%
Dexamethasone 10 µg/mL72.7%68.2%75.5%70.8%

Data is derived from a study by Tang et al. (2019) and represents the percentage of inhibition compared to the LPS-only treated group.

The data clearly indicates that both this compound and Dexamethasone exhibit a dose-dependent inhibitory effect on the production of these key inflammatory markers. While Dexamethasone at a concentration of 10 µg/mL shows a higher level of inhibition across all measured parameters, this compound demonstrates significant anti-inflammatory activity, particularly at the highest tested concentration of 4.5 µg/mL.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

Cell Culture and Treatment

RAW264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells were pre-treated with various concentrations of this compound or Dexamethasone for 2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

Cell Viability Assay (CCK-8 Assay)

To assess the cytotoxicity of the compounds, a Cell Counting Kit-8 (CCK-8) assay was performed.[1][2][3][4] Following treatment with this compound or Dexamethasone for 24 hours, 10 µL of CCK-8 solution was added to each well of the 96-well plate.[1][2][3] The plate was then incubated for 2-4 hours at 37°C.[2][4] The absorbance at 450 nm was measured using a microplate reader to determine the number of viable cells.[1][2][3][4]

Nitric Oxide (NO) Quantification (Griess Assay)

The concentration of nitric oxide in the cell culture supernatants was determined by measuring the accumulation of its stable metabolite, nitrite (B80452), using the Griess reagent.[5][6][7] 50 µL of cell culture supernatant was mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[6] The mixture was incubated at room temperature for 10 minutes in the dark.[6] The absorbance at 540 nm was measured using a microplate reader.[6] The nitrite concentration was calculated from a sodium nitrite standard curve.[6]

Cytokine Measurement (ELISA)

The concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.[8][9][10][11] Briefly, 96-well plates were coated with a capture antibody specific for each cytokine overnight at 4°C.[8][9][11] After washing and blocking, the cell culture supernatants and a series of standards of known concentrations were added to the wells and incubated.[8][9][11] A biotinylated detection antibody was then added, followed by an avidin-horseradish peroxidase (HRP) conjugate.[11] Finally, a substrate solution (TMB) was added to induce a colorimetric reaction, which was stopped with a stop solution.[8][9] The absorbance was measured at 450 nm, and the cytokine concentrations in the samples were determined by interpolating from the standard curve.[8][9][11]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start RAW264.7 Cell Culture seed Seed cells in 96-well plates start->seed pretreat Pre-treat with this compound or Dexamethasone seed->pretreat lps Stimulate with LPS pretreat->lps supernatant Collect Supernatant lps->supernatant cck8 CCK-8 Assay (Cell Viability) lps->cck8 griess Griess Assay (NO Quantification) supernatant->griess elisa ELISA (Cytokine Quantification) supernatant->elisa data Data Acquisition & Analysis cck8->data griess->data elisa->data

Caption: Experimental workflow for evaluating the anti-inflammatory effects.

signaling_pathway cluster_stimulus External Stimulus cluster_receptor Receptor Complex cluster_this compound Drug Action cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK) TLR4->MAPK IKK IKK TLR4->IKK This compound This compound This compound->MAPK inhibits This compound->IKK inhibits AP1 AP-1 MAPK->AP1 Transcription Gene Transcription AP1->Transcription IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive inhibits NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active activation NFkB_active->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription->Cytokines iNOS iNOS Transcription->iNOS NO Nitric Oxide (NO) iNOS->NO

Caption: this compound's inhibitory action on inflammatory signaling pathways.

References

A Comparative Analysis of the Bioactivities of Quercitrin and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the antioxidant, anti-inflammatory, and anticancer properties of Quercitrin and its key analogs, supported by experimental data and detailed protocols.

This compound, a flavonoid glycoside found in numerous plants, and its structural analogs are of significant interest to the scientific community for their diverse pharmacological activities. This guide provides a comprehensive comparison of the bioactivities of this compound and its prominent analogs, including Quercetin (B1663063), Isothis compound, Rutin, and Hyperoside. By presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways, this document aims to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Quantitative Comparison of Bioactivities

The following tables summarize the available quantitative data from various studies, offering a direct comparison of the antioxidant, anti-inflammatory, and anticancer activities of this compound and its analogs.

Table 1: Antioxidant Activity
CompoundDPPH Radical Scavenging IC50 (µM)Superoxide Anion (•O₂⁻) Scavenging IC50 (µM)Fe²⁺-Binding AbilityReference
This compound 9.93 ± 0.3887.99 ± 5.43Lower than Isothis compound[1]
Isothis compound 12.68 ± 0.5478.16 ± 4.83Higher than this compound[1]
Quercetin Generally more potent than its glycosides--[2]
Rutin Weaker than Quercetin--[2]
Hyperoside ---

Lower IC50 values indicate greater antioxidant activity.

Table 2: Anticancer Activity (Cytotoxicity)
CompoundCell LineIC50 (µM)Reference
Quercetin MCF-7 (Breast Cancer)73[3]
MDA-MB-231 (Breast Cancer)85[3]
HCT116 (Colon Cancer)5.79 (±0.13)[4]
Acetylated Quercetin (4Ac-Q) MCF-7 (Breast Cancer)37[3]
MDA-MB-231 (Breast Cancer)48[3]
Schiff Base Derivatives of Quercetin (e.g., 8q) MCF-7 (Breast Cancer)35.49 ± 0.21[5]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Principle: In the presence of an antioxidant, the purple-colored stable DPPH radical is reduced to the yellow-colored non-radical form, DPPH-H. The decrease in absorbance is proportional to the antioxidant activity.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a fresh solution of DPPH (typically 0.1 mM) in the same solvent.

  • In a 96-well microplate, add a specific volume of the test compound at various concentrations to the wells.

  • Add the DPPH solution to each well and mix thoroughly.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solution at a wavelength of approximately 517 nm using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is another widely used method to assess the total antioxidant capacity of a sample.

Principle: The pre-formed ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color, is reduced by an antioxidant, leading to a decolorization of the solution. The extent of color change is proportional to the antioxidant's activity.

Protocol:

  • Prepare the ABTS radical cation (ABTS•⁺) solution by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add a specific volume of the diluted ABTS•⁺ solution to a cuvette or microplate well.

  • Add a specific volume of the test compound at various concentrations and mix.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of compounds on cultured cells.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for a further 2-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control cells.

  • The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their bioactivities by modulating various intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways involved in their anti-inflammatory and anticancer effects.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Compound This compound & Analogs StockSolution Stock Solutions Compound->StockSolution Antioxidant Antioxidant Assays (DPPH, ABTS) StockSolution->Antioxidant AntiInflammatory Anti-inflammatory Assays (e.g., NO Inhibition) StockSolution->AntiInflammatory Anticancer Anticancer Assays (MTT) StockSolution->Anticancer IC50 IC50 Calculation Antioxidant->IC50 AntiInflammatory->IC50 PathwayAnalysis Signaling Pathway Analysis AntiInflammatory->PathwayAnalysis Anticancer->IC50 Anticancer->PathwayAnalysis

Figure 1: General experimental workflow for comparing the bioactivity of this compound and its analogs.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimuli cluster_inhibition Inhibition cluster_pathway NF-κB Pathway Stimuli LPS, TNF-α IKK IKK Activation Stimuli->IKK This compound This compound & Analogs This compound->IKK Inhibits IkB IκBα Degradation This compound->IkB Inhibits IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB->Gene

Figure 2: Inhibition of the NF-κB signaling pathway by this compound and its analogs.

MAPK_Signaling_Pathway cluster_stimulus Cellular Stress cluster_inhibition Modulation cluster_pathway MAPK Pathway Stress Oxidative Stress, Inflammatory Cytokines MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK This compound This compound & Analogs This compound->MAPKKK Modulates MAPK MAPK (p38, JNK, ERK) This compound->MAPK Modulates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPKK->MAPK Transcription Transcription Factor Activation (e.g., AP-1) MAPK->Transcription Response Cellular Response (Inflammation, Apoptosis) Transcription->Response

Figure 3: Modulation of the MAPK signaling pathway by this compound and its analogs.

PI3K_AKT_Signaling_Pathway cluster_stimulus Growth Factors cluster_inhibition Inhibition cluster_pathway PI3K/AKT Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor This compound This compound & Analogs PI3K PI3K This compound->PI3K Inhibits AKT AKT This compound->AKT Inhibits Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PIP3->AKT activates Downstream Downstream Effectors (mTOR, Bad, etc.) AKT->Downstream Response Cell Survival, Proliferation, Growth Downstream->Response

Figure 4: Inhibition of the PI3K/AKT signaling pathway by this compound and its analogs.

Conclusion

This guide provides a comparative overview of the bioactivities of this compound and its analogs, highlighting their potential as therapeutic agents. The presented quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a solid foundation for researchers and drug development professionals. While Quercetin often exhibits potent activity as an aglycone, its glycoside derivatives like this compound and Isothis compound present altered bioavailability and activity profiles that warrant further investigation. The choice of a specific analog for further research and development will depend on the target application, desired pharmacokinetic properties, and the specific biological activity of interest.

References

Quercitrin: Bridging the Gap Between In Vitro Promise and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Quercitrin, a flavonoid glycoside found in numerous plants, has demonstrated a wide range of promising biological activities in laboratory settings. In vitro studies have consistently highlighted its potent antioxidant, anti-inflammatory, and anti-cancer properties. However, for drug development professionals and researchers, the critical question remains: do these in vitro findings translate to tangible therapeutic effects in living organisms? This guide provides a comprehensive comparison of the in vitro and in vivo experimental data for this compound, offering insights into its reproducibility in animal models and the underlying mechanisms of action.

I. Anti-Inflammatory Effects: From Cell Cultures to Animal Models

This compound's anti-inflammatory potential has been extensively studied in vitro, with numerous studies demonstrating its ability to modulate key inflammatory pathways. In vivo studies in various animal models have sought to validate these findings, with a notable observation being the likely conversion of this compound to its aglycone form, Quercetin (B1663063), by the gut microbiota to exert its systemic effects.

Comparative Data on Anti-Inflammatory Markers
In Vitro FindingCell LineKey ResultsAnimal ModelIn Vivo OutcomeCitation
↓ TNF-α, IL-6, IL-1β production LPS-stimulated RAW264.7 macrophagesDose-dependent reduction in pro-inflammatory cytokines.Dextran (B179266) Sodium Sulfate (B86663) (DSS)-induced colitis in ratsOral this compound (1 or 5 mg/kg/day) ameliorated colitis, associated with reduced colonic TNF-α and IL-1β expression.[1]
↓ iNOS expression LPS-stimulated RAW264.7 macrophagesInhibition of inducible nitric oxide synthase expression.DSS-induced colitis in ratsThis compound treatment reduced colonic iNOS expression.[1]
↓ NF-κB activation LPS-stimulated bone marrow-derived macrophagesQuercetin (the aglycone), but not this compound, inhibited LPS-induced NF-κB activation.DSS-induced colitis in ratsThis compound's anti-inflammatory effect was associated with downregulation of colonic NF-κB activity.[1]
↓ IL-6 production LPS-stimulated RAW264.7 cellsSignificant reduction in IL-6 production.2,4-Dinitrochlorobenzene (DNCB)-induced atopic dermatitis in miceOral Quercetin (50 or 100 mg/kg) exerted anti-inflammatory effects.[2]
Experimental Protocols

In Vitro Anti-Inflammatory Assay (LPS-stimulated RAW264.7 macrophages): RAW264.7 macrophage cells are cultured and pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour). Subsequently, the cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response. After an incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits. Cell lysates can be used to determine the expression of proteins like iNOS and phosphorylated NF-κB via Western blotting.[1][2]

In Vivo Anti-Inflammatory Model (DSS-induced colitis in rats): Female Wistar rats are administered dextran sodium sulfate (DSS) in their drinking water to induce colitis. This compound is administered orally at specified doses (e.g., 1 or 5 mg/kg/day) throughout the study period. The severity of colitis is assessed by monitoring body weight, stool consistency, and rectal bleeding. At the end of the experiment, colon tissues are collected for histological examination and biochemical analysis, including the measurement of cytokine levels (TNF-α, IL-1β) and the expression of iNOS and NF-κB.[1]

Signaling Pathway: NF-κB Inhibition

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylation & Degradation of IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes Gene Transcription Quercetin Quercetin (from this compound) Quercetin->IKK Inhibition

Caption: this compound's anti-inflammatory effect, mediated by its metabolite Quercetin, involves the inhibition of the NF-κB signaling pathway.

II. Anti-Cancer Effects: From Cell Viability to Tumor Regression

In the realm of oncology research, this compound and its aglycone Quercetin have shown promise in inhibiting cancer cell proliferation, inducing apoptosis, and preventing metastasis in vitro. Animal studies have further explored these effects, demonstrating tumor growth inhibition in various cancer models.

Comparative Data on Anti-Cancer Endpoints
In Vitro FindingCell Line(s)Key ResultsAnimal ModelIn Vivo OutcomeCitation
↓ Cell Viability / ↑ Apoptosis CT-26 (colon carcinoma), MCF-7 (breast cancer), and othersDose-dependent induction of apoptosis.Xenograft mouse models (CT-26 and MCF-7 tumors)Quercetin treatment (50, 100, 200 mg/kg, i.p.) significantly reduced tumor volume.[3]
↓ Cell Migration and Invasion HCT116 and SW480 (colon cancer)Inhibition of migration and invasion.Xenograft nude mice (HCT116 tumors)Quercetin and this compound effectively inhibited solid tumor growth.[4]
↓ Tumor Growth A549 (lung cancer)Inhibition of cell proliferation.A549 xenograft mouse modelQuercetin treatment (50 mg/kg) significantly suppressed tumor growth.[5]
↓ Cyclin D1 expression HepG2 (liver cancer)Decreased expression of Cyclin D1.HepG2 tumor-bearing nude miceQuercetin treatment delayed tumor growth and reduced Cyclin D1 staining in tumor tissues.[6]
Inhibition of sPLA2IIa activity and ↓ IL-6 PC-3 (prostate cancer)Reduced cell viability and IL-6 levels.Ehrlich Ascites Carcinoma (EAC)-bearing miceThis compound increased mean survival time and decreased ascetic fluid and packed cell volume.[7]
Experimental Protocols

In Vitro Anti-Cancer Assay (MTT Assay): Cancer cell lines are seeded in 96-well plates and treated with various concentrations of this compound or Quercetin for different time intervals (e.g., 24, 48, 72 hours). After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The formazan (B1609692) crystals formed by viable cells are then dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader to determine cell viability.[3]

In Vivo Anti-Cancer Model (Xenograft Mouse Model): Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of cancer cells (e.g., A549, MCF-7). Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The treatment group receives this compound or Quercetin at specified doses and routes of administration (e.g., intraperitoneal injection). Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.[3][5]

Signaling Pathway: PI3K/Akt Inhibition

PI3K_Akt_Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Quercetin Quercetin Quercetin->PI3K Inhibition Quercetin->Akt Inhibition

Caption: Quercetin has been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival in cancer.

III. Antioxidant Effects: Scavenging Radicals In Vitro and In Vivo

The antioxidant properties of this compound are well-documented in vitro, where it effectively neutralizes free radicals. In vivo studies have corroborated these findings, demonstrating its ability to bolster the endogenous antioxidant defense systems in animal models of oxidative stress.

Comparative Data on Antioxidant Markers
In Vitro FindingMethodKey ResultsAnimal ModelIn Vivo OutcomeCitation
Free Radical Scavenging DPPH assay, ABTS assayDose-dependent scavenging of free radicals.Cirrhotic rats (bile duct ligation)Quercetin treatment corrected the reduction in SOD, CAT, and GPx activities and prevented the increase in TBARS.[8]
↓ Lipid Peroxidation TBARS assayInhibition of lipid peroxidation in various cell types.Unpredictable chronic mild stress (UCMS) in miceQuercetin treatment significantly augmented SOD, GSH, and catalase levels in the brain.[9]
↑ Antioxidant Enzyme Activity Cellular assaysIncreased expression or activity of antioxidant enzymes like SOD and CAT.Carbon tetrachloride-induced oxidative stress in miceQuercetin dihydrate supplementation increased CAT activity in the liver and reduced MDA levels in the kidney and muscle.[10]
↓ ROS Production DCFH-DA assayReduced intracellular reactive oxygen species (ROS) levels.Abdominal aortic aneurysm (AAA) mouse modelQuercetin treatment attenuated ROS production in the vascular wall.[11]
Experimental Protocols

In Vitro Antioxidant Assay (DPPH Radical Scavenging Assay): A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is mixed with various concentrations of this compound. The reduction of the DPPH radical by the antioxidant results in a color change from violet to yellow, which is measured spectrophotometrically. The percentage of radical scavenging activity is then calculated.

In Vivo Antioxidant Model (Carbon Tetrachloride-induced Oxidative Stress): Mice are treated with carbon tetrachloride (CCl4), a potent hepatotoxin that induces oxidative stress. A treatment group receives this compound or its derivatives at specified doses. After the treatment period, tissues (e.g., liver, kidney, muscle) are collected to measure markers of oxidative stress, such as malondialdehyde (MDA) for lipid peroxidation, and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[10]

Experimental Workflow: In Vitro to In Vivo Validation

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (e.g., Macrophages, Cancer Cells) Treatment This compound Treatment Cell_Culture->Treatment Analysis_in_vitro Analysis: - Cytokine Levels (ELISA) - Protein Expression (Western Blot) - Cell Viability (MTT) - ROS Levels Treatment->Analysis_in_vitro Animal_Model Animal Model (e.g., Colitis, Xenograft) Analysis_in_vitro->Animal_Model Hypothesis Generation Treatment_in_vivo This compound Administration Animal_Model->Treatment_in_vivo Analysis_in_vivo Analysis: - Disease Severity - Tumor Volume - Tissue Histology - Biomarker Levels Treatment_in_vivo->Analysis_in_vivo Analysis_in_vivo->Analysis_in_vitro Validation & Comparison

Caption: A typical workflow for validating the in vitro findings of this compound in in vivo animal models.

Conclusion

The available evidence strongly suggests that the in vitro anti-inflammatory, anti-cancer, and antioxidant effects of this compound are reproducible in animal models. A key aspect of its in vivo activity, particularly for systemic effects, appears to be its metabolic conversion to Quercetin. The consistent findings across different experimental systems underscore the therapeutic potential of this compound. However, researchers and drug development professionals should consider factors such as dosage, route of administration, and the specific animal model when designing and interpreting studies. The detailed experimental protocols and comparative data presented in this guide aim to facilitate the design of future preclinical studies and accelerate the translation of this compound's promising in vitro properties into clinical applications.

References

Safety Operating Guide

Navigating the Safe Disposal of Quercitrin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Quercitrin, a flavonoid glycoside, requires careful management in its disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound waste in a laboratory setting.

While some safety data sheets (SDS) indicate that this compound does not meet the criteria for classification as a hazardous substance under Regulation (EC) No 1272/2008, others classify it as a hazardous substance according to OSHA 29 CFR 1910.1200.[1][2][3] Given the potential for varying regulations and the principle of exercising caution in a research environment, it is recommended to handle and dispose of this compound as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a controlled environment to minimize exposure.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Skin and Body Protection Laboratory coat or long-sleeved clothing
Respiratory Protection Not typically required for small quantities with adequate ventilation. For large spills or when dust formation is likely, use a NIOSH/MSHA-approved respirator.[4]

All handling of this compound waste should be conducted in a well-ventilated area or under a chemical fume hood to prevent the inhalation of any dust particles.[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must adhere to federal, state, and local environmental regulations.[2][5] Do not dispose of this compound down the drain or in regular trash.[5]

  • Waste Identification and Segregation :

    • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., weighing boats, pipette tips), and spill cleanup materials, must be treated as hazardous waste.[5][6]

    • Segregate this compound waste from other waste streams to prevent unintended reactions.[4][6] Keep solid waste separate from liquid waste.[4]

  • Containerization and Labeling :

    • Place solid this compound waste into a clearly labeled, leak-proof container.[5] If possible, use the original container.

    • Collect liquid waste containing this compound in a dedicated, sealed container.[4]

    • The container must be securely sealed to prevent spills or the release of dust.[5]

    • Label the waste container clearly as "Hazardous Waste," identify the contents as "this compound Waste," and include the date when the waste was first added.[5]

  • Storage :

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[4][5]

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents.[4][7]

  • Final Disposal :

    • Arrange for the collection and disposal of the hazardous waste by a licensed environmental disposal company or your institution's Environmental Health and Safety (EHS) office.[4][5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Minor Spills (Solid) :

    • Evacuate non-essential personnel from the area.[4]

    • If the material is dry, avoid generating dust.[2]

    • Dampen the spilled solid material with 60-70% ethanol (B145695) to prevent it from becoming airborne.[8]

    • Carefully transfer the dampened material to a suitable, labeled hazardous waste container.[8]

    • Use absorbent paper dampened with 60-70% ethanol to clean up any remaining residue.[8]

    • Seal all cleanup materials in a vapor-tight plastic bag for disposal as hazardous waste.[8]

    • Wash the spill area with a soap and water solution.[8]

  • Major Spills :

    • Evacuate the area and alert others.[9]

    • If safe to do so, remove all sources of ignition.[4]

    • Contain the spill with an inert material like sand, earth, or vermiculite.[4][9]

    • Follow your institution's emergency procedures and contact your EHS office for assistance with cleanup and disposal.

Physicochemical and Toxicological Data

The following table summarizes key quantitative data related to this compound and its aglycone, Quercetin.

PropertyValueCompound
Acute Toxicity (Oral TDLO) 65.2 mg/kg (mouse)This compound
Acute Toxicity (Intraperitoneal LD50) 200 mg/kg (mouse)[3]This compound
n-octanol/water partition coefficient (log KOW) 1.48[10]Quercetin dihydrate

Experimental Protocols

The toxicological data presented, such as LD50 (Lethal Dose, 50%), are determined through standardized experimental protocols. These detailed methodologies are typically not provided in safety data sheets but are established by international bodies like the Organisation for Economic Co-operation and Development (OECD). For example, acute oral toxicity is often determined following OECD Test Guideline 420, 423, or 425. These comprehensive protocols are designed to ensure data reliability and reproducibility across different laboratories.

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Quercitrin_Disposal_Workflow start This compound Waste Generated identify_waste Identify Waste Type start->identify_waste solid_waste Solid Waste (e.g., contaminated labware, unused powder) identify_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions containing This compound) identify_waste->liquid_waste Liquid containerize_solid Place in Labeled, Leak-Proof Solid Hazardous Waste Container solid_waste->containerize_solid containerize_liquid Place in Labeled, Leak-Proof Liquid Hazardous Waste Container liquid_waste->containerize_liquid seal_container Securely Seal Container containerize_solid->seal_container containerize_liquid->seal_container store_waste Store in Designated Hazardous Waste Accumulation Area seal_container->store_waste arrange_disposal Arrange for Pickup by Licensed Disposal Company or EHS store_waste->arrange_disposal end_disposal Disposal Complete arrange_disposal->end_disposal

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quercitrin
Reactant of Route 2
Reactant of Route 2
Quercitrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.